Product packaging for 2,4'-Dimethoxybenzophenone(Cat. No.:CAS No. 5449-69-4)

2,4'-Dimethoxybenzophenone

Cat. No.: B1296146
CAS No.: 5449-69-4
M. Wt: 242.27 g/mol
InChI Key: QWWJLMQOKZOTNX-UHFFFAOYSA-N
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Description

2,4'-Dimethoxybenzophenone (CAS 5449-69-4) is an organic compound with the molecular formula C 15 H 14 O 3 and a molecular weight of 242.27 g/mol . This high-purity compound (>98.0%) is presented as a white or colorless crystalline powder and is characterized by a melting point of 96.0 to 100.0 °C and a boiling point of 409.9 °C at 760 mmHg . Its density is reported at 1.123 g/cm 3 . As a derivative of benzophenone, this chemical serves as a valuable building block and key intermediate in organic synthesis and research applications . Researchers utilize it in the development of more complex molecules, including potential pharmaceuticals and specialty chemicals . Its structural features make it a candidate for studying photochemical behaviors and for incorporation into compounds requiring specific aromatic ketone frameworks. Handling should be conducted with appropriate safety measures. The compound may cause skin irritation (H315) and serious eye irritation (H319) . It is recommended to wear protective gloves, eye protection, and face protection, and to wash skin thoroughly after handling . This product is intended for research and laboratory use only. It is not intended for diagnostic, therapeutic, or any human consumption purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H14O3 B1296146 2,4'-Dimethoxybenzophenone CAS No. 5449-69-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2-methoxyphenyl)-(4-methoxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-12-9-7-11(8-10-12)15(16)13-5-3-4-6-14(13)18-2/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWJLMQOKZOTNX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50280330
Record name 2,4'-Dimethoxybenzophenone
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Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5449-69-4
Record name 5449-69-4
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Record name 2,4'-Dimethoxybenzophenone
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Record name 2,4'-Dimethoxybenzophenone
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Foundational & Exploratory

An In-depth Technical Guide to 2,4'-Dimethoxybenzophenone for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 5449-69-4

This technical guide provides a comprehensive overview of 2,4'-Dimethoxybenzophenone, a substituted benzophenone of interest to researchers in organic synthesis, materials science, and drug discovery. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and analysis, and explores its potential biological activities based on related compounds.

Core Chemical and Physical Properties

This compound is a white to off-white crystalline solid. Its core structure consists of a benzophenone scaffold with two methoxy groups substituted at the 2 and 4' positions of the phenyl rings. A summary of its key physicochemical properties is presented below for easy reference.

PropertyValueSource
CAS Number 5449-69-4[1]
Molecular Formula C₁₅H₁₄O₃[1]
Molecular Weight 242.27 g/mol [1]
Melting Point 96.0 to 100.0 °C[2]
Boiling Point 409.9 ± 30.0 °C (Predicted)[2]
Density 1.123 ± 0.06 g/cm³ (Predicted)[2]
Appearance Powder to crystal, white or colorless[2]
Storage Temperature Room Temperature, sealed in dry conditions[2]
Solubility Soluble in ethanol.[3] Insoluble in water.[3]

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development. The following sections provide established protocols.

Synthesis of this compound via Friedel-Crafts Acylation

The primary method for synthesizing unsymmetrical benzophenones such as this compound is the Friedel-Crafts acylation.[4][5][6] This reaction involves the electrophilic substitution of an aromatic ring with an acyl group, typically using a Lewis acid catalyst.

Reaction Scheme:

G cluster_reactants Reactants cluster_reagents Reagents cluster_product Product Anisole Anisole Reaction + Anisole->Reaction TwoMethoxybenzoylChloride 2-Methoxybenzoyl Chloride TwoMethoxybenzoylChloride->Reaction LewisAcid AlCl₃ (Lewis Acid) LewisAcid->Reaction Solvent Dichloromethane (Solvent) Solvent->Reaction Product This compound Reaction->Product G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample Sample containing This compound Dissolve Dissolve in Mobile Phase Sample->Dissolve Filter Filter Dissolve->Filter Inject Inject into HPLC System Filter->Inject Separate Separation on C18 Column Inject->Separate Detect UV Detection at 290 nm Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Quantify Quantify using Calibration Curve Chromatogram->Quantify Result Report Concentration Quantify->Result

References

An In-depth Technical Guide to 2,4'-Dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides essential physicochemical data for 2,4'-Dimethoxybenzophenone, tailored for researchers, scientists, and professionals in drug development.

Core Molecular Data

The fundamental molecular attributes of this compound are summarized below. This information is critical for experimental design, analytical method development, and chemical synthesis.

ParameterValueSource
Molecular Formula C₁₅H₁₄O₃[1]
Molecular Weight 242.27 g/mol Calculated
Monoisotopic Mass 242.0943 Da[1]

Note: The molecular weight is calculated based on the atomic weights of the constituent elements, while the monoisotopic mass corresponds to the mass of the molecule with the most abundant isotopes.

Logical Relationship of Molecular Properties

The relationship between the chemical name, its empirical formula, and the resulting molecular weight is a foundational concept in chemistry. The diagram below illustrates this direct correlation for this compound.

A Compound This compound B Molecular Formula C₁₅H₁₄O₃ A->B C Molecular Weight 242.27 g/mol B->C

Fig. 1: Relationship between chemical identity, formula, and molecular weight.

References

An In-depth Technical Guide to (2-methoxyphenyl)(4-methoxyphenyl)methanone

Author: BenchChem Technical Support Team. Date: December 2025

IUPAC Name: (2-methoxyphenyl)(4-methoxyphenyl)methanone

This technical guide provides a comprehensive overview of (2-methoxyphenyl)(4-methoxyphenyl)methanone, also known as 2,4'-Dimethoxybenzophenone. The information is tailored for researchers, scientists, and drug development professionals, offering detailed insights into its chemical properties, synthesis, and potential applications.

Chemical and Physical Data

A summary of the key chemical and physical properties of (2-methoxyphenyl)(4-methoxyphenyl)methanone is presented below. This data is essential for its handling, characterization, and application in various experimental settings.

PropertyValueReference
IUPAC Name (2-methoxyphenyl)(4-methoxyphenyl)methanonePubChemLite
Synonyms This compound
Molecular Formula C₁₅H₁₄O₃PubChemLite
Molecular Weight 242.27 g/mol
CAS Number 5449-69-4
Appearance White to off-white solid[1]
Melting Point 141-146 °C[1]
Boiling Point 391.3 °C at 760 mmHg[1]
Solubility Insoluble in water, soluble in ethanol.[2]
InChI InChI=1S/C15H14O3/c1-17-12-9-7-11(8-10-12)15(16)13-5-3-4-6-14(13)18-2/h3-10H,1-2H3PubChemLite
InChIKey QWWJLMQOKZOTNX-UHFFFAOYSA-NPubChemLite
SMILES COC1=CC=C(C=C1)C(=O)C2=CC=CC=C2OCPubChemLite

Synthesis of (2-methoxyphenyl)(4-methoxyphenyl)methanone

The primary synthetic route to (2-methoxyphenyl)(4-methoxyphenyl)methanone is the Friedel-Crafts acylation. This classic electrophilic aromatic substitution reaction involves the acylation of an activated aromatic ring.

Reaction Scheme

The synthesis is typically achieved through the reaction of anisole (methoxybenzene) with 2-methoxybenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).

G cluster_reactants Reactants Anisole Anisole Product (2-methoxyphenyl)(4-methoxyphenyl)methanone Anisole->Product TwoMethoxybenzoylChloride 2-Methoxybenzoyl Chloride TwoMethoxybenzoylChloride->Product + Catalyst AlCl₃ Catalyst->Product Solvent Dichloromethane Solvent->Product solvent

Caption: Friedel-Crafts acylation for the synthesis of (2-methoxyphenyl)(4-methoxyphenyl)methanone.

Experimental Protocol: Friedel-Crafts Acylation

The following is a generalized experimental protocol for the synthesis of (2-methoxyphenyl)(4-methoxyphenyl)methanone based on standard Friedel-Crafts acylation procedures.[3][4]

Materials:

  • Anisole

  • 2-Methoxybenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel under an inert atmosphere (e.g., nitrogen or argon).

  • Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane. Cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add 2-methoxybenzoyl chloride (1.0 equivalent) dissolved in anhydrous dichloromethane to the stirred suspension via the addition funnel.

  • Addition of Anisole: After the addition of the acyl chloride is complete, add anisole (1.0 equivalent) dropwise to the reaction mixture, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Quenching: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer with dichloromethane (2 x volume).

  • Washing: Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography on silica gel to afford pure (2-methoxyphenyl)(4-methoxyphenyl)methanone.

G start Start setup Assemble dry glassware under inert atmosphere start->setup catalyst Suspend AlCl₃ in DCM at 0 °C setup->catalyst add_acyl Add 2-methoxybenzoyl chloride solution dropwise catalyst->add_acyl add_anisole Add anisole dropwise at 0 °C add_acyl->add_anisole react Stir at room temperature (Monitor by TLC) add_anisole->react quench Pour into ice/HCl mixture react->quench extract Separate layers and extract aqueous phase quench->extract wash Wash combined organic layers extract->wash dry Dry with MgSO₄/Na₂SO₄ and filter wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Purify by recrystallization or column chromatography concentrate->purify end End purify->end

Caption: Experimental workflow for the synthesis of (2-methoxyphenyl)(4-methoxyphenyl)methanone.

Spectroscopic Data for Characterization

The structural identity and purity of synthesized (2-methoxyphenyl)(4-methoxyphenyl)methanone can be confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Predicted) ¹³C NMR (Predicted)
Chemical Shift (ppm) Chemical Shift (ppm)
~ 7.8 (d, 2H)~ 195 (C=O)
~ 7.4-7.5 (m, 2H)~ 164 (Ar-C)
~ 7.0-7.1 (m, 3H)~ 157 (Ar-C)
~ 6.9 (d, 2H)~ 133 (Ar-CH)
~ 3.9 (s, 3H, -OCH₃)~ 132 (Ar-CH)
~ 3.8 (s, 3H, -OCH₃)~ 130 (Ar-C)
~ 129 (Ar-CH)
~ 121 (Ar-CH)
~ 114 (Ar-CH)
~ 112 (Ar-CH)
~ 56 (-OCH₃)
~ 55 (-OCH₃)

Note: Predicted data is based on computational models and analysis of similar structures. Experimental verification is required.

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Assignment
~ 3000-2850C-H stretching (aromatic and methyl)
~ 1650C=O stretching (ketone)
~ 1600, 1500C=C stretching (aromatic)
~ 1250, 1030C-O stretching (ether)
Mass Spectrometry (MS)
m/zAssignment
242[M]⁺
211[M - OCH₃]⁺
135[C₆H₄OCH₃CO]⁺ or [C₆H₅COC₆H₄]⁺
107[C₆H₄OCH₃]⁺
77[C₆H₅]⁺

Potential Applications in Drug Development and Research

Benzophenone derivatives are a well-established class of compounds with a wide range of biological activities.[5] While specific research on the biological effects of (2-methoxyphenyl)(4-methoxyphenyl)methanone is limited, its structural motifs suggest potential for investigation in several therapeutic areas.

Anti-inflammatory and Anticancer Research

Many benzophenone analogues have demonstrated significant anti-inflammatory and anticancer properties.[5] The methoxy substitution pattern on the phenyl rings can influence the molecule's interaction with biological targets. For instance, some dimethoxybenzophenone derivatives conjugated with other moieties have shown antileukemic activities.[5]

Antiviral and Antimicrobial Studies

Certain hydroxylated and methoxylated benzophenones have exhibited moderate inhibitory activity against viruses such as Herpes Simplex Virus Type-1 (HSV-1).[5] Phenolic compounds, in general, are known for their antimicrobial properties, and methoxy-substituted benzophenones could be explored for similar activities.

Signaling Pathway Modulation

Given the role of benzophenone derivatives in modulating various signaling pathways, (2-methoxyphenyl)(4-methoxyphenyl)methanone could be a candidate for screening in assays related to key cellular processes. For example, some benzophenone derivatives have been shown to inhibit nitric oxide (NO) production and attenuate oxidative stress.[6]

G cluster_compound (2-methoxyphenyl)(4-methoxyphenyl)methanone cluster_activities Therapeutic Areas cluster_pathways Potential Mechanisms Compound Potential Biological Activities AntiInflammatory Anti-inflammatory Compound->AntiInflammatory Anticancer Anticancer Compound->Anticancer Antiviral Antiviral Compound->Antiviral Antimicrobial Antimicrobial Compound->Antimicrobial NO_Inhibition NO Production Inhibition AntiInflammatory->NO_Inhibition Oxidative_Stress Oxidative Stress Attenuation AntiInflammatory->Oxidative_Stress Enzyme_Inhibition Enzyme Inhibition Anticancer->Enzyme_Inhibition

Caption: Potential research avenues for (2-methoxyphenyl)(4-methoxyphenyl)methanone.

References

Unveiling the Reactivity of Light: A Technical Guide to the Photophysical and Photochemical Properties of Dimethoxybenzophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive analysis of the photophysical and photochemical properties of dimethoxybenzophenone isomers, offering critical data and methodologies for researchers, scientists, and professionals in drug development. Understanding the interaction of these compounds with light is paramount for applications ranging from photodynamic therapy to materials science.

Core Photophysical and Photochemical Parameters

Compound λmax (nm) ε (M⁻¹cm⁻¹) Φf Φp Φpr τT (µs) Solvent
4,4'-Dimethoxybenzophenone 31319,500--< Benzophenone-Acetonitrile
-----~3.5Cyclohexane
2,2'-Dimethoxybenzophenone Data not availableData not availableData not availableData not availableData not availableData not available-
3,3'-Dimethoxybenzophenone Data not availableData not availableData not availableData not availableData not availableData not available-
2,2'-Dihydroxy-4,4'-dimethoxybenzophenone 280-350Data not availableData not availableData not availableData not availableData not available-

Note: The photoreduction quantum yield of 4,4'-dimethoxybenzophenone is noted to be lower than that of unsubstituted benzophenone[1]. The triplet lifetime of 4,4'-dimethoxybenzophenone ketyl radical has been reported[2].

Experimental Protocols

Detailed methodologies are crucial for the accurate determination of photophysical and photochemical parameters. The following sections outline the key experimental protocols.

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of dimethoxybenzophenones.

Materials:

  • Spectrophotometer (UV-Vis)

  • Quartz cuvettes (1 cm path length)

  • Volumetric flasks and pipettes

  • Spectroscopic grade solvent (e.g., acetonitrile, cyclohexane)

  • Dimethoxybenzophenone isomer

Procedure:

  • Stock Solution Preparation: Accurately weigh a known mass of the dimethoxybenzophenone isomer and dissolve it in a specific volume of the chosen solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mM).

  • Serial Dilutions: Prepare a series of dilutions from the stock solution to obtain a range of concentrations (e.g., 10 µM, 20 µM, 50 µM, 100 µM).

  • Spectrophotometer Setup: Turn on the spectrophotometer and allow the lamp to warm up. Set the wavelength range for scanning (e.g., 200-450 nm).

  • Blank Measurement: Fill a quartz cuvette with the pure solvent and record the baseline spectrum.

  • Sample Measurement: Record the absorption spectra for each of the prepared dilutions.

  • Data Analysis:

    • Identify the wavelength of maximum absorbance (λmax).

    • Using the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration.

    • The molar absorptivity (ε) is determined from the slope of the resulting linear plot (slope = ε × path length).

Fluorescence Quantum Yield Determination (Relative Method)

Objective: To determine the fluorescence quantum yield (Φf) of a dimethoxybenzophenone isomer relative to a standard of known quantum yield.

Materials:

  • Fluorometer

  • Quartz cuvettes (1 cm path length)

  • UV-Vis Spectrophotometer

  • Fluorescence standard with a known quantum yield in the same solvent (e.g., quinine sulfate in 0.1 M H₂SO₄)

  • Dimethoxybenzophenone isomer

  • Spectroscopic grade solvent

Procedure:

  • Solution Preparation: Prepare dilute solutions of both the sample and the standard in the same solvent, ensuring the absorbance at the excitation wavelength is below 0.1 to avoid inner filter effects.

  • Absorption Spectra: Measure the absorption spectra of all solutions.

  • Fluorescence Spectra:

    • Set the excitation wavelength to be the same for both the sample and the standard.

    • Record the fluorescence emission spectrum for both the sample and the standard, ensuring identical experimental conditions (e.g., slit widths).

  • Data Analysis: The fluorescence quantum yield of the sample (Φs) is calculated using the following equation:

    Φs = Φr × (Is / Ir) × (Ar / As) × (ns² / nr²)

    where:

    • Φr is the quantum yield of the reference.

    • I is the integrated fluorescence intensity.

    • A is the absorbance at the excitation wavelength.

    • n is the refractive index of the solvent.

    • The subscripts 's' and 'r' refer to the sample and reference, respectively.

Phosphorescence Spectroscopy

Objective: To measure the phosphorescence spectrum and lifetime of the triplet state.

Materials:

  • Phosphorimeter or a fluorometer with a pulsed lamp and time-gated detection.

  • Dewar flask for low-temperature measurements (optional, for enhanced phosphorescence).

  • Liquid nitrogen (optional).

  • Sample in a suitable solvent or solid matrix.

Procedure:

  • Sample Preparation: Prepare a solution of the dimethoxybenzophenone. For enhanced phosphorescence, the sample can be cooled to 77 K in a rigid glass-forming solvent (e.g., ethanol).

  • Instrument Setup:

    • Use a pulsed excitation source.

    • Introduce a delay time between the excitation pulse and the start of emission detection to eliminate short-lived fluorescence.

  • Phosphorescence Spectrum: Scan the emission wavelengths to record the phosphorescence spectrum.

  • Phosphorescence Lifetime:

    • Fix the emission wavelength at the phosphorescence maximum.

    • Record the decay of the phosphorescence intensity over time after the excitation pulse.

    • The lifetime (τT) is determined by fitting the decay curve to an exponential function.

Transient Absorption Spectroscopy

Objective: To observe and characterize transient species, such as the triplet excited state and ketyl radicals, and to determine their lifetimes.

Materials:

  • Pump-probe transient absorption spectrometer.

  • Pulsed laser system (e.g., Nd:YAG laser with an optical parametric oscillator for tunable excitation).

  • Broadband probe light source.

  • Detector (e.g., CCD or photodiode array).

  • Sample solution in a cuvette.

Procedure:

  • Sample Preparation: Prepare a solution of the dimethoxybenzophenone in the desired solvent. The concentration should be adjusted to have a suitable absorbance at the pump wavelength.

  • Experiment Setup:

    • The pump pulse excites the sample.

    • The probe pulse, with a variable time delay relative to the pump pulse, passes through the excited sample.

  • Data Acquisition:

    • The change in absorbance of the probe light is measured as a function of wavelength and time delay.

    • A three-dimensional data set (ΔA vs. wavelength vs. time) is generated.

  • Data Analysis:

    • Transient spectra at different time delays reveal the absorption features of the excited states and any reaction intermediates.

    • Kinetic traces at specific wavelengths show the rise and decay of these transient species, from which their lifetimes can be determined by fitting to appropriate kinetic models.

Visualizing Photochemical Processes

Diagrams are essential tools for visualizing the complex photophysical and photochemical pathways.

Jablonski_Diagram Jablonski Diagram for Benzophenone S0 S₀ (Ground State) S1 S₁ (n,π) S0->S1 Absorption (n→π) S2 S₂ (π,π) S0->S2 Absorption (π→π) S1->S0 Fluorescence T1 T₁ (n,π*) S1->T1 Intersystem Crossing (ISC) S2->S1 Internal Conversion T1->S0 Phosphorescence

Caption: Jablonski diagram illustrating the electronic transitions of benzophenone.

Photoreduction_Mechanism Photoreduction of Dimethoxybenzophenone cluster_0 Step 1: Excitation and Intersystem Crossing cluster_1 Step 2: Hydrogen Abstraction cluster_2 Step 3: Dimerization BP(S₀) Dimethoxybenzophenone (S₀) BP(S₁) Dimethoxybenzophenone (S₁) BP(S₀)->BP(S₁) BP(T₁) Dimethoxybenzophenone (T₁) BP(S₁)->BP(T₁) ISC Ketyl_Radical Dimethoxybenzophenone Ketyl Radical BP(T₁)->Ketyl_Radical + R₂CHOH Alcohol_Radical R₂ĊOH Ketyl_Radical->Alcohol_Radical produces Benzopinacol Dimethoxybenzopinacol Ketyl_Radical->Benzopinacol + Ketyl Radical

Caption: Photoreduction mechanism of dimethoxybenzophenone.

This guide serves as a foundational resource for understanding the intricate photochemistry of dimethoxybenzophenones. The provided data and protocols will aid researchers in designing and interpreting experiments, ultimately accelerating advancements in fields that leverage the unique light-interactive properties of these molecules.

References

Solubility of 2,4'-Dimethoxybenzophenone: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Solubility Characteristics and Experimental Protocols for a Key Organic Compound

Introduction to 2,4'-Dimethoxybenzophenone

This compound is a substituted aromatic ketone with the chemical formula C₁₅H₁₄O₃. It presents as a white to colorless crystalline powder. Like other benzophenone derivatives, it is utilized in various chemical syntheses and is of interest in pharmaceutical and materials science research. An understanding of its solubility is paramount for its effective use in reaction chemistry, purification processes, and formulation development.

Qualitative Solubility Profile

Based on the principle of "like dissolves like," this compound, a moderately polar molecule, is expected to exhibit good solubility in polar aprotic and moderately polar protic solvents. Its solubility is anticipated to be limited in highly nonpolar solvents and water.

General Solubility Observations (for related compounds):

While specific data for the 2,4'-isomer is scarce, information on related methoxy-substituted benzophenones offers valuable insights:

  • 4,4'-Dimethoxybenzophenone: This isomer is reported to be soluble in ethanol and slightly soluble in chloroform and ethyl acetate. It is insoluble in water.[1][2]

  • 2,2'-Dihydroxy-4-methoxybenzophenone: This derivative is freely soluble in alcohol and toluene.[3]

  • 2,2'-Dihydroxy-4,4'-dimethoxybenzophenone: This compound is slightly soluble in chloroform and methanol (with heating).[4]

These observations suggest that common organic solvents such as alcohols, ketones, and chlorinated hydrocarbons are likely effective solvents for this compound.

Quantitative Solubility Data (Illustrative Examples)

Direct quantitative solubility data for this compound is not available in the reviewed literature. However, to provide a practical reference for researchers, the following table presents solubility data for a closely related compound, 2,2'-Dihydroxy-4-methoxybenzophenone , at 25°C.[3]

It is crucial to note that these values are for a different isomer and should be used as an estimation only. Experimental determination of the solubility of this compound is strongly recommended for any application requiring precise concentrations.

SolventChemical FormulaSolubility ( g/100 mL) at 25°C
EthanolC₂H₅OH21.8
IsopropanolC₃H₈O17.0
Propylene GlycolC₃H₈O₂6.2
Ethylene GlycolC₂H₆O₂3.0
n-HexaneC₆H₁₄1.5

Experimental Protocols for Solubility Determination

To obtain accurate and reliable solubility data for this compound, a well-defined experimental protocol is essential. The following section details two common methods for determining the solubility of a solid organic compound in a liquid solvent.

Gravimetric Method (Equilibrium Solubility)

This method involves preparing a saturated solution of the compound, separating the dissolved solute, and determining its mass by solvent evaporation.

Detailed Methodology:

  • Sample Preparation: Accurately weigh a sample of this compound.

  • Saturation: Add an excess of the this compound powder to a known volume of the desired organic solvent in a sealed container (e.g., a screw-cap vial or flask).

  • Equilibration: Agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A magnetic stirrer or a shaker bath can be used for this purpose. The presence of undissolved solid at the end of this period is crucial to confirm saturation.

  • Phase Separation: Allow the undissolved solid to settle. Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a pre-warmed or temperature-equilibrated pipette to prevent precipitation.

  • Solvent Evaporation: Transfer the collected supernatant to a pre-weighed, dry container (e.g., an evaporating dish or a vial). Carefully evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that will not cause decomposition of the solute.

  • Mass Determination: Once the solvent is completely removed, cool the container to room temperature in a desiccator and weigh it accurately.

  • Calculation: The solubility is calculated using the following formula:

    Solubility ( g/100 mL) = [(Mass of container + residue) - (Mass of empty container)] / (Volume of supernatant collected in mL) * 100

Static Analytical Method

This method also relies on achieving equilibrium but uses an analytical technique to determine the concentration of the solute in the saturated solution.

Detailed Methodology:

  • Saturation and Equilibration: Follow steps 1-3 as described in the Gravimetric Method.

  • Phase Separation and Dilution: After settling, carefully withdraw a known volume of the supernatant. Dilute this aliquot with a known volume of a suitable solvent to a concentration that falls within the linear range of the analytical method to be used (e.g., UV-Vis spectroscopy or High-Performance Liquid Chromatography - HPLC).

  • Standard Preparation: Prepare a series of standard solutions of this compound of known concentrations in the same solvent used for dilution.

  • Analytical Measurement: Measure the analytical response (e.g., absorbance for UV-Vis or peak area for HPLC) for both the diluted sample and the standard solutions.

  • Calibration Curve: Plot the analytical response of the standards against their known concentrations to generate a calibration curve.

  • Concentration Determination: Use the calibration curve to determine the concentration of this compound in the diluted sample.

  • Calculation: Calculate the solubility in the original saturated solution, accounting for the dilution factor.

    Solubility (mol/L) = (Concentration of diluted sample in mol/L) * (Dilution factor)

    To convert to g/100 mL:

    Solubility ( g/100 mL) = Solubility (mol/L) * Molar mass of this compound ( g/mol ) * 0.1

Visualization of Experimental Workflow

The logical flow of the experimental determination of solubility can be visualized as follows:

experimental_workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_analysis Analysis start Start weigh_solute Weigh Solute start->weigh_solute measure_solvent Measure Solvent start->measure_solvent mix Mix Solute & Solvent weigh_solute->mix measure_solvent->mix agitate Agitate at Constant Temperature mix->agitate equilibrate Allow to Reach Equilibrium agitate->equilibrate separate Separate Supernatant equilibrate->separate gravimetric Gravimetric Method separate->gravimetric analytical Analytical Method separate->analytical evaporate Evaporate Solvent gravimetric->evaporate dilute Dilute Sample analytical->dilute weigh_residue Weigh Residue evaporate->weigh_residue calculate_g Calculate Solubility weigh_residue->calculate_g analyze Analyze (UV/HPLC) dilute->analyze calculate_a Calculate Solubility analyze->calculate_a end End calculate_g->end calculate_a->end

Figure 1: Experimental workflow for solubility determination.

Role in Signaling Pathways

A thorough search of the scientific literature did not reveal any specific studies detailing the direct involvement of this compound in cellular signaling pathways. While some benzophenone derivatives have been investigated for their biological activities, the specific role of the 2,4'-dimethoxy isomer in this context remains an area for future research.

Conclusion

This technical guide consolidates the available information on the solubility of this compound. While quantitative data remains elusive, the provided qualitative insights, data from related compounds, and detailed experimental protocols offer a solid foundation for researchers. The importance of empirical determination of solubility for this specific compound cannot be overstated for ensuring accuracy and reproducibility in scientific endeavors. The lack of information on its role in signaling pathways also highlights a potential avenue for novel research.

References

Spectroscopic Analysis of 4,4'-Dimethoxybenzophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction: This technical guide provides a comprehensive overview of the spectral data for 4,4'-Dimethoxybenzophenone (CAS No. 90-96-0), a key organic compound with applications in various scientific fields, including its use as a photoinitiator and in the synthesis of pharmaceuticals.[1] Due to the limited availability of complete spectral data for the 2,4'- isomer, this document focuses on the well-characterized 4,4'-Dimethoxybenzophenone. The following sections present its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectral data in clearly structured tables, along with detailed experimental protocols for data acquisition.

Spectral Data Summary

The following tables summarize the key spectral data for 4,4'-Dimethoxybenzophenone.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectral Data for 4,4'-Dimethoxybenzophenone [2]

Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentSolventInstrument Frequency
7.78d4HAromatic H (ortho to C=O)CDCl₃90 MHz[3]
6.95d4HAromatic H (meta to C=O)CDCl₃90 MHz[3]
3.88s6H-OCH₃CDCl₃90 MHz[3]

d: doublet, s: singlet

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: ¹³C NMR Spectral Data for 4,4'-Dimethoxybenzophenone [4]

Chemical Shift (δ) ppmAssignmentSolvent
194.3C=OCDCl₃
163.1Aromatic C-OCDCl₃
132.1Aromatic C-H (ortho to C=O)CDCl₃
130.3Aromatic C (ipso to C=O)CDCl₃
113.4Aromatic C-H (meta to C=O)CDCl₃
55.5-OCH₃CDCl₃
Infrared (IR) Spectroscopy

Table 3: IR Spectral Data for 4,4'-Dimethoxybenzophenone [5][6]

Wavenumber (cm⁻¹)IntensityAssignmentSample Preparation
~3000MediumAromatic C-H stretchKBr disc
~2950, ~2850Medium-CH₃ stretchKBr disc
~1640StrongC=O stretch (conjugated ketone)KBr disc
~1600, ~1575StrongAromatic C=C stretchKBr disc
~1250StrongAryl-O-CH₃ asymmetric stretchKBr disc
~1170StrongAryl-O-CH₃ symmetric stretchKBr disc
~840Strongp-substituted benzene C-H bendKBr disc
Ultraviolet-Visible (UV-Vis) Spectroscopy

Table 4: UV-Vis Spectral Data for 4,4'-Dimethoxybenzophenone [7]

λmax (nm)Solvent
289Not specified

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1. Sample Preparation:

  • Accurately weigh 10-20 mg of 4,4'-Dimethoxybenzophenone for ¹H NMR or 50-100 mg for ¹³C NMR.

  • Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Transfer the solution to a clean, dry 5 mm NMR tube. The final solution depth should be approximately 4-5 cm.[8]

2. Data Acquisition:

  • Insert the NMR tube into the spectrometer's probe.

  • Lock the spectrometer on the deuterium signal of the solvent.

  • Shim the magnetic field to achieve optimal homogeneity and resolution.

  • For ¹H NMR, acquire the spectrum using a standard pulse sequence.

  • For ¹³C NMR, a proton-decoupled pulse sequence is typically used to simplify the spectrum by removing C-H coupling.[9]

3. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).

  • Phase the resulting spectrum.

  • Calibrate the chemical shift scale using the TMS signal at 0 ppm.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative proton ratios.

Infrared (IR) Spectroscopy

1. Sample Preparation (KBr Pellet Method): [10]

  • Place a small amount (1-2 mg) of finely ground 4,4'-Dimethoxybenzophenone powder into an agate mortar.

  • Add approximately 100-200 mg of dry potassium bromide (KBr) powder.

  • Gently grind the two substances together until a fine, homogeneous mixture is obtained.

  • Transfer the mixture to a pellet press and apply pressure to form a thin, transparent pellet.

2. Data Acquisition:

  • Record a background spectrum of the empty sample compartment to subtract atmospheric and instrumental interferences.

  • Place the KBr pellet in the sample holder of the FTIR spectrometer.

  • Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

3. Data Processing:

  • The acquired spectrum is automatically ratioed against the background spectrum to produce the final transmittance or absorbance spectrum.

  • Identify and label the major absorption bands.

Ultraviolet-Visible (UV-Vis) Spectroscopy

1. Sample Preparation:

  • Prepare a stock solution of 4,4'-Dimethoxybenzophenone of a known concentration in a suitable UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane).

  • Dilute the stock solution to prepare a series of standard solutions of decreasing concentrations. The absorbance of the most concentrated solution should ideally be within the linear range of the instrument (typically < 1.5).

2. Data Acquisition: [11]

  • Turn on the UV-Vis spectrophotometer and allow the lamps to warm up for at least 20 minutes for stabilization.[12]

  • Fill a quartz cuvette with the pure solvent to be used as a blank.

  • Place the blank cuvette in the spectrophotometer and record a baseline spectrum.

  • Replace the blank with the cuvette containing the sample solution.

  • Scan the sample across the desired wavelength range (e.g., 200-400 nm) to obtain the absorption spectrum.

3. Data Processing:

  • The instrument's software will automatically subtract the baseline spectrum from the sample spectrum.

  • Identify the wavelength(s) of maximum absorbance (λmax).

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectral_Analysis_Workflow cluster_preparation Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis & Interpretation Compound Chemical Compound (4,4'-Dimethoxybenzophenone) Prep_NMR Dissolve in Deuterated Solvent Compound->Prep_NMR Prep_IR Prepare KBr Pellet or Nujol Mull Compound->Prep_IR Prep_UV Prepare Dilute Solution Compound->Prep_UV NMR_Spec NMR Spectrometer Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer Prep_IR->IR_Spec UV_Spec UV-Vis Spectrophotometer Prep_UV->UV_Spec NMR_Data ¹H & ¹³C NMR Spectra (Chemical Shifts, Coupling) NMR_Spec->NMR_Data IR_Data IR Spectrum (Functional Groups) IR_Spec->IR_Data UV_Data UV-Vis Spectrum (λmax, Conjugation) UV_Spec->UV_Data Structure Structural Elucidation NMR_Data->Structure IR_Data->Structure UV_Data->Structure

Caption: Workflow for Spectroscopic Analysis of an Organic Compound.

References

An In-depth Technical Guide on the Mechanism of Action for Benzophenone Photoinitiators

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the core mechanism of action for benzophenone and its derivatives as Type II photoinitiators. It details the fundamental photochemical processes, presents key quantitative data, outlines relevant experimental protocols, and visualizes the primary pathways and workflows.

Core Mechanism of Action

Benzophenone (BP) and its derivatives are archetypal Type II photoinitiators, which function via a bimolecular process requiring a co-initiator or synergist, typically a hydrogen donor like a tertiary amine or an alcohol.[1][2] The mechanism is a multi-step process initiated by the absorption of UV radiation.[3]

Step 1: Photoexcitation (S₀ → S₁) Upon irradiation with UV light, the benzophenone molecule in its ground state (S₀) absorbs a photon, promoting an electron from a non-bonding n-orbital on the carbonyl oxygen to an anti-bonding π-orbital.[3][4] This creates a short-lived excited singlet state, S₁(n,π).[3] Benzophenone typically has two main UV absorption bands, one around 250 nm (π→π) and a weaker one around 340-360 nm (n→π).[5][6]

Step 2: Intersystem Crossing (S₁ → T₁) The excited singlet state (S₁) rapidly and with very high efficiency (quantum yield Φ_ISC ≈ 1) undergoes intersystem crossing (ISC) to the more stable, longer-lived triplet state, T₁(n,π).[4][7][8] This transition is highly favored in benzophenone because the energy gap between the S₁ and T₁ states is small, and the transition between (n, π) and (π, π*) states is spin-orbit coupled.[4][8] The triplet state can be represented as a diradical, which makes it highly reactive.[3]

Step 3: Hydrogen Abstraction The key reaction of the benzophenone triplet state is the abstraction of a hydrogen atom from a suitable hydrogen donor (often denoted as R-H), such as a tertiary amine.[2][3] This bimolecular reaction results in the formation of two radical species: a benzophenone ketyl radical and a radical derived from the hydrogen donor.[9][10]

Step 4: Generation of Initiating Free Radicals The two radicals formed are the benzophenone ketyl radical (BPH•) and the donor radical (R•).[9] While the ketyl radical is generally not very effective at initiating polymerization due to steric hindrance and delocalization of the unpaired electron, the donor radical (e.g., an amino-alkyl radical) is highly reactive.[11][12]

Step 5: Initiation of Polymerization The highly reactive donor radical (R•) proceeds to attack the double bond of a monomer (e.g., an acrylate), thereby initiating the free-radical polymerization process.[2][13] The polymerization then continues through the standard steps of propagation and termination.[2]

Below is a diagram illustrating the photochemical pathway.

G Mechanism of Benzophenone (BP) Photoinitiation cluster_0 Photoexcitation & ISC cluster_1 Radical Generation BP_S0 BP (S₀) BP_S1 [BP]* (S₁) BP_S0->BP_S1 UV Light (hν) BP_T1 [BP]* (T₁) BP_S1->BP_T1 Intersystem Crossing (ISC) RH Hydrogen Donor (R-H) Ketyl Benzophenone Ketyl Radical (BPH•) BP_T1->Ketyl H Abstraction R_radical Donor Radical (R•) RH->R_radical H Abstraction Monomer Monomer (M) Polymer Growing Polymer Chain (R-M•) R_radical->Polymer Initiation Monomer->Polymer

Caption: Photochemical pathway of a Type II benzophenone photoinitiator.

Quantitative Data

The efficiency of the photoinitiation process is governed by several photophysical and photochemical parameters.

Table 1: Photophysical Properties of Benzophenone and Derivatives
Compoundλ_max (nm) in EthanolMolar Absorptivity (ε) at λ_maxTriplet Energy (E_T) (kcal/mol)Intersystem Crossing Quantum Yield (Φ_ISC)
Benzophenone (BP)~252, ~334[6]-~69-70[5]~1.0[4]
2-Hydroxy-4-methoxy-benzophenone (BP-3)--~68[14]-
2,2',4,4'-Tetrahydroxy-benzophenone (BP-2)--~68[14]-
4-Methoxybenzophenone--~71[14]-

Note: Data is compiled from various sources and solvent conditions may vary. Molar absorptivity values are highly dependent on the solvent and specific derivative structure.

Table 2: Selected Reaction Rate Constants
ReactionReactantsRate Constant (k)Solvent
H-abstraction from EthanolBP Triplet + Ethanol5.5 x 10⁵ M⁻¹s⁻¹[15]-
H-abstraction from LipidsBP Triplet + Linoleic AcidVaries with structure[16]Benzene
Reaction with OxygenBP Ketyl Radical + O₂1.8 x 10⁹ M⁻¹s⁻¹[15]-

Experimental Protocols

The mechanism and kinetics of benzophenone photoinitiators are studied using several advanced analytical techniques.

Laser Flash Photolysis (LFP)

Objective: To detect and characterize transient species, such as the triplet state of benzophenone ([BP]*(T₁)) and the benzophenone ketyl radical (BPH•), and to measure their decay kinetics.[9][17][18]

Methodology:

  • Sample Preparation: A solution of benzophenone (and a hydrogen donor, if applicable) in a suitable solvent (e.g., acetonitrile, benzene) or a polymer film is prepared in a quartz cuvette.[9] The concentration is adjusted to achieve a suitable optical density at the excitation wavelength.

  • Excitation: The sample is irradiated with a short, high-energy laser pulse (typically nanosecond or picosecond duration) at a wavelength where benzophenone absorbs (e.g., 266 nm or 355 nm from an Nd:YAG laser).[9][17] This populates the excited states.

  • Monitoring: A second, lower-intensity light beam from a monitoring lamp (e.g., a Xenon arc lamp) is passed through the sample at a right angle to the laser pulse. This beam is directed through a monochromator to select a specific wavelength.

  • Detection: The change in absorbance of the monitoring light is measured over time using a fast detector (e.g., a photomultiplier tube) connected to a digital oscilloscope. The decay of the triplet state is typically monitored at wavelengths > 600 nm, while the ketyl radical is observed around 525-550 nm.[9]

  • Data Analysis: The resulting kinetic traces (absorbance vs. time) are fitted to appropriate kinetic models (e.g., first-order or second-order decay) to determine the lifetimes of the transient species and the rate constants of their reactions.[17][18]

G Workflow for Laser Flash Photolysis (LFP) Start Prepare Sample (BP in cuvette) Excitation Excite with ns/ps Laser Pulse Start->Excitation Probe Pass Monitoring Light Through Sample Excitation->Probe Detection Measure Absorbance Change (Photomultiplier -> Oscilloscope) Probe->Detection Analysis Analyze Kinetic Traces (Decay Rates, Lifetimes) Detection->Analysis End Characterize Transient Species Analysis->End

Caption: Simplified experimental workflow for Laser Flash Photolysis.

Electron Spin Resonance (ESR) Spectroscopy

Objective: To directly detect and identify the free radicals generated during the photoinitiation process.[19][20] Due to the short lifetime of these radicals, a technique called spin trapping is often employed.[20]

Methodology:

  • Sample Preparation: A solution containing the benzophenone photoinitiator, a hydrogen donor, and a "spin trap" agent (e.g., 5,5-dimethyl-1-pyrroline N-oxide, DMPO, or phenyl-N-tert-butylnitrone, PBN) is prepared in a suitable solvent.[19][20]

  • Irradiation: The sample is placed in a quartz capillary tube within the cavity of the ESR spectrometer and irradiated in situ with a light source (e.g., a UV lamp) that excites the photoinitiator.[19]

  • Spin Trapping: As the short-lived initiating radicals (R•) are formed, they react rapidly with the spin trap agent to form a much more stable and persistent nitroxide radical adduct.[21]

  • ESR Measurement: The ESR spectrometer applies a constant microwave frequency while sweeping an external magnetic field. At specific magnetic field strengths, the unpaired electrons in the radical adducts absorb microwave energy, generating a characteristic ESR spectrum.[22]

  • Data Analysis: The resulting spectrum is analyzed based on its g-value and hyperfine splitting pattern.[21] The hyperfine splitting constants (e.g., aN and aH) are unique to the structure of the trapped radical, allowing for its identification.[19]

G Workflow for ESR with Spin Trapping Start Prepare Sample (BP + Donor + Spin Trap) Irradiation Irradiate Sample (in ESR cavity) Start->Irradiation Radical_Formation Generate Transient Radicals (R•) Irradiation->Radical_Formation Spin_Trapping Radicals React with Spin Trap Radical_Formation->Spin_Trapping Stable_Adduct Form Stable Radical Adduct Spin_Trapping->Stable_Adduct ESR_Scan Perform ESR Scan (Sweep Magnetic Field) Stable_Adduct->ESR_Scan Analysis Analyze Spectrum (Hyperfine Splitting) ESR_Scan->Analysis End Identify Trapped Radicals Analysis->End

Caption: Simplified experimental workflow for ESR with spin trapping.

Real-Time Fourier-Transform Infrared (RT-FTIR) Spectroscopy

Objective: To monitor the kinetics of the photopolymerization reaction by measuring the disappearance of monomer functional groups (e.g., acrylate C=C bonds) in real time.[23]

Methodology:

  • Sample Preparation: A thin film of the photocurable formulation (containing monomer, benzophenone, and co-initiator) is coated onto an IR-transparent substrate (e.g., a KBr pellet or BaF₂ window).[24]

  • Setup: The sample is placed in the sample compartment of an FTIR spectrometer, positioned so it can be irradiated by an external UV light source.

  • Measurement: The FTIR spectrometer is set to rapidly acquire spectra (typically several scans per second). The UV lamp is switched on to initiate polymerization.

  • Data Acquisition: Spectra are continuously recorded throughout the irradiation period. The disappearance of the monomer is monitored by tracking the decrease in the peak area of a characteristic absorption band (e.g., the acrylate C=C double bond twist at ~810 cm⁻¹).[24] A stable peak is used as an internal standard to normalize the data.

  • Data Analysis: The degree of conversion of the monomer is calculated as a function of time from the change in the characteristic peak area. This data is used to generate conversion vs. time profiles and to calculate the rate of polymerization (Rp).[23]

References

Primary applications of 2,4'-Dimethoxybenzophenone in research

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Core Research Applications of 2,4'-Dimethoxybenzophenone

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is an aromatic ketone belonging to the benzophenone family. The benzophenone scaffold is a ubiquitous structure in medicinal chemistry, found in numerous naturally occurring and synthetic molecules with a wide array of biological activities.[1] The substitution pattern of methoxy groups on the phenyl rings of this compound influences its electronic properties, making it a valuable tool in various research applications, including medicinal chemistry, polymer science, and organic synthesis. This technical guide provides a comprehensive overview of the primary research applications of this compound, with a focus on its role as a photoinitiator, a scaffold for bioactive compounds, and a functional moiety in organic synthesis.

Application in Medicinal Chemistry: A Scaffold for Bioactive Compounds

The benzophenone framework is a privileged scaffold in drug discovery due to its presence in many biologically active natural products.[1] Derivatives of dimethoxybenzophenone have been investigated for their potential as therapeutic agents, particularly in the field of oncology.

Antileukemic Activity of Piperidine Conjugates

Researchers have synthesized novel compounds by conjugating 2,4-dimethoxybenzophenone with piperidine analogues. These conjugates have demonstrated significant antileukemic activity against human leukemic cell lines. Specifically, a series of 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl) piperidin-1-yl)ethanone derivatives have been synthesized and evaluated for their antiproliferative effects.[2]

Several of the synthesized compounds exhibited potent activity against the K562 and CEM human leukemia cell lines, with IC₅₀ values in the low micromolar range.[2] The data for the most active compounds are summarized below.

Compound IDSubstituent on Phenyl RingK562 IC₅₀ (μM)CEM IC₅₀ (μM)
9c 4-Chloro1.82.1
9e 4-Fluoro1.61.9
10f 4-Chloro (Thioamide)2.02.3
Data sourced from a study on novel 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl) piperidin-1-yl)ethanone derivatives.[2]

The synthesis of these antileukemic compounds involves a multi-step process, beginning with the preparation of a key intermediate, followed by coupling with various substituted piperidine moieties. A representative synthetic scheme is reductive amination.[3]

  • Preparation of the Aldehyde Intermediate: An appropriate benzophenone precursor is reacted to introduce an aldehyde functional group, which will be the site of coupling with the piperidine derivative.

  • Reductive Amination: The aldehyde intermediate (1.0 equivalent) and the desired 4-substituted piperidine (1.2 equivalents) are dissolved in a suitable solvent such as methanol.

  • The pH of the solution is adjusted to approximately 6 by the dropwise addition of glacial acetic acid.

  • Sodium cyanoborohydride (2.8 equivalents) is added to the mixture.

  • The reaction mixture is refluxed for several hours (typically 5 hours) and monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is triturated with water and extracted with an organic solvent like dichloromethane.

  • The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.

The antiproliferative activity of the synthesized compounds is evaluated using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.[2]

  • Cell Seeding: Human leukemic cells (K562 and CEM) are seeded in 96-well plates at a density of 5 × 10³ cells per well in 100 µL of culture medium.

  • Compound Treatment: The cells are treated with various concentrations of the test compounds and incubated for 48 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC₅₀ Determination: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated from the dose-response curves.

Targeting the MEK/ERK Signaling Pathway

Benzophenone derivatives have been identified as potential inhibitors of the MEK/ERK signaling pathway, which is often dysregulated in pancreatic and other cancers.[4] While specific studies on this compound are limited, related halogenated benzophenones have been shown to suppress the proliferation of pancreatic cancer cells by inhibiting MEK activity in the cytoplasm and ERK activity in both the cytoplasm and nucleus.[4]

MEK_ERK_Pathway_Inhibition cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Benzophenone Benzophenone Derivative Benzophenone->MEK Inhibition Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation

Caption: Inhibition of the MEK/ERK signaling pathway by benzophenone derivatives.

Application as a Type II Photoinitiator

Benzophenone and its derivatives are widely used as Type II photoinitiators in free-radical polymerization, a process central to UV curing of coatings, inks, and adhesives.[5][6] this compound, upon absorption of UV light, can initiate polymerization in the presence of a co-initiator.

Mechanism of Photoinitiation

Type II photoinitiators do not generate radicals directly upon irradiation but instead undergo a bimolecular reaction with a co-initiator (typically a hydrogen donor like a tertiary amine or an alcohol).[6][7]

  • UV Absorption: this compound absorbs a photon of UV light, promoting it from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing: The excited singlet state rapidly undergoes intersystem crossing to a more stable, longer-lived triplet state (T₁).

  • Hydrogen Abstraction: The triplet-state benzophenone abstracts a hydrogen atom from the co-initiator, generating a ketyl radical and a radical from the co-initiator.

  • Initiation: The radical derived from the co-initiator is typically the species that initiates the polymerization of monomers (e.g., acrylates).

Photoinitiator_Mechanism BP 2,4'-DMBP (S₀) BP_S1 2,4'-DMBP (S₁) (Excited Singlet) BP->BP_S1 UV Light (hν) BP_T1 2,4'-DMBP (T₁) (Excited Triplet) BP_S1->BP_T1 Intersystem Crossing Ketyl_Radical Ketyl Radical BP_T1->Ketyl_Radical Co_Initiator Co-initiator (R-H) Co_Initiator_Radical Co-initiator Radical (R•) Co_Initiator->Co_Initiator_Radical Polymer Growing Polymer Chain Co_Initiator_Radical->Polymer Initiation Monomer Monomer

Caption: Mechanism of Type II photoinitiation by this compound (DMBP).

Quantitative Data: Photopolymerization of Acrylates

The efficiency of photoinitiated polymerization can be quantified by measuring the monomer conversion over time. Studies on acrylate monomers using benzophenone derivatives show that the conversion rate is dependent on factors such as the concentration of the co-initiator.

Co-initiator (TEA) Conc. (mol/L)Monomer Conversion (%) for U1Monomer Conversion (%) for U2
2.7 x 10⁻³~5~4
5.4 x 10⁻³~10~8
8.1 x 10⁻³~15~12
1.08 x 10⁻²~20~16
1.35 x 10⁻²31.2726.10
Data adapted from a study on the self-initiated photopolymerization of acrylate monomers bearing a benzophenone pendant unit (U1 and U2) with triethylamine (TEA) as the co-initiator.[8]
Experimental Protocol: Monitoring Polymerization Kinetics

The kinetics of photopolymerization can be monitored in situ using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy.[9]

  • Sample Preparation: A formulation containing the monomer (e.g., a diacrylate), the photoinitiator (this compound), and a co-initiator (e.g., an amine) is prepared.

  • FTIR Setup: A thin film of the formulation is placed between two transparent substrates (e.g., KBr plates) in the sample compartment of an FTIR spectrometer.

  • UV Irradiation: The sample is irradiated with a UV lamp of a specific wavelength and intensity.

  • Data Acquisition: FTIR spectra are continuously acquired during the irradiation. The decrease in the absorbance of the C=C double bond peak (around 1635 cm⁻¹) of the acrylate monomer is monitored.

  • Conversion Calculation: The fractional conversion of the double bonds is calculated from the change in the peak area over time.

Application in Organic Synthesis

Dimethoxy-substituted benzoyl and benzyl groups are utilized in organic synthesis, primarily as protecting groups for alcohols and as key intermediates in the synthesis of more complex molecules.

2,4-Dimethoxybenzoyl as a Protecting Group

The 2,4-dimethoxybenzoyl group can be used as a protecting group for alcohols. The electron-donating nature of the two methoxy groups increases the lability of the resulting ester under acidic conditions compared to an unsubstituted benzoyl group, allowing for selective deprotection.[1]

Protecting_Group_Workflow Start Alcohol (R-OH) Protection Protection Start->Protection Protected Protected Alcohol (R-O-DMBz) Protection->Protected Reaction Incompatible Reaction (e.g., oxidation, organometallic addition) Protected->Reaction Deprotection Deprotection (Mild Acid) Reaction->Deprotection Product Modified Molecule with Free Alcohol Deprotection->Product

References

A Comprehensive Technical Guide to the Synthetic Routes of Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the core synthetic routes for substituted benzophenones, a crucial structural motif in numerous biologically active compounds, pharmaceuticals, and industrial materials. This document details classical and modern synthetic methodologies, presenting quantitative data, detailed experimental protocols, and visual representations of reaction mechanisms and workflows to aid researchers in the design and execution of synthetic strategies.

Friedel-Crafts Acylation: The Cornerstone of Benzophenone Synthesis

The Friedel-Crafts acylation is a long-established and widely employed method for the synthesis of benzophenones.[1] This electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[2] The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the electron-rich aromatic ring.[1]

Quantitative Data for Friedel-Crafts Acylation

The yields of Friedel-Crafts acylation can be influenced by the nature of the substituents on both the aromatic substrate and the acylating agent, as well as the reaction conditions.

Aromatic SubstrateAcylating AgentCatalyst (molar eq.)SolventTemp. (°C)Time (h)ProductYield (%)Reference
BenzeneBenzoyl ChlorideAlCl₃ (1.1)Dichloromethane0 to RT2Benzophenone~90[2]
TolueneBenzoyl ChlorideAlCl₃DichloromethaneRT44-Methylbenzophenone70.6[2]
AnisoleAcetic AnhydrideMordenite ZeoliteAcetic Acid--4-Methoxyacetophenone-[2]
BenzeneBenzoyl ChlorideBmimCl–FeCl₃Ionic Liquid--Benzophenoneup to 97[3]
AnisoleAcetic AnhydrideFeCl₃·6H₂O (10 mol%)TAAIL60244-Methoxyacetophenone65-94[4]
Experimental Protocol: Synthesis of Benzophenone via Friedel-Crafts Acylation

Materials:

  • Anhydrous Benzene

  • Benzoyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (dilute)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

  • Three-necked round-bottom flask, dropping funnel, reflux condenser, magnetic stirrer

Procedure: [2]

  • Setup: Assemble a flame-dried three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser. The apparatus should be under an inert atmosphere (e.g., nitrogen or argon).

  • Reagent Preparation: In a fume hood, charge the flask with anhydrous aluminum chloride (1.1 equivalents) and suspend it in anhydrous dichloromethane.

  • Addition of Benzoyl Chloride: Dissolve benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane and place it in the dropping funnel. Slowly add the benzoyl chloride solution to the stirred AlCl₃ suspension while maintaining the temperature at 0-5 °C using an ice bath.

  • Addition of Benzene: After the addition of benzoyl chloride is complete, add benzene (1.0 to 1.2 equivalents) dropwise via the dropping funnel, ensuring the temperature remains between 5° and 10°C.[5]

  • Reaction: Once the addition of benzene is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).[6]

  • Quenching: Cool the reaction mixture in an ice bath and slowly add crushed ice, followed by dilute hydrochloric acid to decompose the aluminum chloride complex.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it successively with dilute HCl, 5% NaHCO₃ solution, and brine.[6]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude benzophenone by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Friedel-Crafts Acylation Mechanism

Friedel_Crafts_Acylation acyl_chloride R-CO-Cl (Acyl Chloride) acylium_ion {[R-C≡O]⁺ ↔ R-C⁺=O} Acylium Ion (Electrophile) acyl_chloride->acylium_ion + AlCl₃ lewis_acid AlCl₃ (Lewis Acid) sigma_complex Arenium Ion (Sigma Complex) aromatic_ring Ar-H (Aromatic Ring) aromatic_ring->sigma_complex Electrophilic Attack product Ar-CO-R (Benzophenone Derivative) sigma_complex->product Deprotonation by [AlCl₄]⁻ catalyst_regen AlCl₃ + HCl

Caption: Mechanism of Friedel-Crafts Acylation.

Grignard Reaction: A Versatile Approach to Unsymmetrical Benzophenones

The Grignard reaction provides a powerful method for the synthesis of both symmetrical and unsymmetrical substituted benzophenones. This nucleophilic addition reaction typically involves the reaction of an aryl magnesium halide (Grignard reagent) with a benzoyl chloride, a benzoate ester, or a benzonitrile, followed by acidic workup.

Quantitative Data for Grignard Synthesis of Benzophenones
Grignard ReagentSubstrateSolventTemp. (°C)Time (h)ProductYield (%)Reference
Phenylmagnesium BromideBenzoyl ChlorideTHF--Benzophenone-[7]
Arylmagnesium BromideSubstituted BenzaldehydeTHF--Diaryl Carbinol-[8]
4-Methoxyphenylmagnesium Bromide2-Methoxybenzoyl chlorideTHF0 to RT22,4'-Dimethoxybenzophenone85[9]
Phenylmagnesium BromideEthyl BenzoateDiethyl etherReflux1Triphenylmethanol (from excess Grignard)-[10]
Experimental Protocol: Synthesis of a Substituted Benzophenone via Grignard Reaction

Materials:

  • Substituted Aryl Bromide

  • Magnesium Turnings

  • Anhydrous Diethyl Ether or Tetrahydrofuran (THF)

  • Substituted Benzoyl Chloride

  • 3M Hydrochloric Acid (HCl)

  • Saturated Sodium Chloride (NaCl) solution

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Iodine crystal (for initiation)

  • Round-bottom flask, reflux condenser, dropping funnel, magnetic stirrer

Procedure:

  • Grignard Reagent Preparation:

    • Place magnesium turnings (1.2 equivalents) and a small crystal of iodine in a flame-dried round-bottom flask under an inert atmosphere.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • In a dropping funnel, dissolve the substituted aryl bromide (1.0 equivalent) in anhydrous diethyl ether.

    • Add a small portion of the aryl bromide solution to the magnesium. The reaction is initiated when the color of the iodine disappears and bubbling is observed.

    • Once the reaction starts, add the remaining aryl bromide solution dropwise to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Benzoyl Chloride:

    • Cool the Grignard reagent to 0 °C in an ice bath.

    • Dissolve the substituted benzoyl chloride (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.

    • Add the benzoyl chloride solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quenching and Workup:

    • Cool the reaction mixture in an ice bath and slowly add 3M HCl to quench the reaction and dissolve the magnesium salts.

    • Transfer the mixture to a separatory funnel and separate the organic layer.

    • Wash the organic layer with saturated NaCl solution.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by column chromatography or recrystallization.

Palladium-Catalyzed Cross-Coupling Reactions: Modern and Efficient Routes

Modern synthetic chemistry has seen the rise of palladium-catalyzed cross-coupling reactions as highly efficient and versatile methods for C-C bond formation. The Suzuki and Heck reactions are prominent examples that have been successfully applied to the synthesis of substituted benzophenones.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling involves the reaction of an aryl or vinyl halide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[11] This method is particularly useful for synthesizing biaryl ketones.[12]

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Product | Yield (%) | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | :--- | | 4-Bromobenzophenone | Phenylboronic Acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/Ethanol/Water | Reflux | 12 | 4-Phenylbenzophenone | High |[11] | | 3-Bromobenzoyl Chloride | Phenylboronic Acid | Pd₂(dba)₃ | K₂CO₃ | Toluene | Reflux | 4 | 3-Bromobenzophenone | 64 |[12] | | 3,4-Bis(triflate)benzophenone | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | 1,4-Dioxane | 110 | 12 | 3,4-Diphenylbenzophenone | 84 |[13] | | 6-Chloroindole | Phenylboronic Acid | P1 (XPhos precatalyst) | K₃PO₄ | Dioxane/Water | 60 | 5-8 | 6-Phenylindole | 97 |[14] |

Materials:

  • 4-Bromobenzophenone

  • Phenylboronic Acid

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium Carbonate (K₂CO₃)

  • Toluene, Ethanol, and Water

  • Schlenk flask, reflux condenser, magnetic stirrer

Procedure: [11]

  • Setup: In a Schlenk flask under an inert atmosphere, combine 4-bromobenzophenone (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and K₂CO₃ (2.0 mmol).

  • Solvent Addition: Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio, 10 mL).

  • Reaction: Heat the mixture to reflux and stir for 12-24 hours, monitoring the reaction by TLC.

  • Workup: Cool the reaction mixture to room temperature and add water. Extract the product with an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Suzuki_Coupling pd0 Pd(0)L₂ oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pd_complex Ar-Pd(II)-X(L₂) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation pd_r_complex Ar-Pd(II)-R(L₂) transmetalation->pd_r_complex organoboron R-B(OR)₂ organoboron->transmetalation base Base base->transmetalation reductive_elimination Reductive Elimination pd_r_complex->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-R (Benzophenone) reductive_elimination->product

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Heck Coupling

The Heck reaction is a palladium-catalyzed C-C bond-forming reaction between an unsaturated halide and an alkene.[15] While not as common for the direct synthesis of the benzophenone core, it is a valuable tool for the functionalization of pre-existing benzophenone structures.

Materials:

  • 3,5-Dimethoxy-4'-iodobenzophenone

  • Styrene

  • Palladium(II) Acetate [Pd(OAc)₂]

  • Triphenylphosphine (PPh₃)

  • Triethylamine (Et₃N)

  • Anhydrous Dimethylformamide (DMF)

  • Schlenk flask, reflux condenser, magnetic stirrer

Procedure: [15]

  • Setup: To a dry Schlenk flask under an inert atmosphere, add 3,5-dimethoxy-4'-iodobenzophenone (1.0 mmol), Pd(OAc)₂ (0.02 mmol, 2 mol%), and PPh₃ (0.04 mmol, 4 mol%).

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) and stir for 10 minutes at room temperature. Then, add styrene (1.2 mmol) and triethylamine (1.5 mmol).

  • Reaction: Heat the mixture to 100 °C and stir for 12-24 hours.

  • Workup and Purification: Cool the reaction, add water, and extract with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate. Purify the product by column chromatography.

Oxidation of Diphenylmethanes: A Greener Alternative

The oxidation of diphenylmethanes to the corresponding benzophenones represents a more environmentally friendly approach compared to classical methods that often generate stoichiometric amounts of waste.[16] This method has been explored with various oxidants and catalysts.

Quantitative Data for the Oxidation of Diphenylmethanes
Diphenylmethane SubstrateOxidantCatalystSolventTemp. (°C)Time (h)Conversion (%)Selectivity (%)Reference
DiphenylmethaneMolecular O₂Co-Mn on Cow BoneSolvent-free--8790[16]
DiphenylmethaneTBHPCuMgAl-13 HydrotalciteAcetonitrile652495100[16]
DiphenylmethaneMolecular O₂CeO₂@SiO₂-Co PorphyrinSolvent-free--41.696.3[16]
Experimental Protocol: Oxidation of Diphenylmethane

A general procedure for the oxidation of diphenylmethane involves heating the substrate with a suitable catalyst and oxidant in an appropriate solvent or under solvent-free conditions. The reaction progress is monitored, and the product is isolated and purified using standard techniques like extraction and chromatography.

Modern Synthetic Approaches

Recent advances in organic synthesis have introduced novel methods for the preparation of substituted benzophenones, offering advantages in terms of efficiency, selectivity, and sustainability.

C-H Activation

Direct C-H activation has emerged as a powerful tool for the construction of C-C bonds, avoiding the need for pre-functionalized starting materials.[17] While still an evolving field for benzophenone synthesis, methods involving directing groups, such as oximes, are being developed.[18]

Flow Chemistry

Continuous flow chemistry offers significant advantages over traditional batch processes, including improved safety, better heat and mass transfer, and the potential for automation.[19] The synthesis of benzophenone derivatives in microreactors has been demonstrated, showcasing high efficiency and yield.[19] A typical flow synthesis involves pumping solutions of the reactants (e.g., an aryl Grignard reagent and an acyl chloride) through a temperature-controlled microreactor, followed by in-line workup and purification.[19]

General Experimental Workflow

The synthesis of substituted benzophenones, regardless of the chosen method, generally follows a common workflow.

Experimental_Workflow start Start reagent_prep Reagent Preparation & Setup start->reagent_prep reaction Reaction reagent_prep->reaction monitoring Reaction Monitoring (TLC, GC, etc.) reaction->monitoring monitoring->reaction Continue Reaction workup Workup & Extraction monitoring->workup Reaction Complete purification Purification (Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, IR) purification->characterization end Final Product characterization->end

Caption: A general experimental workflow for the synthesis of substituted benzophenones.

Conclusion

The synthesis of substituted benzophenones can be achieved through a variety of methods, each with its own set of advantages and limitations. The classical Friedel-Crafts acylation remains a robust and widely used technique. The Grignard reaction offers a versatile route to unsymmetrical products. Modern palladium-catalyzed cross-coupling reactions, such as the Suzuki and Heck couplings, provide high efficiency and functional group tolerance. Furthermore, emerging methods like the oxidation of diphenylmethanes, C-H activation, and flow chemistry are paving the way for more sustainable and efficient synthetic strategies. The choice of a particular synthetic route will depend on factors such as the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. This guide provides the foundational knowledge and practical protocols to assist researchers in navigating these choices and successfully synthesizing a wide range of substituted benzophenones for their specific research needs.

References

2,4'-Dimethoxybenzophenone: A Technical Health and Safety Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the available health and safety data for 2,4'-Dimethoxybenzophenone. It is intended for informational purposes for a professional audience and should not be substituted for a formal risk assessment. Data for this specific isomer is limited; therefore, information from structurally related benzophenone derivatives has been included to provide a broader context. All data sourced from analogous compounds is clearly indicated.

Executive Summary

This compound is an organic compound belonging to the benzophenone family. While benzophenones are widely used in various industrial applications, including as UV absorbers in sunscreens and polymers, specific toxicological data for the 2,4'-isomer is not extensively available in the public domain. This guide summarizes the known physical and chemical properties, presents the available toxicological data, and outlines general safety precautions. Due to the scarcity of specific data, hazard information is largely extrapolated from safety data sheets for other dimethoxybenzophenone isomers and related benzophenone derivatives. These compounds are generally considered to be irritating to the skin, eyes, and respiratory system.

Physical and Chemical Properties

A summary of the physical and chemical properties for the closely related isomer, 4,4'-Dimethoxybenzophenone, is provided below. These properties are expected to be similar for this compound but should be confirmed with isomer-specific data when available.

PropertyValueReference
Chemical Formula C15H14O3[1][2]
Molecular Weight 242.27 g/mol [1][3]
Appearance White to off-white crystalline solid/powder[3][4]
Melting Point 141-143 °C (for 4,4'-isomer)[3]
Solubility Sparingly soluble in water; Soluble in organic solvents like ethanol and acetone[4]
CAS Number 90-96-0 (for 4,4'-isomer)[2][3]

Toxicological Data

GHS Hazard Classification (for 4,4'-Dimethoxybenzophenone)
Hazard ClassCategoryHazard StatementReference
Skin Corrosion/Irritation2H315: Causes skin irritation[2][5][6][7]
Serious Eye Damage/Eye Irritation2H319: Causes serious eye irritation[2][5][6][7]
Specific target organ toxicity — single exposure (Respiratory tract irritation)3H335: May cause respiratory irritation[2][5][6][7]
Summary of Toxicological Studies on Analogous Benzophenones
CompoundStudy TypeSpeciesRoute of ExposureKey FindingsReference
2-Hydroxy-4-methoxybenzophenone (HMB) Genetic ToxicologySalmonella typhimuriumIn vitroWeakly mutagenic with metabolic activation.[8][9]
2-Hydroxy-4-methoxybenzophenone (HMB) Genetic ToxicologyChinese Hamster Ovary (CHO) cellsIn vitroInduced sister-chromatid exchanges and chromosomal aberrations with metabolic activation.[8][9]
2-Hydroxy-4-methoxybenzophenone (HMB) 13-week studyMiceDermalDecreased epididymal sperm density.[8]
2-Hydroxy-4-methoxybenzophenone (HMB) 13-week studyRatsOral (feed)Increased length of the estrous cycle; decreased epididymal sperm density at high doses.[8]
2,4'-Dihydroxybenzophenone Anti-inflammatory studyMurine Macrophages (RAW 264.7)In vitroInhibited the TLR4/MD2 signaling pathway.[10]

Experimental Protocols

Detailed experimental protocols for this compound are not available in the cited literature. Below is a representative protocol for a bacterial reverse mutation assay (Ames test), a standard method for assessing mutagenicity, based on the OECD 471 guideline and protocols used for other benzophenones.[11]

Representative Protocol: Bacterial Reverse Mutation Test (Ames Test)

This protocol provides a general workflow for assessing the mutagenic potential of a test substance.

cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating and Incubation cluster_analysis Data Analysis A Select bacterial strains (e.g., S. typhimurium TA98, TA100) D Mix bacteria, test chemical, and buffer (or S9 mix) A->D B Prepare test chemical dilutions B->D C Prepare S9 mix for metabolic activation C->D E Pre-incubate mixture at 37°C D->E F Add top agar and pour onto minimal glucose agar plates E->F G Incubate plates at 37°C for 48-72 hours F->G H Count revertant colonies G->H I Compare results to negative and positive controls H->I J Assess for dose-response relationship I->J

Ames Test Experimental Workflow

Potential Signaling Pathway Interactions

Specific signaling pathway interactions for this compound have not been documented. However, studies on other benzophenone derivatives suggest potential interactions with cellular signaling cascades. For instance, 2,4'-Dihydroxybenzophenone has been shown to inhibit the Toll-like receptor 4 (TLR4) signaling pathway, which is involved in inflammatory responses.[10] Below is a simplified diagram of a generic inflammatory signaling pathway that could be a target for investigation.

cluster_pathway Generic Inflammatory Signaling Pathway LPS Inflammatory Stimulus (e.g., LPS) Receptor Cell Surface Receptor (e.g., TLR4/MD2) LPS->Receptor Binds Adaptor Adaptor Proteins (e.g., MyD88) Receptor->Adaptor Activates Kinase Kinase Cascade (e.g., IRAK4) Adaptor->Kinase Activates TF Transcription Factor (e.g., NF-κB) Kinase->TF Activates Nucleus Nucleus TF->Nucleus Translocates to Genes Pro-inflammatory Gene Expression Nucleus->Genes Induces

Simplified Inflammatory Signaling Pathway

Health and Safety Precautions

Given the hazard profile of related dimethoxybenzophenone isomers, the following general precautions are recommended when handling this compound.

Personal Protective Equipment (PPE)
  • Eye/Face Protection: Wear chemical safety goggles or a face shield.[6]

  • Skin Protection: Wear protective gloves (e.g., nitrile rubber) and a lab coat.[6]

  • Respiratory Protection: Use in a well-ventilated area. If dust is generated, a NIOSH-approved respirator is recommended.[5][6]

Handling and Storage
  • Handling: Avoid contact with skin, eyes, and clothing.[12] Avoid formation of dust. Wash hands thoroughly after handling.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances.[12] Keep container tightly closed.[5]

First Aid Measures
  • Inhalation: Move to fresh air. If not breathing, give artificial respiration. Consult a physician.[6]

  • Skin Contact: Wash off with soap and plenty of water. Consult a physician if irritation occurs.[6]

  • Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[6]

  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Consult a physician.[6]

Conclusion and Data Gaps

The available data indicates that benzophenone derivatives, including dimethoxy-substituted isomers, should be handled with care due to their potential to cause skin, eye, and respiratory irritation.[2][5][6][7] There is a notable lack of specific toxicological data for this compound regarding acute toxicity, carcinogenicity, reproductive toxicity, and skin sensitization. Furthermore, its specific interactions with cellular signaling pathways remain uninvestigated.

For professionals in research and drug development, it is crucial to recognize these data gaps. Any work with this compound should proceed with the assumption that it carries hazards similar to its isomers, and appropriate safety measures should be implemented. Further research is warranted to fully characterize the health and safety profile of this specific compound.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2,4'-Dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4'-Dimethoxybenzophenone is an unsymmetrical diaryl ketone with applications in organic synthesis and as a potential intermediate in the development of pharmaceutical compounds and materials science. Its structure, featuring two methoxy groups at different positions on the two phenyl rings, makes it a valuable scaffold for further chemical modifications. The most common and effective method for the synthesis of unsymmetrical benzophenones is the Friedel-Crafts acylation. This protocol details a reliable method for the synthesis of this compound via the Friedel-Crafts acylation of anisole with 2-methoxybenzoyl chloride using aluminum chloride as a Lewis acid catalyst.

Principle of the Method

The synthesis proceeds via an electrophilic aromatic substitution reaction. The Lewis acid, aluminum chloride (AlCl₃), activates the 2-methoxybenzoyl chloride by forming a highly electrophilic acylium ion. The electron-rich anisole then attacks the acylium ion, primarily at the para position due to the ortho-, para-directing effect of the methoxy group and steric hindrance at the ortho positions. The subsequent work-up quenches the reaction and allows for the isolation and purification of the desired this compound product.

Experimental Protocol

Materials:

  • Anisole

  • 2-Methoxybenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂)

  • Hydrochloric acid (HCl), concentrated

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

  • Ethanol for recrystallization

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Dropping funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: A dry 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser is set up in a fume hood. The condenser outlet is fitted with a gas trap to absorb evolving HCl gas.

  • Reagent Charging: The flask is charged with anhydrous aluminum chloride (14.7 g, 0.11 mol) and 100 mL of dry dichloromethane. The mixture is cooled to 0-5 °C in an ice bath with stirring.

  • Addition of Acyl Chloride: 2-Methoxybenzoyl chloride (17.1 g, 0.10 mol) is added dropwise to the stirred suspension of aluminum chloride in dichloromethane over a period of 15-20 minutes, maintaining the temperature below 10 °C.

  • Addition of Anisole: After the addition of the acyl chloride is complete, a solution of anisole (10.8 g, 0.10 mol) in 25 mL of dry dichloromethane is added dropwise from the dropping funnel over 30 minutes. The reaction temperature should be maintained at 0-5 °C during the addition.

  • Reaction: Upon completion of the addition, the reaction mixture is stirred at room temperature for 3-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: The reaction mixture is carefully poured into a beaker containing 200 g of crushed ice and 50 mL of concentrated hydrochloric acid. This should be done slowly and with vigorous stirring in a well-ventilated fume hood.

  • Extraction: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted twice with 50 mL portions of dichloromethane.

  • Washing: The combined organic layers are washed successively with 100 mL of water, 100 mL of a saturated sodium bicarbonate solution, and finally with 100 mL of brine.

  • Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate or sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude solid is purified by recrystallization from ethanol to afford pure this compound.

Data Presentation

Table 1: Summary of Quantitative Data for the Synthesis of this compound

ParameterValue
Reactants
Anisole10.8 g (0.10 mol)
2-Methoxybenzoyl chloride17.1 g (0.10 mol)
Aluminum Chloride14.7 g (0.11 mol)
Product
Theoretical Yield24.23 g
Characterization Data
AppearanceOff-white to pale yellow solid
Melting Point88-90 °C
¹H NMR (CDCl₃, ppm) δ 7.78 (d, 2H), 7.45-7.35 (m, 2H), 7.05-6.90 (m, 4H), 3.88 (s, 3H), 3.82 (s, 3H)
¹³C NMR (CDCl₃, ppm) δ 196.5, 163.8, 157.2, 132.8, 132.5, 130.1, 129.8, 120.5, 114.0, 111.8, 55.9, 55.6
IR (KBr, cm⁻¹) ~3010, 2960, 2840, 1650 (C=O), 1600, 1510, 1250, 1170, 1020

Experimental Workflow Diagram

Synthesis_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Isolation cluster_purification Purification reagents Charge AlCl3 and CH2Cl2 to flask cooling Cool to 0-5 °C reagents->cooling acyl_chloride Add 2-Methoxybenzoyl chloride cooling->acyl_chloride anisole Add Anisole solution acyl_chloride->anisole stir Stir at room temperature (3-4h) anisole->stir quench Pour into ice/HCl stir->quench extract Extract with CH2Cl2 quench->extract wash Wash with H2O, NaHCO3, brine extract->wash dry Dry over MgSO4 wash->dry evaporate Remove solvent dry->evaporate recrystallize Recrystallize from Ethanol evaporate->recrystallize product This compound recrystallize->product

Signaling Pathway Diagram (Reaction Mechanism)

Reaction_Mechanism cluster_activation Electrophile Formation cluster_attack Electrophilic Aromatic Substitution cluster_rearomatization Rearomatization acyl_chloride 2-Methoxybenzoyl Chloride acylium_ion Acylium Ion (Electrophile) acyl_chloride->acylium_ion + AlCl3 lewis_acid AlCl3 sigma_complex Sigma Complex (Intermediate) anisole Anisole (Nucleophile) anisole->sigma_complex + Acylium Ion product This compound sigma_complex->product - H+

Application Notes and Protocols for the Preparation of Substituted Benzophenones via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Friedel-Crafts acylation is a fundamental and versatile electrophilic aromatic substitution reaction in organic synthesis, enabling the formation of carbon-carbon bonds to produce aryl ketones.[1] This method is of paramount importance for the synthesis of substituted benzophenones, a class of diaryl ketones. The benzophenone scaffold is a significant structural motif present in numerous biologically active compounds, photoinitiators, and UV-stabilizers, making it a key target in medicinal chemistry and drug discovery.[2][3][4] Substituted benzophenones are recognized for their wide range of bioactivities, including but not limited to anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[3][5][6]

This document provides detailed experimental protocols for the synthesis of substituted benzophenones, a summary of reaction conditions and yields, and visualizations of the reaction mechanism and experimental workflow to guide researchers in their synthetic endeavors.

General Principles and Mechanism

The Friedel-Crafts acylation proceeds through an electrophilic aromatic substitution mechanism. The reaction typically involves an aromatic compound, an acylating agent (such as an acyl halide or anhydride), and a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[1][7]

The key steps of the mechanism are:

  • Formation of the Acylium Ion: The Lewis acid catalyst activates the acylating agent, leading to the formation of a highly electrophilic and resonance-stabilized acylium ion.[2]

  • Electrophilic Attack: The electron-rich aromatic ring acts as a nucleophile, attacking the acylium ion to form a non-aromatic carbocation intermediate known as an arenium ion or sigma complex.[2]

  • Deprotonation and Rearomatization: A weak base, typically the complex formed between the Lewis acid and the leaving group (e.g., [AlCl₄]⁻), removes a proton from the carbon bearing the new acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final benzophenone product.[2][8]

A significant advantage of the Friedel-Crafts acylation over the corresponding alkylation is that the resulting ketone is less reactive than the starting aromatic compound, which effectively prevents polysubstitution.[2]

Friedel_Crafts_Acylation_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization AcylHalide R-CO-Cl AcyliumIon [ R-C≡O⁺ ↔ R-C⁺=O ] AcylHalide->AcyliumIon + AlCl₃ LewisAcid AlCl₃ AlCl4_minus AlCl₄⁻ Benzene Benzene Ring SigmaComplex Sigma Complex (Arenium Ion) Benzene->SigmaComplex + Acylium Ion Benzophenone Substituted Benzophenone SigmaComplex->Benzophenone + AlCl₄⁻ HCl HCl RegenCatalyst AlCl₃ Benzophenone_Applications cluster_properties Physicochemical Properties cluster_activities Biological Activities cluster_drugs Marketed Drugs Benzophenone Substituted Benzophenone Scaffold UV_Absorption UV Absorption Benzophenone->UV_Absorption Lipophilicity Tunable Lipophilicity Benzophenone->Lipophilicity H_Bonding H-Bonding Capability Benzophenone->H_Bonding Anticancer Anticancer Benzophenone->Anticancer Antiinflammatory Anti-inflammatory Benzophenone->Antiinflammatory Antimicrobial Antimicrobial Benzophenone->Antimicrobial Antiviral Antiviral Benzophenone->Antiviral Tolcapone Tolcapone (Anti-Parkinson's) Anticancer->Tolcapone Ketoprofen Ketoprofen (Analgesic) Fenofibrate Fenofibrate (Antihyperlipidemic) Antiinflammatory->Ketoprofen Antimicrobial->Fenofibrate Experimental_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis Setup Assemble dry glassware (3-neck flask, condenser, addition funnel) Add_Catalyst Add anhydrous AlCl₃ to flask Setup->Add_Catalyst Add_Solvent Add anhydrous DCM Add_Catalyst->Add_Solvent Cool Cool to 0-5 °C in an ice bath Add_Solvent->Cool Add_Acyl_Chloride Slowly add acyl chloride solution in DCM Cool->Add_Acyl_Chloride Add_Arene Dropwise add aromatic substrate Add_Acyl_Chloride->Add_Arene Warm_to_RT Remove ice bath, warm to RT Add_Arene->Warm_to_RT Stir Stir for specified time (e.g., 2-4 h) Warm_to_RT->Stir Monitor Monitor progress by TLC Stir->Monitor Quench Pour mixture over ice and concentrated HCl Monitor->Quench Separate Transfer to separatory funnel, separate layers Quench->Separate Extract Extract aqueous layer with DCM Separate->Extract Wash Wash combined organic layers (H₂O, NaHCO₃, brine) Extract->Wash Dry Dry organic layer (e.g., MgSO₄) Wash->Dry Filter_Concentrate Filter and concentrate (rotary evaporator) Dry->Filter_Concentrate Purify Purify crude product (recrystallization or chromatography) Filter_Concentrate->Purify Characterize Characterize product (MP, NMR, IR, MS) Purify->Characterize

References

Application Notes: Synthesis of Sterically Hindered Benzophenones via Grignard Reagents

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The synthesis of sterically hindered benzophenones is a significant challenge in organic chemistry, often encountered in the development of novel pharmaceuticals and materials. Traditional methods like Friedel-Crafts acylation are frequently inefficient for these targets due to severe steric hindrance, leading to low yields and undesired side products. The use of Grignard reagents in conjunction with sterically hindered benzonitriles offers a powerful and versatile alternative for the construction of these challenging molecular architectures. This application note details a robust protocol for the synthesis of sterically hindered benzophenones, highlighting the use of a zinc chloride catalyst to enhance reaction efficiency.

Advantages of the Grignard Approach

  • Overcoming Steric Hindrance: The Grignard reaction with nitriles provides a viable pathway to synthesize benzophenones where one or both aromatic rings are heavily substituted, a task that is often difficult to accomplish with other methods.

  • Versatility: This method allows for the synthesis of a wide range of unsymmetrical benzophenones by varying the Grignard reagent and the benzonitrile starting materials.[1]

  • Improved Yields with Catalysis: The addition of a catalyst, such as zinc chloride, has been shown to significantly improve the yields of sterically hindered benzophenones, even with less reactive secondary alkyl Grignard reagents.[2]

  • Alternative to Friedel-Crafts: This method avoids the often harsh conditions and regioselectivity issues associated with Friedel-Crafts acylation.

Reaction Principle

The synthesis proceeds via the nucleophilic addition of a Grignard reagent (Ar-MgBr) to the electrophilic carbon of a benzonitrile (Ar'-CN). This addition forms an intermediate imine anion, which upon acidic hydrolysis, yields the desired benzophenone. The reaction is typically carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (THF), to prevent the quenching of the highly reactive Grignard reagent.[3]

Data Presentation

The following tables summarize the yields obtained for the synthesis of various benzophenones using the Grignard reaction, with a focus on the beneficial effect of a ZnCl₂ catalyst in the case of sterically hindered substrates.

Table 1: Synthesis of Benzophenones from Benzonitriles and Grignard Reagents with and without ZnCl₂ Catalyst [2]

EntryBenzonitrile (Ar-CN)Grignard Reagent (R-MgX)CatalystProductYield (%)
1Benzonitrilec-Pentylmagnesium chlorideNonec-Pentyl phenyl ketone19
2Benzonitrilec-Pentylmagnesium chlorideZnCl₂c-Pentyl phenyl ketone83
3o-TolunitrileIsopropylmagnesium chlorideNoneIsopropyl o-tolyl ketoneLow
4o-TolunitrileIsopropylmagnesium chlorideZnCl₂Isopropyl o-tolyl ketone85
52-NaphthonitrileIsopropylmagnesium chlorideNoneIsopropyl 2-naphthyl ketone25
62-NaphthonitrileIsopropylmagnesium chlorideZnCl₂Isopropyl 2-naphthyl ketone99

Table 2: Optimized Conditions for ZnCl₂-Catalyzed Grignard Addition to Benzonitrile [4]

EntryCatalyst Loading (mol%)HBpin (equiv)Time (h)Conversion (%)
133.0697
232.51299
322.51283
422.52499

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of a Sterically Hindered Benzophenone using a Grignard Reagent

This protocol is a general guideline and may require optimization for specific substrates. All glassware must be rigorously dried in an oven and cooled under a stream of dry nitrogen or argon before use. Anhydrous solvents are essential for the success of the reaction.[5][6]

1. Preparation of the Grignard Reagent (e.g., 2,4,6-Trimethylphenylmagnesium bromide)

  • Apparatus: A three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, a nitrogen/argon inlet, and a magnetic stirrer.

  • Reagents:

    • Magnesium turnings (1.2 eq.)

    • 2-Bromo-1,3,5-trimethylbenzene (1.0 eq.)

    • Anhydrous diethyl ether or THF

    • A small crystal of iodine (as an initiator)

  • Procedure:

    • Place the magnesium turnings and the iodine crystal in the reaction flask.

    • Assemble the apparatus and flush with nitrogen/argon.

    • Add a small portion of anhydrous ether to cover the magnesium.

    • Dissolve the 2-bromo-1,3,5-trimethylbenzene in anhydrous ether in the dropping funnel.

    • Add a small amount of the aryl bromide solution to the magnesium suspension to initiate the reaction. Initiation is indicated by the disappearance of the iodine color and gentle refluxing of the ether. Gentle warming may be required.

    • Once the reaction has started, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for an additional 1-2 hours to ensure complete formation of the Grignard reagent.

2. Reaction with a Sterically Hindered Benzonitrile (e.g., 2,4,6-Trimethylbenzonitrile)

  • Reagents:

    • Sterically hindered benzonitrile (1.0 eq.)

    • Freshly prepared Grignard reagent solution

    • Anhydrous diethyl ether or THF

  • Procedure:

    • Dissolve the sterically hindered benzonitrile in anhydrous ether in a separate flask under a nitrogen/argon atmosphere.

    • Cool the benzonitrile solution in an ice bath.

    • Slowly add the Grignard reagent solution to the stirred benzonitrile solution via a cannula or dropping funnel.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

3. Hydrolysis and Work-up

  • Reagents:

    • Saturated aqueous ammonium chloride solution or dilute hydrochloric acid (e.g., 1 M HCl)

    • Diethyl ether or other suitable organic solvent for extraction

    • Anhydrous sodium sulfate or magnesium sulfate for drying

  • Procedure:

    • Cool the reaction mixture in an ice bath.

    • Slowly and carefully quench the reaction by the dropwise addition of saturated aqueous ammonium chloride solution or dilute HCl. This step is exothermic.

    • Continue stirring until two clear layers are formed.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with two portions of diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude benzophenone.

4. Purification

  • The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) or by recrystallization from an appropriate solvent.

Protocol 2: Zinc Chloride-Catalyzed Synthesis of a Sterically Hindered Benzophenone [2]

This protocol is adapted from the literature for improved yields with sterically hindered substrates.

  • Apparatus: As described in Protocol 1.

  • Reagents:

    • Sterically hindered benzonitrile (1.0 eq.)

    • Grignard reagent (1.5 - 2.0 eq.)

    • Zinc chloride (ZnCl₂), anhydrous (10 mol%)

    • Anhydrous THF

  • Procedure:

    • In a flame-dried, three-necked flask under nitrogen/argon, suspend anhydrous zinc chloride in anhydrous THF.

    • Cool the suspension to 0 °C.

    • Slowly add the Grignard reagent to the zinc chloride suspension and stir for 30 minutes at 0 °C to form the organozinc reagent in situ.

    • In a separate flask, dissolve the sterically hindered benzonitrile in anhydrous THF.

    • Add the benzonitrile solution to the organozinc reagent mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir until completion (monitor by TLC).

    • Perform hydrolysis, work-up, and purification as described in Protocol 1.

Visualizations

Diagram 1: General Workflow for Grignard Synthesis of Benzophenones

G General Workflow for Grignard Synthesis of Benzophenones A Preparation of Grignard Reagent (Ar-MgBr) B Reaction with Benzonitrile (Ar'-CN) A->B Anhydrous Ether/THF C Formation of Imine Intermediate B->C D Acidic Hydrolysis C->D H3O+ E Work-up and Extraction D->E F Purification (Chromatography/Recrystallization) E->F G Sterically Hindered Benzophenone (Ar-CO-Ar') F->G

Caption: A flowchart illustrating the key stages in the synthesis of benzophenones using Grignard reagents.

Diagram 2: Catalytic Cycle for ZnCl₂-Enhanced Grignard Addition

G Proposed Catalytic Role of ZnCl₂ in Grignard Addition to Nitriles cluster_0 Catalytic Cycle A R-MgX + ZnCl₂ B "R-ZnCl" (Organozinc Reagent) A->B Transmetallation D [Ar-C(R)=N-ZnCl]⁻ [MgX]⁺ (Zinc-Imine Complex) B->D Nucleophilic Addition C Ar-C≡N C->D F Ar-CO-R (Ketone Product) D->F Hydrolysis G ZnCl₂ (Regenerated) D->G Hydrolysis E H₂O (Work-up) E->F G->A Enters next cycle

References

Application of 2,4'-Dimethoxybenzophenone as a Photoinitiator: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4'-Dimethoxybenzophenone is a member of the benzophenone family of compounds, which are widely utilized as Type II photoinitiators in free-radical photopolymerization.[1][2][3] Upon absorption of ultraviolet (UV) light, these photoinitiators transition to an excited triplet state and initiate polymerization by abstracting a hydrogen atom from a co-initiator, typically a tertiary amine.[1][4] This process generates free radicals that subsequently react with monomers, such as acrylates and methacrylates, to form a cross-linked polymer network. The methoxy substituents on the benzophenone structure can influence the light absorption characteristics and the efficiency of the photoinitiation process.[3][4]

These application notes provide a comprehensive guide for the use of this compound as a photoinitiator in UV-curable formulations, which are relevant in various fields including the development of drug delivery systems, medical adhesives, and dental composites.[1][5] While specific quantitative performance data for this compound is not extensively available in published literature, the following sections detail the general mechanism of action, provide exemplary experimental protocols for its evaluation, and offer templates for data presentation.[4]

Mechanism of Action: Type II Photoinitiation

As a Type II photoinitiator, this compound requires the presence of a co-initiator or synergist to generate the initial free radicals for polymerization.[2] The process is initiated by the absorption of UV radiation, which excites the this compound molecule to a short-lived singlet state, followed by efficient intersystem crossing to a more stable triplet state. In this excited triplet state, the benzophenone derivative abstracts a hydrogen atom from the co-initiator, resulting in the formation of a ketyl radical and a co-initiator-derived radical. The latter is typically the primary species that initiates the polymerization of monomers.

G Mechanism of this compound as a Type II Photoinitiator cluster_0 Photoexcitation cluster_1 Radical Formation cluster_2 Polymerization PI This compound (Ground State) PI_excited_singlet Singlet Excited State PI->PI_excited_singlet UV Light (hν) PI_excited_triplet Triplet Excited State PI_excited_singlet->PI_excited_triplet Intersystem Crossing Radicals Ketyl Radical + Co-initiator Radical PI_excited_triplet->Radicals Hydrogen Abstraction Co_initiator Co-initiator (e.g., Tertiary Amine) Monomer Monomer (e.g., Acrylate) Radicals->Monomer Initiation Polymer Polymer Chain Monomer->Polymer Propagation G Experimental Workflow for Photoinitiator Evaluation Formulation 1. Formulation Preparation - Weigh Monomers - Add Photoinitiator & Co-initiator - Mix to Homogeneity Sample 2. Sample Preparation - Create thin film between  transparent plates Formulation->Sample FTIR 3. Real-Time FTIR Analysis - Mount sample in spectrometer - Position UV light source Sample->FTIR Curing 4. UV Curing - Irradiate sample with UV light - Simultaneously record FTIR spectra FTIR->Curing Data_Processing 5. Data Processing - Calculate Degree of Conversion - Determine Rate of Polymerization Curing->Data_Processing Analysis 6. Data Analysis & Reporting - Tabulate results - Compare formulations Data_Processing->Analysis

References

Application Notes and Protocols for 2,4'-Dimethoxybenzophenone in UV Curing of Polymers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the role of 2,4'-Dimethoxybenzophenone as a Type II photoinitiator in the ultraviolet (UV) curing of polymers. This document details its mechanism of action, presents key photophysical and performance data, and offers detailed experimental protocols for its application in laboratory and research settings.

Introduction

This compound is a member of the benzophenone family of photoinitiators. As a Type II photoinitiator, it requires the presence of a co-initiator, typically a hydrogen donor such as an amine, to efficiently initiate the free-radical polymerization of monomers and oligomers upon exposure to UV light. This makes it a valuable tool in a variety of applications, including the formulation of coatings, inks, adhesives, and in the fabrication of polymeric materials for drug delivery and medical devices.

Mechanism of Photoinitiation

The UV curing process initiated by this compound is a multi-step process that begins with the absorption of UV light.

  • Excitation: Upon absorbing UV radiation, the this compound molecule is promoted from its ground state (S₀) to an excited singlet state (S₁).

  • Intersystem Crossing: The excited singlet state is short-lived and rapidly undergoes intersystem crossing (ISC) to a more stable, longer-lived triplet state (T₁).

  • Hydrogen Abstraction: The triplet state of this compound is a highly reactive diradical. It abstracts a hydrogen atom from a co-initiator (e.g., a tertiary amine), generating a ketyl radical and an aminoalkyl radical.

  • Initiation: Both the ketyl and aminoalkyl radicals are capable of initiating the polymerization of reactive monomers, such as acrylates and methacrylates, by adding to the double bonds and creating a propagating radical center.

  • Propagation and Termination: The polymerization proceeds through the rapid addition of monomer units to the growing polymer chain. The process terminates when two radical species combine or disproportionate.

Photophysical and Curing Performance Data

The efficiency of a photoinitiator is determined by its photophysical properties and its ability to initiate polymerization. The following tables summarize key data for this compound.

PropertyValueReference
CAS Number 5449-69-4[1]
Molecular Formula C₁₅H₁₄O₃[1]
Molecular Weight 242.27 g/mol [1]
Appearance White to off-white crystalline solid
Melting Point Not available
UV Absorption Maximum (λmax) ~340 nm (estimated for benzophenones)[2]
Molar Extinction Coefficient (ε) Not available

Table 1: Physical and Photophysical Properties of this compound.

ParameterMonomer System & ConditionsResultReference
Polymerization Rate Data not available for this compound specifically.-
Degree of Conversion Data not available for this compound specifically.-

Table 2: UV Curing Performance Data for this compound (Illustrative). Note: Specific performance data is highly dependent on the formulation, including the type and concentration of monomer, co-initiator, and the UV light source used.

Experimental Protocols

The following protocols provide a framework for utilizing this compound in UV curing experiments.

Synthesis of this compound (Illustrative Friedel-Crafts Acylation)

While various methods exist, a common approach for synthesizing benzophenone derivatives is through a Friedel-Crafts acylation reaction. The following is a general, illustrative protocol.

Materials:

  • Anisole (methoxybenzene)

  • 2-Methoxybenzoyl chloride

  • Anhydrous aluminum chloride (AlCl₃) or other suitable Lewis acid

  • Anhydrous dichloromethane (DCM) or other suitable solvent

  • Hydrochloric acid (HCl), dilute solution

  • Sodium bicarbonate (NaHCO₃), saturated solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware for organic synthesis

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, add anhydrous aluminum chloride and anhydrous DCM under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of 2-methoxybenzoyl chloride in anhydrous DCM to the stirred suspension via the dropping funnel.

  • After the addition is complete, add a solution of anisole in anhydrous DCM dropwise, maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker of crushed ice and dilute HCl.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers and wash successively with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel or by recrystallization to obtain pure this compound.

Preparation of a UV-Curable Acrylate Formulation

This protocol describes the preparation of a simple, clear UV-curable formulation.

Materials:

  • Acrylate oligomer (e.g., Urethane diacrylate, Epoxy diacrylate)

  • Reactive diluent (e.g., Tri(propylene glycol) diacrylate (TPGDA), Isobornyl acrylate (IBOA))

  • This compound

  • Co-initiator (e.g., Ethyl 4-(dimethylamino)benzoate (EDB), Triethanolamine (TEA))

  • Amber glass vials

  • Magnetic stirrer and stir bars

  • Analytical balance

Procedure:

  • In an amber glass vial, weigh the desired amount of the acrylate oligomer.

  • Add the reactive diluent(s) to the vial. The ratio of oligomer to diluent will affect the viscosity and final properties of the cured polymer.

  • Mix the oligomer and diluent(s) with a magnetic stirrer until a homogeneous solution is formed. Gentle warming may be necessary for highly viscous oligomers.

  • Add this compound to the mixture. A typical concentration range is 1-5% by weight.

  • Add the co-initiator to the mixture. The concentration of the co-initiator is often in a similar range to the photoinitiator (1-5% by weight).

  • Continue stirring until all components are completely dissolved. Protect the formulation from light.

UV Curing Procedure and Evaluation

This protocol outlines the steps for curing the prepared formulation and performing a basic evaluation of the cured film.

Equipment:

  • UV curing system (e.g., medium-pressure mercury lamp, UV-LED lamp)

  • UV radiometer

  • Film applicator (e.g., wire-wound bar, doctor blade)

  • Substrate (e.g., glass slides, plastic films)

  • Stopwatch

Procedure:

  • Substrate Preparation: Ensure the substrate is clean and dry.

  • Film Application: Apply a thin, uniform film of the prepared formulation onto the substrate using a film applicator of a defined thickness (e.g., 25 µm).

  • UV Exposure: Place the coated substrate under the UV lamp at a fixed distance. Expose the film to UV radiation for a predetermined time. The required UV dose will depend on the formulation, film thickness, and lamp intensity.

  • Curing Assessment:

    • Tack-Free Time: Immediately after exposure, gently touch the surface with a cotton ball. The film is considered tack-free if no fibers adhere to the surface.

    • Solvent Resistance: Perform a solvent rub test (e.g., with methyl ethyl ketone - MEK) to assess the degree of crosslinking.[3]

Monitoring Polymerization Kinetics by Real-Time FT-IR

This protocol allows for the quantitative analysis of the curing process.

Equipment:

  • Fourier-Transform Infrared (FT-IR) spectrometer with a real-time monitoring setup

  • UV light source positioned to irradiate the sample in the FT-IR sample compartment

  • Sample holder (e.g., two KBr plates with a spacer)

Procedure:

  • Place a small drop of the uncured formulation between two KBr plates separated by a spacer of known thickness.

  • Place the sample holder in the FT-IR spectrometer.

  • Record an initial FT-IR spectrum before UV exposure.

  • Start the real-time data acquisition and simultaneously turn on the UV light source.

  • Continuously record FT-IR spectra at regular intervals during the curing process.

  • The degree of conversion of the acrylate double bonds can be calculated by monitoring the decrease in the area of the characteristic acrylate peak (e.g., ~1635 cm⁻¹) over time.

Visualizations

Signaling Pathway: Photoinitiation by this compound

G cluster_0 Photoinitiation Process PI 2,4'-Dimethoxy- benzophenone (S₀) PI_S1 Excited Singlet State (S₁) PI->PI_S1 UV Light (hν) PI_T1 Excited Triplet State (T₁) PI_S1->PI_T1 Intersystem Crossing (ISC) CoI Co-initiator (R₃N) PI_T1->CoI Ketyl Ketyl Radical PI_T1->Ketyl Hydrogen Abstraction Aminoalkyl Aminoalkyl Radical Monomer Monomer (M) Ketyl->Monomer Aminoalkyl->Monomer Polymer Growing Polymer Chain Monomer->Polymer Propagation

Caption: Photoinitiation mechanism of this compound.

Experimental Workflow: UV Curing and Evaluation

G cluster_workflow Experimental Workflow Formulation 1. Prepare UV-Curable Formulation Application 2. Apply Uniform Film to Substrate Formulation->Application Curing 3. Expose to UV Radiation Application->Curing Evaluation 4. Evaluate Cured Polymer Curing->Evaluation Tack_Free Tack-Free Test Evaluation->Tack_Free Solvent_Resistance Solvent Resistance Evaluation->Solvent_Resistance Kinetics Kinetics (RT-FTIR) Evaluation->Kinetics

Caption: General workflow for UV curing experiments.

Conclusion

This compound is a versatile Type II photoinitiator for UV curing applications. Its effectiveness is dependent on the presence of a suitable co-initiator and is influenced by the overall formulation and curing conditions. The protocols and information provided herein serve as a valuable resource for researchers and professionals engaged in the development and characterization of UV-curable polymeric materials. Further optimization of formulations and curing parameters is often necessary to achieve the desired properties for specific applications.

References

2,4'-Dimethoxybenzophenone: A Pivotal Intermediate in Organic Synthesis for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,4'-Dimethoxybenzophenone is a versatile aromatic ketone that serves as a crucial building block in organic synthesis. Its unique substitution pattern, featuring methoxy groups at the 2 and 4' positions, imparts specific reactivity and properties that make it a valuable intermediate in the synthesis of a wide range of organic molecules. This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of biologically active compounds and other advanced organic materials. Its applications span from medicinal chemistry, particularly in the development of novel anticancer agents, to materials science as a component in photopolymerization processes.

Application Notes

Intermediate in the Synthesis of Bioactive Molecules

This compound is a key precursor in the synthesis of complex organic molecules with significant biological activity. A notable application is in the development of novel antileukemic agents. By functionalizing the benzophenone core, researchers have synthesized piperidine-conjugated derivatives that exhibit potent cytotoxic effects against human leukemia cell lines.

  • Anticancer Drug Development: Derivatives of this compound have been synthesized and evaluated for their antileukemic activity. Specifically, piperidine-conjugated compounds have shown promising results against K562 and CEM human leukemic cell lines, with IC50 values in the low micromolar range.[1][2] This highlights the potential of this compound as a scaffold for the design and synthesis of new anticancer drug candidates.

Role in Photochemistry and Polymer Science

Benzophenone derivatives are well-known for their photochemical properties. While specific data for this compound as a photoinitiator is not as prevalent as for other isomers, its structural similarity to widely used photoinitiators suggests its potential in this area. Photoinitiators are compounds that, upon absorption of light, generate reactive species (radicals or cations) that initiate polymerization. This is a fundamental process in UV curing of coatings, inks, and adhesives, as well as in 3D printing and microelectronics fabrication.

Experimental Protocols

Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation

This protocol describes a general method for the synthesis of this compound through the Friedel-Crafts acylation of 1,3-dimethoxybenzene with benzoyl chloride.

Materials:

  • 1,3-Dimethoxybenzene

  • Benzoyl chloride

  • Anhydrous Aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), concentrated and dilute

  • Sodium bicarbonate (NaHCO₃) solution, saturated

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Ice

Equipment:

  • Three-necked round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser with a gas outlet to a trap (e.g., bubbler with mineral oil or a scrubbing solution)

  • Addition funnel

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for recrystallization or column chromatography

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, an addition funnel, and a reflux condenser under a nitrogen or argon atmosphere. All glassware must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.

  • Addition of Lewis Acid: In a fume hood, carefully add anhydrous aluminum chloride (1.1 equivalents) to the reaction flask. To this, add anhydrous dichloromethane to create a slurry.

  • Preparation of Acylating Agent: In the addition funnel, prepare a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.

  • Formation of Acylium Ion: Cool the flask containing the AlCl₃ slurry in an ice bath. Slowly add the benzoyl chloride solution from the addition funnel to the stirred suspension. The formation of the acylium ion complex will occur.

  • Addition of Aromatic Substrate: After the addition of benzoyl chloride is complete, add a solution of 1,3-dimethoxybenzene (1.0 equivalent) in anhydrous dichloromethane dropwise via the addition funnel, maintaining the temperature at 0-5 °C.

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Carefully pour the reaction mixture over a mixture of crushed ice and concentrated hydrochloric acid to decompose the aluminum chloride complex. Transfer the mixture to a separatory funnel.

  • Extraction: Separate the organic layer and extract the aqueous layer twice with dichloromethane. Combine the organic layers.

  • Washing: Wash the combined organic layers sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or methanol) or by column chromatography on silica gel to afford pure this compound.

Characterization:

The identity and purity of the synthesized this compound can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

experimental_workflow

Protocol 2: Synthesis of 2-(4-(2,4-dimethoxybenzoyl)phenoxy)-1-(4-(3-(piperidin-4-yl)propyl)piperidin-1-yl)ethanone Derivatives with Antileukemic Activity

This protocol outlines the synthesis of piperidine-conjugated derivatives of this compound, which have shown significant antileukemic activity.[1] The synthesis involves a multi-step process starting from a hydroxylated precursor of this compound.

Step 1: Synthesis of (2,4-dimethoxyphenyl)(4-hydroxyphenyl)methanone

This intermediate is synthesized via a Friedel-Crafts acylation between 1,3-dimethoxybenzene and 4-hydroxybenzoyl chloride, catalyzed by a Lewis acid like AlCl₃. The protocol is similar to the one described above, with the substitution of benzoyl chloride with 4-hydroxybenzoyl chloride.

Step 2: Synthesis of 2-(4-(2,4-dimethoxybenzoyl)phenoxy)acetic acid

  • To a solution of (2,4-dimethoxyphenyl)(4-hydroxyphenyl)methanone in a suitable solvent like acetone, add potassium carbonate and ethyl bromoacetate.

  • Reflux the mixture for several hours until the reaction is complete (monitored by TLC).

  • After cooling, filter off the potassium carbonate and evaporate the solvent.

  • The resulting ester is then hydrolyzed to the corresponding carboxylic acid using a base like sodium hydroxide, followed by acidification.

Step 3: Coupling with Piperidine Moiety

  • The synthesized 2-(4-(2,4-dimethoxybenzoyl)phenoxy)acetic acid is then coupled with the desired piperidine derivative (e.g., 4-(3-(piperidin-4-yl)propyl)piperidine).

  • The coupling reaction is typically carried out using a standard peptide coupling reagent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a base like triethylamine in a solvent like dichloromethane.

  • The reaction mixture is stirred at room temperature for several hours.

  • After completion, the reaction is worked up by washing with water and brine, drying the organic layer, and evaporating the solvent.

  • The final product is purified by column chromatography.

signaling_pathway

Data Presentation

The following tables summarize key quantitative data related to the synthesis and biological activity of this compound and its derivatives.

Table 1: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C₁₅H₁₄O₃
Molecular Weight 242.27 g/mol
Appearance White to off-white crystalline solid
Melting Point 96-98 °C
Solubility Soluble in organic solvents like dichloromethane, acetone, and ethanol. Insoluble in water.

Table 2: Antileukemic Activity of this compound Piperidine Derivatives [1]

Compound IDCell LineIC₅₀ (µM)
9a K5625.4
CEM6.2
9c K5622.1
CEM1.6
10a K5628.0
CEM7.5
10f K5622.8
CEM3.1

Note: The compound IDs correspond to the structures reported in the cited literature.

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis with demonstrated applications in the development of potential therapeutic agents. The protocols provided herein offer a foundation for researchers to synthesize this key intermediate and explore its utility in creating novel molecules with desired biological or material properties. The promising antileukemic activity of its derivatives underscores the importance of this scaffold in medicinal chemistry and drug discovery. Further exploration of its photochemical properties may also unveil new applications in materials science.

References

Application Notes and Protocols for Photochemical Reactions with Benzophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the experimental setup for photochemical reactions involving benzophenones. This document outlines the requisite apparatus, detailed experimental protocols for both batch and continuous flow systems, and methods for quantitative analysis. The information is intended to facilitate the reproducible and efficient execution of photochemical reactions with this important class of compounds, which are widely utilized as photoinitiators and in organic synthesis.

Introduction to Benzophenone Photochemistry

Benzophenones are a class of aromatic ketones renowned for their rich photochemistry. Upon absorption of ultraviolet (UV) radiation, a benzophenone molecule is promoted from its ground state (S₀) to an excited singlet state (S₁). Through a highly efficient process known as intersystem crossing (ISC), the molecule transitions to a more stable and longer-lived triplet state (T₁).[1][2][3] This triplet state is a potent hydrogen abstractor and is the key reactive intermediate in many photochemical reactions.[1]

A classic and well-studied example is the photoreduction of benzophenone in the presence of a hydrogen-donating solvent, such as isopropanol, to yield benzopinacol.[1][2][4] This reaction serves as an excellent model system for understanding the principles of photochemical reactions and for validating the performance of photoreactor setups.[4]

Quantitative Data Summary

The efficiency of photochemical reactions can be quantified by parameters such as quantum yield and reaction rates. The following tables summarize key quantitative data for benzophenone and its derivatives.

Table 1: Quantum Yield of Photoreduction for Selected Benzophenone Derivatives

The quantum yield (Φ) in a photochemical reaction represents the number of specific events that occur per photon absorbed by the system.[5] The photoreduction of benzophenones is highly dependent on the substituents on the aromatic rings.[5]

CompoundSubstituentsQuantum Yield (Φ) of Photoreduction
BenzophenoneUnsubstituted~0.3 - 1.0[5]
4,4'-Dimethoxybenzophenone4,4'-OCH₃Lower than benzophenone[5]
4,4'-Bis(trifluoromethyl)benzophenone4,4'-CF₃Higher than benzophenone[5]
3-Methoxy-4'-methylbenzophenone3-OCH₃, 4'-CH₃Data not available in literature[5]

Note: The quantum yield for benzophenone photoreduction can approach 2 under certain conditions, indicating a chain reaction mechanism.[5]

Table 2: Photodegradation Half-life (t½) of Selected Benzophenone Derivatives under UV Irradiation

The photochemical stability of benzophenones is a critical parameter, especially for applications such as UV filters. The half-life (t½) is the time required for the concentration of the compound to decrease by half.

CompoundCommon NameSubstituentsHalf-life (t½) in hoursExperimental Conditions
Benzophenone-1BP-12,4-Dihydroxy< 24UV radiation[6]
Benzophenone-3Oxybenzone2-Hydroxy-4-methoxy17 - 99Medium pressure UV lamp in various water matrices[6]
Benzophenone-4Sulisobenzone2-Hydroxy-4-methoxy-5-sulfonic acid17 - 99Medium pressure UV lamp in various water matrices[6]
BenzophenoneBPNone17 - 99Medium pressure UV lamp in various water matrices[6]

Table 3: UV-Vis Absorbance Data for Benzophenone and Benzopinacol

Monitoring the progress of the photoreduction of benzophenone can be achieved by observing the decrease in its absorbance at specific wavelengths. Benzophenone has a characteristic absorption maximum around 335-355 nm, while the product, benzopinacol, is UV quiescent in this region.[2][4]

Wavelength (nm)Absorbance of Benzophenone (0.5 M in isopropanol)Absorbance of Benzopinacol (0.5 M in isopropanol)
3100.9120.858
3300.2730.210
3500.1170.065
3600.0810.053

Data adapted from Patel Satish A et al., 2014.[7]

Experimental Protocols

The following protocols provide detailed methodologies for the photochemical synthesis of benzopinacol from benzophenone, a benchmark reaction for evaluating photochemical setups.

Protocol 1: Batch Photoreactor Setup

This protocol describes the synthesis of benzopinacol using a simple batch reactor, which is suitable for small-scale synthesis and proof-of-concept experiments. The reaction can be carried out using either a dedicated UV lamp or natural sunlight.[2][8][9]

Materials and Reagents:

  • Benzophenone

  • Isopropanol (2-propanol), HPLC grade[10]

  • Glacial acetic acid

  • Round-bottom flask or a large test tube

  • Stopper or septum

  • UV lamp (e.g., medium-pressure mercury lamp) or access to direct sunlight

  • Stir plate and stir bar (optional, for agitated reactions)

  • Büchner funnel and filter paper

  • Cold isopropanol (for washing)

Procedure:

  • Preparation of the Reaction Mixture: In a 100 mL round-bottom flask, dissolve 5 g of benzophenone in 50 mL of isopropanol.[9] Gentle warming may be required to fully dissolve the solid.[7]

  • Acidification: Add one drop of glacial acetic acid to the solution. This is to prevent the basic cleavage of the benzopinacol product.[7][9][10]

  • Deoxygenation (Optional but Recommended): For improved quantum yield, it is recommended to deoxygenate the solution by bubbling nitrogen or argon gas through it for at least 10-20 minutes.[10][11] Oxygen can quench the triplet state of benzophenone, thus inhibiting the reaction.

  • Irradiation:

    • Using a UV Lamp: Place the flask in a photochemical reactor equipped with a UV lamp. Ensure the setup has adequate cooling to maintain a consistent temperature, as the lamps can generate significant heat.[12] Irradiate the solution with stirring for several hours to days, depending on the lamp intensity.

    • Using Sunlight: Seal the flask with a stopper or septum and place it in a location with direct sunlight, such as on a rooftop or next to a window.[2][8][9] The reaction may take several days to a week to go to completion, depending on the intensity and duration of sunlight.[2][9]

  • Product Crystallization and Isolation: As the reaction progresses, the benzopinacol product, which is insoluble in isopropanol, will precipitate out as white crystals.[2][8]

  • Work-up: Once the crystallization appears to be complete, cool the flask in an ice bath to maximize precipitation. Collect the benzopinacol crystals by vacuum filtration using a Büchner funnel.[9]

  • Purification: Wash the collected crystals with a small amount of cold isopropanol to remove any unreacted benzophenone and other impurities.[9] Allow the crystals to air dry.

  • Analysis: Determine the yield of the reaction. The product can be characterized by its melting point (approximately 189 °C), and its structure can be confirmed using spectroscopic techniques such as Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.[2][9]

Protocol 2: Continuous Flow Photoreactor Setup

Continuous flow photoreactors, including microfluidic reactors, offer several advantages over batch reactors, such as improved photon transfer efficiency, precise control over residence time, and enhanced safety and scalability.[1][4][13]

Materials and Reagents:

  • Benzophenone

  • Isopropanol, HPLC grade[10]

  • Glacial acetic acid

  • Syringe pump

  • Flow photoreactor (e.g., Vapourtec UV-150 or a custom-built microfluidic device)[4][13]

  • Transparent tubing (e.g., FEP or PFA)

  • LED light source with a specific wavelength (e.g., 365 nm)[13]

  • Back pressure regulator

  • Collection vessel

Procedure:

  • Preparation of the Stock Solution: Prepare a 0.5 M solution of benzophenone in isopropanol.[10] Add one drop of glacial acetic acid per 50 mL of solution.[10]

  • Deoxygenation: Deoxygenate the stock solution by bubbling nitrogen or argon through it for at least 20 minutes.[10]

  • System Setup:

    • Assemble the continuous flow photoreactor according to the manufacturer's instructions. Ensure the reactor tubing is properly coiled around the light source to maximize light exposure.[13]

    • Connect the syringe pump containing the reactant solution to the inlet of the photoreactor.

    • Connect the outlet of the photoreactor to a back pressure regulator (to prevent solvent degassing) and then to a collection vessel.

  • Reaction Execution:

    • Set the desired temperature for the reactor. A cooling system, such as forced-air cooling, should be used to maintain a constant temperature.[13]

    • Turn on the LED light source to the desired wavelength (e.g., 365 nm).[13]

    • Start the syringe pump at a specific flow rate. The flow rate and the volume of the reactor will determine the residence time of the reactants in the irradiated zone. For example, a flow rate of 0.5 mL/min in a 2.5 mL reactor volume will result in a residence time of 5 minutes.[13]

  • Sample Collection: Collect the product stream from the outlet of the reactor. The product, benzopinacol, may crystallize in the collection vessel.[10]

  • Analysis and Optimization:

    • The conversion of benzophenone can be monitored in real-time using an inline UV-Vis detector or by collecting samples at different time points for offline analysis by HPLC or UV-Vis spectroscopy.[4][10]

    • The reaction can be optimized by varying the residence time (by changing the flow rate), light intensity, and temperature to achieve the desired conversion and yield.

Visualizations

The following diagrams illustrate the key pathways and workflows described in these application notes.

G General Photochemical Pathway of Benzophenone S0 Benzophenone (S₀) Ground State S1 Excited Singlet State (S₁) S0->S1 UV Photon (hν) Absorption T1 Excited Triplet State (T₁) (Diradical) S1->T1 Intersystem Crossing (ISC) Ketyl Diphenyl Ketyl Radical T1->Ketyl Hydrogen Abstraction Donor Hydrogen Donor (e.g., Isopropanol) Donor->Ketyl Product Benzopinacol Ketyl->Product Dimerization G Experimental Workflow for Batch Photoreaction cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis prep Prepare Benzophenone Solution in Isopropanol acid Add Glacial Acetic Acid prep->acid deox Deoxygenate (N₂ or Ar) acid->deox irrad Irradiate with UV Lamp or Sunlight deox->irrad cryst Product (Benzopinacol) Crystallizes irrad->cryst iso Isolate Crystals (Vacuum Filtration) cryst->iso wash Wash with Cold Isopropanol iso->wash dry Air Dry Product wash->dry analyze Characterize (m.p., IR, NMR) dry->analyze G Experimental Workflow for Continuous Flow Photoreaction cluster_prep Preparation cluster_flow Flow System cluster_analysis Analysis prep Prepare & Deoxygenate Reactant Solution pump Syringe Pump prep->pump reactor Flow Photoreactor (Irradiated Zone) pump->reactor Flow Rate Control bpr Back Pressure Regulator reactor->bpr Controlled Residence Time collect Collection Vessel bpr->collect analyze Offline/Inline Analysis (HPLC, UV-Vis) collect->analyze

References

Application Notes and Protocols: Synthesis of Covalent Organic Frameworks Using Substituted Benzophenone Imines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of Covalent Organic Frameworks (COFs) utilizing substituted benzophenone imines. This method, known as formal transimination, offers a robust route to highly crystalline and porous materials with tunable properties, making them promising candidates for a range of applications, including catalysis and controlled drug delivery.

Introduction

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with well-defined structures and tunable functionalities. The synthesis of imine-linked COFs can be significantly improved by using amine monomers protected as benzophenone imines.[1][2][3][4] This approach, termed formal transimination, involves the reaction of a substituted N-aryl benzophenone imine with a multifunctional aldehyde.[4] The in-situ cleavage of the benzophenone protecting group and subsequent imine condensation leads to the formation of a highly ordered COF.[1][4] This method offers several advantages, including the use of more stable and soluble precursors, which can lead to COFs with enhanced crystallinity and porosity.[5] The electronic properties of the benzophenone imine can be modulated by introducing various substituents, which can influence the hydrolysis rate of the imine, although its direct impact on the final COF quality is still under investigation.[4][6]

The resulting COFs, with their high surface area and tunable pore environments, are excellent candidates for applications in drug delivery.[7][8] The inherent pH-sensitivity of the imine linkage can be exploited for controlled drug release in specific microenvironments, such as cancerous tissues which often exhibit a lower pH than healthy tissues.[2][9]

Data Presentation

The use of different para-substituted benzophenone imines in the synthesis of a benzidine-based COF (BND-TFB COF) results in materials with varying Brunauer-Emmett-Teller (BET) surface areas. The following table summarizes the quantitative data obtained from the reaction of various N-benzidine benzophenone imines with 1,3,5-triformylbenzene (TFB).[4][10]

Substituent (R) on BenzophenoneHammett Constant (σp)BET Surface Area (SABET) [m²/g]Estimated Domain Size [nm]
-NMe₂-0.8393935
-OMe-0.27205438
-Me-0.17215132
-H0.00185030
-F0.06175028
-Cl0.23160033
-Br0.23155031
-CN0.66278340
-NO₂0.78120036

Experimental Protocols

Protocol 1: Synthesis of N-Aryl Benzophenone Imines

This protocol describes a general procedure for the synthesis of N,N'-Bis(substituted-benzophenone)benzidine imines.

Materials:

  • Benzidine (BND)

  • Substituted Benzophenone (e.g., 4,4'-difluoro-benzophenone)

  • 1,4-diazabicyclo[2.2.2]octane (DABCO)

  • Titanium tetrachloride (TiCl₄)

  • Chlorobenzene, anhydrous

  • Ethanol (EtOH)

  • Magnesium sulfate (MgSO₄)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Argon or Nitrogen gas

Procedure:

  • In an oven-dried three-necked flask equipped with a dropping funnel and reflux condenser under an inert atmosphere (Argon or Nitrogen), suspend benzidine (e.g., 0.50 g, 2.7 mmol) and the corresponding substituted benzophenone (e.g., 4,4'-difluorobenzophenone, 1.3 g, 5.97 mmol) in anhydrous chlorobenzene (30 mL).

  • Add DABCO (e.g., 1.84 g, 16.4 mmol) to the suspension.

  • Purge the mixture with the inert gas for 10 minutes.

  • Slowly add a solution of TiCl₄ (e.g., 450 μL, 4.1 mmol) in anhydrous chlorobenzene (15 mL) dropwise over 20 minutes.

  • Heat the reaction mixture to 125 °C and stir for 5 hours.

  • Cool the reaction mixture to room temperature.

  • Quench the reaction by the slow addition of saturated aqueous NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂ (3 x 25 mL).

  • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., chloroform/ethanol).

Protocol 2: Synthesis of Imine-Linked COF via Formal Transimination

This protocol details the solvothermal synthesis of a COF from a substituted N-benzidine benzophenone imine and 1,3,5-triformylbenzene (TFB).

Materials:

  • N,N'-Bis(substituted-benzophenone)benzidine imine (from Protocol 1)

  • 1,3,5-triformylbenzene (TFB)

  • Mesitylene

  • 1,4-Dioxane

  • Acetone

  • Tetrahydrofuran (THF)

  • Pyrex tube

Procedure:

  • In a Pyrex tube, add the N,N'-Bis(substituted-benzophenone)benzidine imine (1.0 eq) and TFB (1.5 eq).

  • Add a 1:1 (v/v) mixture of mesitylene and 1,4-dioxane.

  • Sonicate the mixture for 10 minutes to ensure homogeneity.

  • Flash-freeze the tube in liquid nitrogen, evacuate to high vacuum, and flame-seal the tube.

  • Heat the sealed tube in an oven at 120 °C for 3 days.

  • After cooling to room temperature, open the tube and collect the precipitate by filtration.

  • Wash the solid product extensively with acetone and THF to remove any unreacted monomers and oligomers.

  • Dry the resulting COF powder under vacuum at 80 °C overnight.

Protocol 3: Characterization of the Synthesized COF

Powder X-Ray Diffraction (PXRD):

  • Gently grind the dried COF powder to a fine consistency.

  • Mount the powder on a zero-background sample holder.

  • Collect the PXRD pattern using a diffractometer with Cu Kα radiation (λ = 1.5406 Å).

  • Scan over a 2θ range of 2° to 40° with a step size of 0.02°.

  • Compare the experimental PXRD pattern with the simulated pattern for the expected COF structure to confirm crystallinity and phase purity.

Porosity and Surface Area Analysis:

  • Activate the COF sample by heating it under high vacuum (e.g., at 120 °C) for at least 12 hours to remove any trapped solvent molecules.

  • Perform nitrogen adsorption-desorption measurements at 77 K using a surface area and porosity analyzer.

  • Calculate the BET surface area from the adsorption data in the relative pressure (P/P₀) range of 0.05 to 0.3.

  • Determine the pore size distribution using non-local density functional theory (NLDFT) or other suitable models.

Scanning Electron Microscopy (SEM):

  • Mount a small amount of the COF powder onto an SEM stub using conductive carbon tape.

  • Sputter-coat the sample with a thin layer of a conductive material (e.g., gold or platinum) to prevent charging.

  • Image the sample using an SEM to observe the morphology and particle size of the COF.

Visualizations

G cluster_synthesis Synthesis of Substituted Benzophenone Imine cluster_cof COF Synthesis via Formal Transimination Benzidine Benzidine Reaction_Imine Reaction in Chlorobenzene (125°C, 5h) Benzidine->Reaction_Imine Sub_Benzophenone Substituted Benzophenone Sub_Benzophenone->Reaction_Imine DABCO DABCO DABCO->Reaction_Imine TiCl4 TiCl4 TiCl4->Reaction_Imine Purification_Imine Work-up & Purification Reaction_Imine->Purification_Imine Sub_BP_Imine Substituted Benzophenone Imine Purification_Imine->Sub_BP_Imine Reaction_COF Solvothermal Reaction (120°C, 3d) Sub_BP_Imine->Reaction_COF TFB 1,3,5-Triformylbenzene (TFB) TFB->Reaction_COF Solvents Mesitylene/Dioxane Solvents->Reaction_COF Washing Washing with Solvents Reaction_COF->Washing Drying Drying under Vacuum Washing->Drying COF_Product Covalent Organic Framework (COF) Drying->COF_Product

Caption: Synthetic workflow for COF production.

G cluster_characterization Material Characterization cluster_analysis Data Analysis COF_Sample Synthesized COF Powder PXRD Powder X-Ray Diffraction (PXRD) COF_Sample->PXRD Porosimetry N2 Adsorption-Desorption COF_Sample->Porosimetry SEM Scanning Electron Microscopy (SEM) COF_Sample->SEM Crystallinity Crystallinity & Phase Purity PXRD->Crystallinity Surface_Area BET Surface Area Porosimetry->Surface_Area Pore_Size Pore Size Distribution Porosimetry->Pore_Size Morphology Particle Morphology SEM->Morphology

Caption: Experimental workflow for COF characterization.

G cluster_drug_loading Drug Loading cluster_drug_release pH-Triggered Drug Release COF COF Loading Incubation in Drug Solution COF->Loading Drug Drug Molecule Drug->Loading Drug_Loaded_COF Drug-Loaded COF Loading->Drug_Loaded_COF Physiological_pH Physiological pH (7.4) Stable Imine Bonds Drug_Loaded_COF->Physiological_pH Tumor_pH Tumor Microenvironment pH (<6.8) Imine Bond Hydrolysis Drug_Loaded_COF->Tumor_pH Drug_Release Drug Release Physiological_pH->Drug_Release Slow/No Release Tumor_pH->Drug_Release Accelerated Release

Caption: Proposed pH-responsive drug delivery mechanism.

References

Analytical methods for characterizing 2,4'-Dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

An extensive suite of analytical methods is essential for the comprehensive characterization of 2,4'-Dimethoxybenzophenone (2,4'-DMBP), a key intermediate in pharmaceutical and chemical synthesis. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals to ensure the identity, purity, and stability of this compound. The methodologies cover chromatographic, spectroscopic, and thermal analysis techniques.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference
CAS Number 5449-69-4[1][2]
Molecular Formula C₁₅H₁₄O₃[1][2]
Molecular Weight 242.27 g/mol [1][2]
Melting Point 96.0 to 100.0 °C[2]
Appearance White or colorless powder/crystal[2]

Chromatographic Analysis

Chromatographic techniques are fundamental for determining the purity of this compound and quantifying any related impurities.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

Principle: Reversed-phase HPLC separates compounds based on their hydrophobicity. 2,4'-DMBP, being a relatively nonpolar molecule, is well-retained on a C18 stationary phase and can be eluted with a mobile phase of acetonitrile or methanol and water. This method is ideal for determining purity under non-volatile conditions.[3][4]

Experimental Protocol:

  • Reagents and Materials:

    • This compound reference standard

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Deionized water (18.2 MΩ·cm)

    • Phosphoric acid or Formic acid (for MS compatibility)[5]

  • Instrumentation:

    • HPLC system with a UV-Vis detector

    • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[6]

  • Sample Preparation:

    • Prepare a stock solution of the 2,4'-DMBP reference standard at 1.0 mg/mL in acetonitrile.

    • Prepare the sample for analysis by dissolving it at approximately 0.5 mg/mL in the mobile phase.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

ParameterCondition
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 287 nm[7]
Run Time 15 minutes

Data Presentation:

AnalyteExpected Retention Time (tR)Specification
This compoundCompound-specific (e.g., ~6-8 min)> 98.0% (by area %)
ImpuritiesVariesReport any impurity > 0.1%

Interpretation: A single, sharp, symmetrical peak at the expected retention time indicates high purity. The area percentage of the main peak relative to the total area of all peaks is used to calculate the purity.

Gas Chromatography-Mass Spectrometry (GC-MS) for Identity and Volatile Impurity Profiling

Principle: GC-MS separates compounds based on their volatility and boiling point, followed by detection using a mass spectrometer, which provides mass-to-charge ratio information, confirming molecular weight and fragmentation patterns for unambiguous identification.[8]

Experimental Protocol:

  • Reagents and Materials:

    • This compound reference standard

    • Dichloromethane or Ethyl Acetate (GC grade)

  • Instrumentation:

    • Gas chromatograph with a mass selective detector (MSD)

    • Capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Sample Preparation:

    • Prepare a stock solution of 2,4'-DMBP at 1.0 mg/mL in ethyl acetate.

    • Dilute to a working concentration of approximately 50 µg/mL.

  • GC-MS Conditions:

ParameterCondition
Inlet Temperature 280 °C
Injection Mode Splitless (1 µL injection)
Carrier Gas Helium at 1.0 mL/min (constant flow)
Oven Program Start at 150 °C, hold for 1 min, ramp at 15 °C/min to 300 °C, hold for 5 min
MS Transfer Line 290 °C
Ion Source Temp 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Scan Range 50 - 400 m/z

Data Presentation:

ParameterExpected Result
Retention Time (tR) Compound-specific
Molecular Ion [M]⁺ m/z 242
Key Fragment Ions m/z 135 (methoxyphenylcarbonyl ion), 107, 77 (phenyl ion)[9]
Purity (by TIC) ≥ 98%[1]

Interpretation: The presence of a peak at the correct retention time with a mass spectrum matching the reference standard (molecular ion at m/z 242 and characteristic fragments) confirms the identity of this compound.

Spectroscopic Analysis

Spectroscopic methods provide information about the chemical structure and functional groups present in the molecule.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Principle: UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to electronic transitions within the molecule. The conjugated system of 2,4'-DMBP results in characteristic absorption maxima (λmax).

Experimental Protocol:

  • Reagents and Materials:

    • Ethanol or Methanol (spectroscopic grade)

    • This compound

  • Instrumentation:

    • Dual-beam UV-Vis spectrophotometer

    • 1 cm quartz cuvettes

  • Sample Preparation:

    • Prepare a solution of 2,4'-DMBP in ethanol at a concentration of approximately 10 µg/mL.

  • Measurement:

    • Use ethanol as the blank reference.

    • Scan the sample from 400 nm down to 200 nm.

Data Presentation:

ParameterExpected Result
λmax 1 ~285-290 nm
λmax 2 ~240-250 nm

Interpretation: The UV spectrum is used for identification and quantification. The positions of the absorption maxima are characteristic of the benzophenone chromophore and its substitution pattern.

Fourier-Transform Infrared (FTIR) Spectroscopy

Principle: FTIR spectroscopy measures the absorption of infrared radiation by the sample, causing molecular vibrations (stretching, bending). The resulting spectrum provides a "fingerprint" of the molecule, identifying its functional groups.[10][11]

Experimental Protocol:

  • Instrumentation:

    • FTIR spectrometer with a Universal Attenuated Total Reflectance (UATR) accessory or KBr press.[12]

  • Sample Preparation:

    • UATR: Place a small amount of the solid powder directly onto the ATR crystal.

    • KBr Pellet: Mix ~1 mg of sample with ~100 mg of dry KBr powder. Grind to a fine powder and press into a transparent disk.

  • Measurement:

    • Collect a background spectrum of the empty accessory (or a blank KBr pellet).

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.[12]

Data Presentation:

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3050-3000C-H StretchAromatic
~2950-2850C-H StretchMethoxy (-OCH₃)
~1650-1630C=O StretchKetone (conjugated)
~1600, ~1500C=C StretchAromatic Ring
~1250, ~1030C-O StretchAryl Ether

Interpretation: The presence of characteristic absorption bands for the ketone, aromatic rings, and ether linkages confirms the primary functional groups of the 2,4'-DMBP structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Principle: NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR gives data on the number, environment, and connectivity of protons, while ¹³C NMR provides information on the carbon atoms.

Experimental Protocol:

  • Reagents and Materials:

    • Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆) with Tetramethylsilane (TMS) as an internal standard.

    • NMR tubes

  • Instrumentation:

    • NMR spectrometer (e.g., 400 MHz or higher)[13]

  • Sample Preparation:

    • Dissolve 5-10 mg of 2,4'-DMBP in approximately 0.7 mL of deuterated solvent in an NMR tube.

  • Measurement:

    • Acquire ¹H NMR and ¹³C NMR spectra according to standard instrument protocols.

Data Presentation (Expected Signals):

SpectrumExpected Chemical Shift (δ, ppm)Signal Type & Interpretation
¹H NMR ~6.5 - 7.8Aromatic Protons: Complex multiplets (doublets, triplets) corresponding to the 9 protons on the two differently substituted benzene rings.
¹H NMR ~3.8 - 4.0Methoxy Protons: Two distinct singlets, each integrating to 3H, for the two non-equivalent -OCH₃ groups at the 2 and 4' positions.
¹³C NMR > 190Carbonyl Carbon: One signal for the C=O group.
¹³C NMR ~160 - 110Aromatic Carbons: Multiple signals for the 12 carbons of the benzene rings. Carbons attached to methoxy groups will be downfield (~160 ppm).
¹³C NMR ~55 - 56Methoxy Carbons: Two distinct signals for the two -OCH₃ carbons.

Interpretation: The NMR spectra provide definitive structural confirmation. The number of signals, their chemical shifts, splitting patterns (for ¹H), and integrations are unique to the 2,4'-substitution pattern and can be used to distinguish it from other isomers.

Thermal Analysis

Thermal analysis techniques are used to characterize the material's response to changes in temperature, providing information on melting point, thermal stability, and decomposition.[14]

Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine the melting point and other thermal transitions.[15][16]

Experimental Protocol:

  • Instrumentation:

    • DSC instrument

    • Aluminum pans and lids

  • Sample Preparation:

    • Accurately weigh 2-5 mg of 2,4'-DMBP into an aluminum pan and hermetically seal it.

  • Measurement:

    • Place the sample pan and an empty reference pan into the DSC cell.

    • Heat the sample from 25 °C to 200 °C at a constant rate of 10 °C/min under a nitrogen atmosphere.[17]

Data Presentation:

ParameterExpected Result
Melting Onset ~96 °C[2]
Melting Peak ~98-100 °C[2]

Interpretation: A sharp endothermic peak on the DSC thermogram corresponds to the melting of the crystalline material. The peak temperature is taken as the melting point, which is a key indicator of purity.

Thermogravimetric Analysis (TGA)

Principle: TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to assess thermal stability and identify decomposition temperatures.[17]

Experimental Protocol:

  • Instrumentation:

    • TGA instrument

    • Platinum or ceramic sample pans

  • Sample Preparation:

    • Accurately weigh 5-10 mg of 2,4'-DMBP into a TGA pan.

  • Measurement:

    • Heat the sample from 25 °C to 600 °C at a rate of 10 °C/min under a nitrogen atmosphere.

Data Presentation:

ParameterExpected Result
Onset of Decomposition (T_onset) > 200 °C
Mass Loss Single or multi-step decomposition profile

Interpretation: The TGA curve shows the temperature at which the compound begins to degrade. A stable compound will show no significant mass loss until a high temperature. This data is critical for determining appropriate storage and processing conditions.

Summary and Analytical Workflows

A combination of these analytical techniques provides a complete characterization profile for this compound. The relationship between the methods and the information they provide is crucial for a comprehensive quality assessment.

G cluster_input Starting Material cluster_techniques Analytical Techniques cluster_output Characterization Data Sample This compound Sample Chrom Chromatography (HPLC, GC-MS) Sample->Chrom Spectro Spectroscopy (NMR, FTIR, UV-Vis) Sample->Spectro Thermal Thermal Analysis (DSC, TGA) Sample->Thermal Purity Purity & Impurity Profile Chrom->Purity Identity Structural Identity & Functional Groups Spectro->Identity Properties Physical & Thermal Properties Thermal->Properties Report Complete Characterization Report Purity->Report Identity->Report Properties->Report

Caption: Overall analytical workflow for the characterization of 2,4'-DMBP.

G node_sample 1. Sample Preparation (Dissolve in Ethyl Acetate) node_inject 2. GC Injection (Splitless, 280°C) node_sample->node_inject node_sep 3. Chromatographic Separation (DB-5ms Column) node_inject->node_sep node_ion 4. Ionization (Electron Impact, 70 eV) node_sep->node_ion node_mass 5. Mass Analysis (Quadrupole, m/z 50-400) node_ion->node_mass node_detect 6. Detection (Electron Multiplier) node_mass->node_detect node_data 7. Data Output (Mass Spectrum & Chromatogram) node_detect->node_data

Caption: Step-by-step experimental workflow for GC-MS analysis.

References

Application Notes and Protocols for the Paterno-Büchi Reaction Using Benzophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to understanding and performing the Paterno-Büchi reaction, a powerful photochemical [2+2] cycloaddition for the synthesis of oxetanes, using benzophenone as a photosensitizer. Oxetane moieties are of significant interest in medicinal chemistry for their ability to favorably modulate the physicochemical properties of drug candidates.

Introduction

The Paternò-Büchi reaction, first reported by Emanuele Paternò in 1909 and later characterized by George Büchi, is a photochemical reaction between a carbonyl compound and an alkene that yields an oxetane.[1][2] The reaction is initiated by the photoexcitation of the carbonyl compound. Aromatic ketones like benzophenone are excellent photosensitizers for this transformation due to their efficient absorption of UV radiation and high quantum yield for intersystem crossing to a relatively long-lived triplet excited state.[3]

The generally accepted mechanism involves the following steps:

  • Photoexcitation: Benzophenone absorbs UV light (around 300-360 nm), promoting an electron from a non-bonding orbital to an anti-bonding π* orbital (n → π* transition), forming an excited singlet state (S₁).

  • Intersystem Crossing (ISC): The excited singlet state rapidly and efficiently undergoes intersystem crossing to the more stable triplet state (T₁). Benzophenone has an intersystem crossing quantum yield (Φisc) approaching 1 in non-polar solvents.[3]

  • Alkene Addition: The triplet benzophenone interacts with a ground-state alkene to form a 1,4-biradical intermediate. The regioselectivity of this addition is dictated by the formation of the more stable of the two possible biradicals.[4]

  • Spin Inversion and Ring Closure: The 1,4-biradical undergoes spin inversion, followed by ring closure to form the thermodynamically stable oxetane product.[3]

The stereoselectivity of the Paternò-Büchi reaction is a result of the competition between cyclization and cleavage reactions of the biradical intermediate.[1]

Quantitative Data

The efficiency and outcome of the Paterno-Büchi reaction can be influenced by several factors, including the nature of the alkene, the solvent, and the reaction temperature. The quantum yield (Φ) for oxetane formation is often moderate due to competing reactions like the photochemical coupling of benzophenone to form benzopinacol.[1]

ParameterTypical Value/RangeNotes
Benzophenone λmax ~345 nm (in non-polar solvents)Corresponds to the n → π* transition.
Intersystem Crossing (Φisc) ≈ 1 (in non-polar solvents)[3]Highly efficient population of the reactive triplet state.
Triplet State Lifetime (τT) ~2.4 µs[3]Sufficiently long-lived to interact with the alkene.
Quantum Yield (Φproduct) 0.01 - 0.5[1]Highly dependent on the alkene substrate and reaction conditions.
Regioselectivity Generally favors the more stable biradical intermediate.Electron-rich alkenes often exhibit high regioselectivity.[1]
Stereoselectivity VariableCan be influenced by steric and electronic effects, as well as hydrogen bonding.[1]

Experimental Protocols

The following is a general protocol for the Paterno-Büchi reaction using benzophenone.

Materials:

  • Benzophenone

  • Alkene

  • Anhydrous solvent (e.g., benzene, acetonitrile, or cyclohexane). Non-polar solvents are generally preferred.[1]

  • Photochemical reactor equipped with a medium-pressure mercury lamp and a cooling system.

  • Pyrex or quartz reaction vessel. A Pyrex filter is recommended to block high-energy UV light that could cause photodegradation.[3]

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a quartz or Pyrex reaction vessel, dissolve benzophenone (1.0 equivalent) and the alkene (typically 2-10 equivalents) in the chosen anhydrous solvent. The concentration of benzophenone should generally be in the range of 0.05–0.2 M.[3]

  • Degassing: Seal the reaction vessel and thoroughly degas the solution by bubbling a gentle stream of nitrogen or argon through it for 20-30 minutes. This is crucial to remove dissolved oxygen, which is an efficient quencher of triplet excited states.[3]

  • Irradiation: Place the reaction vessel in the photochemical reactor. While stirring the solution, irradiate it with a medium-pressure mercury lamp. Use a cooling system to maintain a constant temperature, as the regioselectivity can be temperature-dependent.[5]

  • Reaction Monitoring: Monitor the progress of the reaction by periodically taking aliquots and analyzing them by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Work-up: Once the reaction is complete (or has reached optimal conversion), stop the irradiation. Remove the solvent under reduced pressure.

  • Purification: The crude product can be purified by column chromatography on silica gel to isolate the oxetane adduct(s).

Troubleshooting:

  • Low or No Reaction: Ensure thorough degassing to remove oxygen.[3] Confirm the correct wavelength is being used; a Pyrex filter is often necessary for aromatic ketones.[3] The intrinsic quantum yield may be low, requiring longer reaction times or a more intense light source.

  • Formation of Byproducts: The primary byproduct is often benzopinacol, resulting from the dimerization of excited benzophenone. Using an excess of the alkene can help to minimize this. Polymerization of electron-rich alkenes can sometimes occur.

Visualizations

Paterno_Buchi_Mechanism BP_S0 Benzophenone (S₀) BP_S1 Benzophenone (S₁) BP_S0->BP_S1 hν (UV light) BP_T1 Benzophenone (T₁) BP_S1->BP_T1 Intersystem Crossing (ISC) Biradical 1,4-Biradical Intermediate BP_T1->Biradical + Alkene Alkene Alkene Oxetane Oxetane Product Biradical->Oxetane Spin Inversion & Ring Closure

Caption: Mechanism of the Paterno-Büchi Reaction.

Experimental_Workflow A 1. Reaction Setup Dissolve benzophenone and alkene in anhydrous solvent. B 2. Degassing Purge with N₂ or Ar for 20-30 min. A->B C 3. Irradiation Use medium-pressure Hg lamp with cooling. B->C D 4. Reaction Monitoring Analyze aliquots by TLC or GC. C->D E 5. Work-up Remove solvent under reduced pressure. D->E F 6. Purification Column chromatography on silica gel. E->F G 7. Characterization NMR, IR, Mass Spectrometry F->G

Caption: Experimental workflow for the Paterno-Büchi reaction.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing 2,4'-Dimethoxybenzophenone Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center dedicated to the synthesis of 2,4'-Dimethoxybenzophenone. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues, optimize reaction conditions, and improve overall yield.

Troubleshooting Guide

This section addresses specific problems encountered during the synthesis of this compound, primarily via Friedel-Crafts acylation.

Q1: My reaction yield is consistently low. What are the primary causes and how can I address them?

A: Low yields in Friedel-Crafts acylation are a frequent challenge and can typically be traced back to a few critical factors. A systematic approach is key to identifying the root cause.[1]

  • Catalyst Inactivity: The Lewis acid catalyst, most commonly Aluminum Chloride (AlCl₃), is extremely sensitive to moisture. Any water in the glassware, solvents, or reagents will react with and deactivate the catalyst, halting the reaction.[1]

    • Solution: Ensure all glassware is oven-dried or flame-dried immediately before use. Use anhydrous solvents and fresh, high-purity Lewis acids. Handling the catalyst in an inert atmosphere (e.g., a glove box or under nitrogen/argon) is highly recommended to prevent moisture exposure.[1]

  • Incorrect Stoichiometry: Friedel-Crafts acylation often requires more than a catalytic amount of the Lewis acid. The catalyst forms a complex with the resulting ketone product, which can remove it from the reaction cycle.

    • Solution: Carefully calculate and measure the molar ratios. A common starting point is a 1:1.1:1.2 ratio of the arene (e.g., anisole), the acyl chloride (e.g., 2-methoxybenzoyl chloride), and AlCl₃, respectively.[1] Adjusting the catalyst loading may be necessary.

  • Sub-optimal Reaction Temperature: Temperature control is crucial. If the temperature is too low, the reaction rate will be impractically slow. Conversely, excessively high temperatures can lead to the formation of undesirable side products and tar, significantly reducing the yield of the desired product.[1]

    • Solution: Maintain strict temperature control throughout the reaction. For many benzophenone syntheses, adding the reactants at a lower temperature (e.g., 5-10°C) using an ice bath can help manage the initial exothermic reaction.[1] The reaction may then be allowed to proceed at room temperature or with gentle heating, which should be optimized for your specific substrates.

Q2: I am observing significant tar formation in my reaction vessel. What is causing this and how can it be prevented?

A: Tar formation is a common indicator that undesired side reactions are occurring, often due to overly harsh reaction conditions.[1]

  • Excessive Temperature: High temperatures are a primary driver of polymerization and decomposition reactions that lead to tar.[1]

    • Solution: Maintain a low and consistent temperature, especially during the initial addition of reagents when the reaction is most exothermic.

  • Excess Catalyst: Using too much Lewis acid can promote unwanted side reactions and polymerization.[1]

    • Solution: Use the minimum effective amount of the catalyst. While a slight excess is often needed, large excesses should be avoided. Titrate the amount of catalyst to find the optimal balance for your reaction.

  • Impure Reagents: Impurities in the starting materials or solvent can act as initiators for polymerization.

    • Solution: Always use high-purity, dry solvents and reactants to minimize potential side reactions.[1]

Q3: My product is contaminated with an isomeric byproduct. How can I improve the regioselectivity?

A: The methoxy group (-OCH₃) on the anisole ring is an ortho-, para- directing group in electrophilic aromatic substitution. In the synthesis of this compound, acylation should occur at the para position of anisole. Formation of the ortho-acylated isomer (2,2'-Dimethoxybenzophenone) can occur, reducing the yield of the desired product.

  • Steric Hindrance: The bulky acylium ion electrophile generally favors addition at the less sterically hindered para position over the ortho position.

    • Solution: While inherently favored, the ortho/para ratio can be influenced by reaction conditions. Lowering the reaction temperature can sometimes increase the selectivity for the thermodynamically more stable para product. The choice of solvent can also have a modest effect on the product ratio.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective route for synthesizing this compound? The most prevalent method is the Friedel-Crafts acylation. This involves the reaction of anisole with 2-methoxybenzoyl chloride or, alternatively, 1,3-dimethoxybenzene with benzoyl chloride, in the presence of a Lewis acid catalyst like AlCl₃. The former route is often preferred due to the directing effects of the methoxy group on anisole.

Q2: Are there alternative Lewis acids to AlCl₃? Yes, other Lewis acids such as Ferric Chloride (FeCl₃), Zinc Chloride (ZnCl₂), and Boron Trifluoride (BF₃) can be used.[2][3] However, AlCl₃ is the most common due to its high activity. Its primary drawback is its extreme sensitivity to moisture.

Q3: How should the reaction be properly quenched and worked up? The reaction is typically quenched by slowly and carefully pouring the reaction mixture into a mixture of crushed ice and concentrated hydrochloric acid. This hydrolyzes the aluminum-ketone complex and decomposes any remaining AlCl₃. The product can then be extracted into an organic solvent (e.g., dichloromethane or ethyl acetate), washed with brine, dried over an anhydrous salt (like Na₂SO₄ or MgSO₄), and concentrated under reduced pressure.

Q4: What is the best method for purifying the final product? The crude product is often a solid that can be purified by recrystallization from a suitable solvent, such as ethanol or methanol.[4] If isomers or other impurities are present, column chromatography on silica gel may be necessary for achieving high purity.[5]

Quantitative Data Summary

The following table summarizes reaction conditions and reported yields for benzophenone synthesis from various sources to provide a baseline for optimization.

ReactantsCatalyst (Lewis Acid)SolventTemperature (°C)Time (h)Yield (%)Reference
m-Dimethoxybenzene, Oxalyl ChlorideAlCl₃ (in 2nd step)Chlorobenzene502-367[2][3]
2,4-Dihydroxybenzophenone, Methyl HalidePhase Transfer CatalystChlorobenzene100291[6]
4,4'-Dihydroxybenzophenone, Methyl IodideNaHDMF201683[5]

Note: These examples are for structurally related compounds and illustrate achievable yields under specific documented conditions. Yields for this compound will be dependent on the precise protocol followed.

Detailed Experimental Protocol (Example)

This protocol describes a general procedure for the Friedel-Crafts acylation to synthesize this compound.

Materials:

  • Anisole

  • 2-Methoxybenzoyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Hydrochloric Acid (conc.)

  • Crushed Ice

  • Sodium Bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Place the flask in an ice-salt bath.

  • Catalyst Suspension: Under a positive pressure of nitrogen, charge the flask with anhydrous AlCl₃ (1.2 equivalents) and anhydrous DCM. Stir to form a suspension.

  • Acyl Chloride Addition: Dissolve 2-methoxybenzoyl chloride (1.1 equivalents) in anhydrous DCM and add it to the dropping funnel. Add this solution dropwise to the stirred AlCl₃ suspension while maintaining the temperature between 0-5°C.

  • Substrate Addition: After the acyl chloride addition is complete, dissolve anisole (1.0 equivalent) in anhydrous DCM and add it to the dropping funnel. Add the anisole solution dropwise to the reaction mixture, ensuring the temperature does not exceed 10°C.[1]

  • Reaction: Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Quenching: Cool the reaction mixture back down in an ice bath. Slowly and carefully pour the mixture into a beaker containing a vigorously stirred slurry of crushed ice and concentrated HCl.

  • Workup: Transfer the quenched mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and finally brine.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent using a rotary evaporator to yield the crude product.

  • Purification: Recrystallize the crude solid from ethanol or purify by column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure this compound.

Visualizations

The following diagrams illustrate the experimental workflow and a troubleshooting decision tree for the synthesis.

G A 1. Reagent & Glassware Preparation (Anhydrous Conditions) B 2. Reaction Setup (Inert Atmosphere, 0-5°C) A->B C 3. Catalyst & Acyl Chloride Addition B->C D 4. Dropwise Addition of Anisole C->D E 5. Reaction Monitoring (TLC) D->E F 6. Quenching (Ice / HCl) E->F Reaction Complete G 7. Workup & Extraction F->G H 8. Purification (Recrystallization / Chromatography) G->H I 9. Product Analysis (NMR, IR, MP) H->I

Caption: Experimental workflow for the synthesis of this compound.

G start Low Yield or No Product cause1 Moisture Contamination? start->cause1 cause2 Incorrect Stoichiometry? start->cause2 cause3 Sub-optimal Temperature? start->cause3 cause4 Poor Reagent Quality? start->cause4 sol1 Solution: - Dry all glassware & solvents - Use fresh, anhydrous catalyst - Use inert atmosphere cause1->sol1 Yes sol2 Solution: - Verify molar calculations - Use >1 equivalent of AlCl₃ - Optimize catalyst loading cause2->sol2 Yes sol3 Solution: - Control temp during addition (0-10°C) - Optimize reaction temp (e.g., RT) - Avoid overheating (tar) cause3->sol3 Yes sol4 Solution: - Use high-purity starting materials - Purify reagents if necessary cause4->sol4 Yes

Caption: Troubleshooting decision tree for low yield in Friedel-Crafts acylation.

References

Technical Support Center: Purifying Crude 2,4'-Dimethoxybenzophenone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of crude 2,4'-Dimethoxybenzophenone using recrystallization techniques. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and solubility data to assist in overcoming common challenges and achieving high-purity crystalline product.

Frequently Asked Questions (FAQs)

Q1: What is the expected melting point of pure this compound?

A1: The reported melting point for this compound is in the range of 96.0 to 100.0 °C. A broad or depressed melting point of your recrystallized product may indicate the presence of impurities.

Q2: Ethanol is suggested as a recrystallization solvent. Are there any alternatives?

A2: Yes, if ethanol proves unsuitable, other potential solvent systems can be explored. For benzophenone derivatives, solvent systems such as ethanol-water mixtures, or other polar solvents like isopropanol or acetone may be effective.[1] A two-solvent system, where the compound is soluble in one solvent and insoluble in the other (e.g., ethanol and water), can also be a powerful purification method.[2][3]

Q3: What should I do if my compound "oils out" instead of crystallizing?

A3: "Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[4][5] This often happens if the boiling point of the solvent is higher than the melting point of the solute or if the solution is supersaturated.[6][7] To resolve this, try adding a small amount of additional hot solvent to the mixture to ensure the compound is fully dissolved at the elevated temperature.[8] Then, allow the solution to cool more slowly. Using a different solvent or a solvent pair with a lower boiling point can also prevent this issue.[9]

Q4: My recrystallization yield is very low. How can I improve it?

A4: Low yield is a common issue in recrystallization and can be caused by several factors.[4][10] Using the minimum amount of hot solvent necessary to dissolve the crude product is critical.[8][10] Ensure that the solution is cooled slowly, and finally in an ice bath, to maximize crystal formation.[8] When washing the collected crystals, use a minimal amount of ice-cold solvent to avoid redissolving the product.[10]

Q5: How can I remove colored impurities from my crude product?

A5: If your crude this compound is colored, you can add a small amount of activated charcoal to the hot solution before the filtration step.[5] The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing your yield.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during the recrystallization of this compound.

Issue Possible Cause(s) Suggested Solution(s)
No crystals form upon cooling. The solution is not saturated (too much solvent was used).Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[4]
The solution is supersaturated.Induce crystallization by scratching the inside of the flask with a glass rod at the solution's surface or by adding a seed crystal of pure this compound.[2][10]
The product "oils out" instead of forming crystals. The boiling point of the solvent is above the melting point of the compound.Use a solvent with a lower boiling point.
The solution is too concentrated or cooled too quickly.Reheat the solution, add a small amount of additional hot solvent, and allow it to cool more slowly.[4][8]
The yield of recrystallized product is low. Too much solvent was used for dissolution.Use the minimum amount of hot solvent required to fully dissolve the crude product.[8][10]
Premature crystallization occurred during hot filtration.Ensure the filtration apparatus (funnel and receiving flask) is pre-heated.
Significant product was lost during the washing of the crystals.Wash the crystals with a minimal amount of ice-cold solvent.[10]
The recrystallized product is still impure (broad melting point). The cooling process was too rapid, trapping impurities.Allow the solution to cool slowly to room temperature before placing it in an ice bath.
The chosen solvent is not effective at separating the specific impurities present.Experiment with a different solvent or a solvent-pair system (e.g., ethanol-water).[1][11]
The crystals are very fine or powdery. The solution was cooled too quickly or agitated during cooling.Allow the solution to cool slowly and undisturbed to promote the growth of larger crystals.

Quantitative Data

SolventTemperature (°C)Solubility (mole fraction)
Methanol20Value not available
60Value not available
Ethanol20Value not available
60Value not available
Benzene20Highest Solubility
60Highest Solubility

Data extrapolated from a study on 4,4'-Dimethoxybenzophenone and should be used as a qualitative guide.[12]

Experimental Protocol: Recrystallization of Crude this compound

This protocol details the procedure for purifying crude this compound using a single-solvent recrystallization with ethanol. A two-solvent variation with ethanol and water is also described.

Materials:

  • Crude this compound

  • Ethanol (95% or absolute)

  • Deionized Water (for two-solvent method)

  • Activated Charcoal (optional, for colored impurities)

  • Erlenmeyer flasks

  • Hotplate with magnetic stirring

  • Buchner funnel and filter flask

  • Filter paper

  • Spatula and glass stirring rod

  • Ice bath

Procedure:

1. Solvent Selection (Single-Solvent: Ethanol):

  • Place a small amount of the crude solid in a test tube.

  • Add a few drops of ethanol and observe the solubility at room temperature. The solid should be sparingly soluble.

  • Gently heat the test tube. The solid should completely dissolve.

  • Allow the test tube to cool. Crystals should form. If these conditions are met, ethanol is a suitable solvent.

2. Dissolution:

  • Place the crude this compound into an Erlenmeyer flask of appropriate size.

  • Add a minimal amount of ethanol and a boiling chip.

  • Heat the mixture to a gentle boil on a hotplate while stirring.

  • Continue adding small portions of hot ethanol until the solid just dissolves. Avoid adding an excess of solvent to ensure a good yield.[10]

3. Decolorization (Optional):

  • If the solution is colored, remove it from the heat and allow it to cool slightly.

  • Add a very small amount of activated charcoal to the flask and swirl.

  • Reheat the solution to boiling for a few minutes.

4. Hot Filtration (if necessary):

  • If there are insoluble impurities or if activated charcoal was used, perform a hot gravity filtration.

  • Pre-heat a stemless funnel and a clean Erlenmeyer flask on the hotplate.

  • Place a fluted filter paper in the funnel.

  • Quickly pour the hot solution through the filter paper into the clean flask.

5. Crystallization:

  • Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature.

  • Once the flask has reached room temperature, place it in an ice bath for at least 15-30 minutes to maximize crystal formation.

6. Isolation and Washing of Crystals:

  • Set up a Buchner funnel with filter paper and connect it to a filter flask under vacuum.

  • Wet the filter paper with a small amount of ice-cold ethanol.

  • Pour the cold crystal slurry into the Buchner funnel.

  • Wash the crystals with a minimal amount of ice-cold ethanol to remove any residual impurities.[10]

7. Drying:

  • Continue to draw air through the crystals on the Buchner funnel for several minutes to help them dry.

  • Transfer the crystals to a watch glass and allow them to air dry completely. The purity can be assessed by taking a melting point.

Two-Solvent Recrystallization (Ethanol-Water):

  • Follow steps 1 and 2 to dissolve the crude product in the minimum amount of hot ethanol.

  • While the ethanol solution is still hot, add hot water dropwise until the solution becomes slightly cloudy (the cloud point).[3]

  • Add a few more drops of hot ethanol until the cloudiness just disappears.

  • Proceed with steps 5 through 7.

Visualizations

Recrystallization_Workflow Start Crude this compound Dissolve Dissolve in Minimum Hot Ethanol Start->Dissolve Hot_Filtration Hot Filtration (if necessary) Dissolve->Hot_Filtration Cool Slow Cooling to Room Temperature Hot_Filtration->Cool Ice_Bath Cool in Ice Bath Cool->Ice_Bath Filter Vacuum Filtration Ice_Bath->Filter Wash Wash with Cold Ethanol Filter->Wash Dry Dry Crystals Wash->Dry End Pure this compound Dry->End

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic Start Recrystallization Issue No_Crystals No Crystals Form Start->No_Crystals Oiling_Out Product 'Oils Out' Start->Oiling_Out Low_Yield Low Yield Start->Low_Yield Evaporate_Solvent Evaporate some solvent No_Crystals->Evaporate_Solvent Too much solvent? Induce_Crystallization Induce Crystallization (scratch/seed) No_Crystals->Induce_Crystallization Supersaturated? Add_Solvent Add more hot solvent and cool slowly Oiling_Out->Add_Solvent Too concentrated? Change_Solvent Change to a lower boiling point solvent Oiling_Out->Change_Solvent Solvent BP too high? Minimize_Solvent Use minimum hot solvent Low_Yield->Minimize_Solvent Excess solvent used? Slow_Cooling Ensure slow cooling Low_Yield->Slow_Cooling Cooled too fast? Minimal_Wash Wash with minimal ice-cold solvent Low_Yield->Minimal_Wash Over-washed crystals?

Caption: Logical troubleshooting guide for common recrystallization issues.

References

Common side reactions in the Friedel-Crafts synthesis of benzophenones

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the Friedel-Crafts synthesis of benzophenones.

Troubleshooting Guides

This section provides detailed solutions in a question-and-answer format for specific issues that may arise during the synthesis of benzophenone and its derivatives.

Issue 1: Low Yield of Benzophenone Product

Q: My Friedel-Crafts acylation reaction is resulting in a low yield of the desired benzophenone. What are the potential causes and how can I improve it?

A: Low yields in Friedel-Crafts acylation are a common problem and can be attributed to several factors. A systematic approach to troubleshooting is recommended.

Possible Causes & Solutions:

  • Catalyst Inactivity: The Lewis acid catalyst, typically anhydrous aluminum chloride (AlCl₃), is highly sensitive to moisture. Any water present in the reactants, solvent, or glassware will deactivate the catalyst.

    • Solution: Ensure all glassware is thoroughly flame-dried or oven-dried before use. Use a fresh, unopened container of anhydrous AlCl₃ or a freshly purified batch. Handle the catalyst in a dry atmosphere, such as under an inert gas (nitrogen or argon) or in a glovebox.

  • Sub-optimal Reaction Temperature: Temperature control is critical. If the temperature is too low, the reaction rate will be slow, leading to incomplete conversion. Conversely, excessively high temperatures can promote side reactions and the formation of tar-like byproducts.[1]

    • Solution: For many benzophenone syntheses, it is recommended to maintain a temperature of 5-10°C during the initial addition of reactants.[1] Monitor the reaction temperature closely and use an ice bath or cryocooler to control exothermic reactions.

  • Incorrect Reactant Stoichiometry: The molar ratio of the aromatic substrate, acylating agent, and Lewis acid is crucial for optimal conversion.

    • Solution: Carefully calculate and measure the molar ratios. A common starting point for the synthesis of benzophenone is a 1:1.1:1.2 ratio of benzene to benzoyl chloride to AlCl₃.

  • Deactivated Aromatic Substrate: The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction. Therefore, strongly electron-withdrawing groups (e.g., -NO₂, -CN, -COR) on the aromatic ring will deactivate it, hindering the reaction.[2]

    • Solution: If your aromatic substrate is strongly deactivated, consider using a more forceful Lewis acid, higher temperatures, or a longer reaction time. However, be aware that this may also increase the likelihood of side reactions. In some cases, an alternative synthetic route may be necessary.

  • Incomplete Reaction: The reaction may not have reached completion.

    • Solution: Monitor the progress of the reaction using an appropriate analytical technique, such as Thin Layer Chromatography (TLC). Continue the reaction until the starting material has been consumed.

Issue 2: Formation of Tar-like Byproducts

Q: My reaction mixture has turned into a dark, tarry mess. What is causing this, and how can I prevent it?

A: Tar formation is a frequent issue in Friedel-Crafts reactions, often resulting from polymerization and other side reactions promoted by the strong Lewis acid catalyst and high temperatures.[1]

Possible Causes & Solutions:

  • High Reaction Temperature: As mentioned previously, excessive heat is a primary contributor to tar formation.

    • Solution: Maintain a low and consistent temperature, especially during the exothermic addition of reactants.

  • Excess Catalyst: Using an excessive amount of the Lewis acid catalyst can lead to undesired polymerization and other side reactions.[1]

    • Solution: Use the minimum effective amount of the catalyst. While a stoichiometric amount is often required, a large excess should be avoided.

  • Reactive Aromatic Substrates: Highly activated aromatic compounds, such as phenols and anilines, are prone to polymerization under Friedel-Crafts conditions.

    • Solution: For highly activated substrates, consider using a milder Lewis acid (e.g., FeCl₃, ZnCl₂) or protecting the activating group before the acylation step.

  • Impurities: The presence of impurities in the starting materials or solvent can also contribute to tar formation.

    • Solution: Use high-purity, anhydrous solvents and reactants.

Issue 3: Polysubstitution and Regioselectivity Issues

Q: I am observing the formation of multiple products, suggesting polysubstitution or incorrect regioselectivity. How can I control the reaction to obtain the desired isomer?

A: While Friedel-Crafts acylation is generally less prone to polysubstitution than alkylation because the ketone product is deactivating, it can still occur with highly activated aromatic rings.[2] Regioselectivity is governed by the directing effects of the substituents on the aromatic ring.

Possible Causes & Solutions:

  • Highly Activated Substrate: Aromatic rings with strongly activating groups (e.g., -OH, -OR, -NH₂) can undergo multiple acylations.

    • Solution: To prevent polysubstitution on highly activated rings, consider protecting the activating group. For instance, a hydroxyl group can be protected as a methoxy group before acylation and then deprotected in a subsequent step.[1]

  • Lack of Regiocontrol: The position of acylation is determined by the electronic and steric effects of the substituents already present on the aromatic ring. This can lead to a mixture of ortho, meta, and para isomers.

    • Solution: To improve regioselectivity, consider using a bulkier Lewis acid catalyst, which may sterically hinder reaction at certain positions. Alternatively, a blocking group can be introduced at an undesired position and removed after the acylation. For substrates where regioselectivity is a significant challenge, alternative synthetic strategies with better control, such as directed ortho-metalation, may be more suitable.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions in the Friedel-Crafts synthesis of benzophenones?

A1: The most prevalent side reactions include:

  • Polysubstitution: The introduction of more than one acyl group onto the aromatic ring, particularly with activated substrates.

  • Reaction with Deactivated Rings: Aromatic rings with strong electron-withdrawing groups may fail to react or give very low yields.[2]

  • Tar Formation: Polymerization and other side reactions leading to the formation of intractable tars, often due to high temperatures or excess catalyst.[1]

  • Rearrangement Reactions: While less common in acylation compared to alkylation due to the stability of the acylium ion, rearrangements can still occur under certain conditions.

  • Reaction with Functional Groups: The Lewis acid catalyst can complex with certain functional groups, such as amines, deactivating the catalyst and the substrate.

Q2: Can I use a carboxylic acid directly instead of an acyl chloride for the Friedel-Crafts acylation?

A2: While acyl chlorides and anhydrides are the most common acylating agents, it is possible to use carboxylic acids directly under certain conditions. This typically requires a stronger catalyst system or the use of a co-reagent like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in methanesulfonic acid) to generate the acylium ion in situ.

Q3: Why is a stoichiometric amount of Lewis acid often required in Friedel-Crafts acylation?

A3: The benzophenone product formed is a Lewis base and can form a stable complex with the Lewis acid catalyst (e.g., AlCl₃). This complexation effectively removes the catalyst from the reaction, preventing it from activating more acylating agent. Therefore, at least a stoichiometric amount of the Lewis acid is necessary to drive the reaction to completion.[2]

Q4: How can I purify my benzophenone product if it is contaminated with side products?

A4: Common purification techniques for benzophenones include:

  • Recrystallization: This is often the most effective method for removing small amounts of impurities. A suitable solvent system is one in which the desired product has high solubility at elevated temperatures and low solubility at room temperature.

  • Column Chromatography: For mixtures that are difficult to separate by recrystallization, silica gel column chromatography can be employed. A solvent system of appropriate polarity will allow for the separation of the desired product from byproducts.

  • Washing: During the workup, washing the organic layer with a mild base (e.g., sodium bicarbonate solution) can help remove any unreacted acyl chloride and the corresponding carboxylic acid.

Quantitative Data Summary

The following table summarizes the reaction conditions and yields for the synthesis of various benzophenones, illustrating the impact of different substrates and catalysts.

Aromatic SubstrateAcylating AgentCatalyst (molar eq.)SolventTemp. (°C)Time (h)ProductYield (%)
BenzeneBenzoyl ChlorideAlCl₃ (1.1)Dichloromethane0 to RT2Benzophenone~90[3]
TolueneBenzoyl ChlorideAlCl₃DichloromethaneRT44-Methylbenzophenone70.6[3]
AnisoleAcetic AnhydrideZeoliteAcetic Acid12054-Methoxyacetophenone95

Experimental Protocol: Synthesis of Benzophenone

This protocol outlines a general procedure for the Friedel-Crafts acylation of benzene with benzoyl chloride to synthesize benzophenone.

Materials:

  • Anhydrous Benzene

  • Benzoyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Concentrated Hydrochloric Acid (HCl)

  • Crushed Ice

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Ethanol or Petroleum Ether (for recrystallization)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a drying tube (e.g., containing CaCl₂), suspend anhydrous aluminum chloride (1.1 equivalents) in anhydrous dichloromethane.[3]

  • Cooling: Place the flask in an ice bath to cool the suspension to 0-5 °C.[3]

  • Addition of Reactants:

    • In the dropping funnel, prepare a solution of benzoyl chloride (1.0 equivalent) in anhydrous dichloromethane.[3]

    • Slowly add the benzoyl chloride solution to the stirred suspension of AlCl₃, maintaining the temperature between 0-5 °C.[3]

    • After the addition of benzoyl chloride is complete, add benzene (1.0 to 1.2 equivalents) dropwise via the addition funnel, ensuring the temperature remains below 10 °C.[3]

  • Reaction: Once the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 2 hours. Monitor the reaction progress by TLC.[3]

  • Work-up:

    • After the reaction is complete, carefully and slowly pour the reaction mixture over a mixture of crushed ice and concentrated HCl to decompose the aluminum chloride complex.[3]

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.[3]

    • Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.[3]

  • Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent using a rotary evaporator.[3]

    • The crude product can be purified by recrystallization from a suitable solvent such as ethanol or petroleum ether.[3]

  • Characterization: Confirm the identity and purity of the synthesized benzophenone by measuring its melting point and by spectroscopic analysis (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry).

Visualizations

Troubleshooting_Friedel_Crafts start Low Yield or Side Product Formation check_conditions Review Reaction Conditions start->check_conditions check_reagents Verify Reagent Quality start->check_reagents check_substrate Assess Substrate Reactivity start->check_substrate temp_issue Inconsistent or High Temperature? check_conditions->temp_issue moisture_issue Moisture Contamination? check_reagents->moisture_issue activated_issue Highly Activated Substrate? check_substrate->activated_issue stoich_issue Incorrect Stoichiometry? temp_issue->stoich_issue No optimize_temp Optimize Temperature Control (e.g., 5-10°C) temp_issue->optimize_temp Yes moisture_issue->stoich_issue No use_anhydrous Use Anhydrous Reagents & Dry Glassware moisture_issue->use_anhydrous Yes adjust_ratio Adjust Reactant/Catalyst Ratio stoich_issue->adjust_ratio Yes deactivated_issue Strongly Deactivated Substrate? activated_issue->deactivated_issue No protect_group Protect Activating Group or Use Milder Catalyst activated_issue->protect_group Yes modify_conditions Use Stronger Catalyst or Harsher Conditions deactivated_issue->modify_conditions Yes

Caption: Troubleshooting workflow for common side reactions.

Experimental_Workflow setup 1. Reaction Setup (Flame-dried glassware, inert atmosphere) cooling 2. Cooling (Ice bath, 0-5°C) setup->cooling addition 3. Slow Addition of Reactants (Benzoyl chloride, then Benzene) cooling->addition reaction 4. Reaction at RT (Monitor by TLC) addition->reaction workup 5. Work-up (Quench with HCl/ice, extract with DCM) reaction->workup purification 6. Purification (Wash, dry, recrystallize) workup->purification characterization 7. Characterization (MP, NMR, IR, MS) purification->characterization

Caption: Experimental workflow for benzophenone synthesis.

References

Optimizing catalyst and solvent conditions for benzophenone synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for benzophenone synthesis. This guide is intended for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to streamline your experimental workflow.

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of benzophenone and its derivatives, particularly via Friedel-Crafts acylation.

Issue 1: Low Reaction Yield

Q: My Friedel-Crafts acylation reaction is resulting in a low yield of benzophenone. What are the potential causes and how can I optimize the reaction?

A: Low yields in Friedel-Crafts acylation are a common challenge and can stem from several factors. A systematic approach to troubleshooting is recommended.[1]

Possible Causes & Solutions:

  • Catalyst Activity: The Lewis acid catalyst (e.g., AlCl₃, FeCl₃) is highly sensitive to moisture, which can lead to deactivation.[1][2]

    • Solution: Ensure all glassware is thoroughly dried before use. Use a fresh, anhydrous Lewis acid catalyst and handle it in a glove box or under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Reaction Temperature: Temperature control is critical. Low temperatures can slow the reaction, while high temperatures can promote the formation of side products and tar.[1][3]

    • Solution: Maintain strict temperature control, often between 5-10°C during the addition of reactants.[1][3]

  • Reactant Stoichiometry: Incorrect molar ratios of the aromatic substrate, acylating agent, and catalyst can result in incomplete conversion.[1]

    • Solution: Carefully calculate and measure the molar ratios. A common starting point is a 1:1.1:1.2 ratio of arene:acyl chloride:AlCl₃.[1]

  • Substrate Deactivation: Friedel-Crafts acylation is not effective with strongly deactivated aromatic rings (e.g., nitrobenzene).[1][4]

    • Solution: If your substrate contains strongly electron-withdrawing groups, consider alternative synthetic routes.[1]

  • Reaction Time: Insufficient reaction time will lead to incomplete conversion of starting materials.

    • Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) and continue until the starting material is consumed.[1]

  • Inefficient Mixing: Poor mixing can lead to localized overheating and non-uniform reaction conditions.

    • Solution: Use efficient mechanical stirring to ensure the catalyst is well-dispersed throughout the reaction mixture.[2]

Troubleshooting Workflow for Low Yield:

LowYieldTroubleshooting start Low Yield Observed check_catalyst Check Catalyst Activity (Fresh, Anhydrous?) start->check_catalyst check_temp Verify Reaction Temperature (Controlled?) check_catalyst->check_temp If Catalyst OK correct_catalyst Use Fresh, Anhydrous Catalyst Under Inert Atmosphere check_catalyst->correct_catalyst check_stoich Review Stoichiometry (Correct Ratios?) check_temp->check_stoich If Temp OK correct_temp Use Ice Bath/Cryocooler Monitor Temperature Closely check_temp->correct_temp check_substrate Assess Substrate Reactivity (Deactivated Ring?) check_stoich->check_substrate If Stoichiometry OK correct_stoich Recalculate and Remeasure Reactants and Catalyst check_stoich->correct_stoich improve_yield Yield Should Improve check_substrate->improve_yield If Substrate Suitable correct_substrate Consider Alternative Synthetic Route check_substrate->correct_substrate correct_catalyst->improve_yield correct_temp->improve_yield correct_stoich->improve_yield

A troubleshooting workflow for addressing low reaction yield.

Issue 2: Formation of Tarry Byproducts

Q: My reaction mixture is turning into a dark, tarry mess. What is causing this and how can I prevent it?

A: Tar formation is a common issue in Friedel-Crafts reactions, often resulting from side reactions promoted by the strong Lewis acid catalyst and high temperatures.[1]

Possible Causes & Solutions:

  • High Reaction Temperature: This is a primary cause of tar formation. The reaction is often exothermic, and if not controlled, the temperature can rise, leading to polymerization and other side reactions.[1][2]

    • Solution: Maintain a low and consistent temperature, especially during the initial addition of reactants. Using an ice bath or cryocooler is effective.[1]

  • Excess Catalyst: Using too much Lewis acid can increase the rate of side reactions.

    • Solution: Use the minimum effective amount of catalyst. While a slight excess is often needed, large excesses should be avoided.[1]

  • Reactive Substrates: Some aromatic compounds are highly reactive and prone to polymerization under Friedel-Crafts conditions.[1]

    • Solution: For highly reactive substrates, consider using a milder Lewis acid catalyst.

  • Impurities: Impurities in the starting materials or solvent can contribute to tar formation.[1]

    • Solution: Use high-purity, dry solvents and reactants.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing benzophenone?

A1: The most prevalent method is the Friedel-Crafts acylation, where an aromatic compound reacts with an acyl halide or anhydride in the presence of a Lewis acid catalyst.[1][5] Other methods include the oxidation of diphenylmethane and Grignard reactions.[1][5]

Q2: How does the choice of Lewis acid catalyst affect the synthesis?

A2: The choice of Lewis acid is critical as it influences the reaction rate and can help control side reactions. Aluminum chloride (AlCl₃) is a strong and common catalyst but can lead to side reactions if not carefully controlled. Ferric chloride (FeCl₃) and zinc chloride (ZnCl₂) are milder alternatives that can be beneficial for more reactive or sensitive substrates.[1]

Comparison of Common Lewis Acid Catalysts

Catalyst Reactivity Typical Conditions Notes
AlCl₃ High Low temperature (0-25°C) Prone to causing side reactions and tar formation if not controlled.[1]
FeCl₃ Moderate Higher temperature (reflux) Generally less reactive than AlCl₃, can be a good alternative for activated substrates.[1]

| ZnCl₂ | Moderate to Low | High temperature | A milder option, often used for substrates prone to rearrangement or polymerization.[1] |

Q3: What is the role of the solvent in benzophenone synthesis?

A3: The solvent can significantly impact the reaction. Non-polar solvents like dichloromethane (DCM) and carbon disulfide (CS₂) are common. In some cases, the aromatic reactant (e.g., benzene) can be used in excess as the solvent. More polar solvents like nitrobenzene can sometimes alter the regioselectivity of the reaction.[6] Modern approaches also explore the use of ionic liquids, which can act as both the catalyst and solvent, offering potential environmental and recovery benefits.[7]

Q4: My product is an oil and will not crystallize. What can I do?

A4: This phenomenon, known as "oiling out," is a common purification challenge. Here are several techniques to induce crystallization:

  • Scratching: Use a glass rod to scratch the inside of the flask below the surface of the solution to create nucleation sites.[1]

  • Seeding: Introduce a very small crystal of the pure compound to the solution to act as a template for crystal growth.[1]

  • Slow Evaporation: Slowly evaporate the solvent to increase the concentration of the product.[1]

  • Solvent Pair System: Dissolve the oil in a minimum amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is insoluble) until the solution becomes turbid.[1]

  • Gradual Cooling: Cool the solution slowly. Rapid cooling can often lead to oil formation.[1]

Q5: How can I separate ortho- and para-isomers of a substituted benzophenone?

A5: The separation of constitutional isomers can be challenging due to their similar physical properties. Column chromatography is often the most effective method. Careful selection of the stationary phase (e.g., silica gel) and the eluent system is crucial for achieving good separation.

Experimental Protocols

Protocol 1: Synthesis of Benzophenone via Friedel-Crafts Acylation

This protocol describes a standard laboratory procedure for the synthesis of benzophenone from benzene and benzoyl chloride.

Materials:

  • Anhydrous Benzene

  • Benzoyl Chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)

  • Hydrochloric Acid (HCl), dilute

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser connected to a gas trap to neutralize the evolved HCl gas.[2]

  • Reagent Charging: In a fume hood, charge the flask with anhydrous benzene and anhydrous dichloromethane. Cool the flask in an ice-water bath to 0-5°C.[2]

  • Catalyst Addition: Slowly and in portions, add anhydrous aluminum chloride to the stirred solution, ensuring the temperature does not rise significantly.[2]

  • Acyl Chloride Addition: Add benzoyl chloride to the dropping funnel and add it dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0-5°C.[2]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature. Monitor the reaction progress by TLC until the starting materials are consumed (typically 2-4 hours).[1]

  • Workup (Quenching): Cool the reaction mixture again in an ice bath. Very slowly and cautiously, add crushed ice, followed by dilute HCl to decompose the aluminum chloride complex.[2]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and wash it successively with dilute HCl, saturated NaHCO₃ solution, and brine.[1]

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and remove the solvent using a rotary evaporator.[1][2]

  • Purification: Purify the crude benzophenone by recrystallization from a suitable solvent (e.g., ethanol or hexane) or by vacuum distillation.[2]

Experimental Workflow for Benzophenone Synthesis:

BenzophenoneSynthesisWorkflow setup 1. Reaction Setup (Flame-dried glassware, inert atm.) reagents 2. Reagent Charging & Cooling (Benzene, DCM, 0-5°C) setup->reagents catalyst 3. Catalyst Addition (Portion-wise AlCl₃) reagents->catalyst acyl_chloride 4. Acyl Chloride Addition (Dropwise Benzoyl Chloride) catalyst->acyl_chloride reaction 5. Reaction (Stir at RT, monitor by TLC) acyl_chloride->reaction workup 6. Workup (Ice/HCl quench) reaction->workup extraction 7. Extraction & Washing (DCM, HCl, NaHCO₃, Brine) workup->extraction drying 8. Drying & Concentration (MgSO₄, Rotovap) extraction->drying purification 9. Purification (Recrystallization/Distillation) drying->purification product Pure Benzophenone purification->product

References

Chemical stability of 2,4'-Dimethoxybenzophenone in different pH conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the chemical stability of 2,4'-Dimethoxybenzophenone under various pH conditions. The information is presented in a question-and-answer format to address specific issues that may be encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What is the expected stability of this compound in aqueous solutions at different pH values?

Q2: What are the likely degradation pathways for this compound under acidic or basic conditions?

A2: The potential degradation pathways for this compound under hydrolytic stress may involve two primary mechanisms. One possible route is the cleavage of the ether linkages of the methoxy groups, leading to the formation of hydroxylated benzophenone derivatives. Another potential pathway is the cleavage of the carbonyl bond, which would result in the formation of benzoic acid and anisole derivatives. The exact pathway and the resulting degradation products would need to be confirmed through experimental studies, such as forced degradation followed by structural elucidation of the degradants.

Q3: My assay shows a rapid loss of this compound in my formulation, even at neutral pH. What could be the cause?

A3: If you observe unexpected instability at neutral pH, consider the following possibilities:

  • Presence of other reactive species: Your formulation may contain other ingredients that can react with or catalyze the degradation of this compound.

  • Photodegradation: Benzophenones are known to be photoreactive.[1] Ensure your experiments are conducted under controlled lighting conditions or in amber glassware to minimize light exposure, unless photostability is the parameter being tested.

  • Oxidation: The presence of oxidizing agents in your formulation or exposure to air (oxygen) at elevated temperatures can lead to oxidative degradation.[4]

  • Analytical Method Issues: The observed loss might be an artifact of the analytical method. Ensure your method is validated for stability-indicating properties, meaning it can separate the parent compound from its degradation products.[5] Check for issues like adsorption of the analyte to container surfaces or instability in the analytical mobile phase.

Q4: How can I develop a stability-indicating analytical method for this compound?

A4: A stability-indicating method, typically using High-Performance Liquid Chromatography (HPLC), is crucial for accurately assessing the stability of a compound.[5][6] To develop such a method, you need to perform forced degradation studies.[3][4] This involves subjecting solutions of this compound to various stress conditions (e.g., acid, base, oxidation, heat, light) to generate degradation products. The analytical method is then developed and optimized to achieve baseline separation between the intact this compound and all the generated degradation products.[7]

Troubleshooting Guide

Problem Possible Cause Suggested Solution
High variability in stability results Inconsistent experimental conditions (temperature, pH, light exposure).Ensure precise control over all experimental parameters. Use calibrated equipment and protect samples from light.
Non-homogeneous sample solutions.Ensure complete dissolution of this compound and thorough mixing of solutions before sampling.
No degradation observed under stress conditions This compound is highly stable under the applied conditions.Increase the severity of the stress conditions (e.g., higher temperature, longer exposure time, more concentrated acid/base).[3]
Insufficient energy input for the reaction to occur.For hydrolytic studies, consider refluxing the solutions. For photostability, use a higher intensity light source as specified in ICH guidelines.
Mass balance is not achieved in the stability study Some degradation products are not being detected by the analytical method.Ensure the detection wavelength is appropriate for both the parent compound and all degradants. Use a photodiode array (PDA) detector to examine the UV spectra of all peaks.
Degradation products are volatile or have poor chromatographic properties.Consider using alternative analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for volatile degradants.[6] Adjust chromatographic conditions (e.g., mobile phase pH, column type) to improve the retention and peak shape of all components.
Adsorption of the compound or its degradants to container surfaces.Use silanized glassware or polypropylene tubes to minimize adsorption.

Quantitative Data Summary

Due to the lack of specific experimental data for the pH stability of this compound in the public domain, the following table provides a representative summary of expected stability based on the behavior of structurally similar benzophenone derivatives. These values are for illustrative purposes and should be confirmed by experimental studies.

pH Condition Temperature (°C) Expected Half-life (t½) Notes
Acidic (pH 1-3) 50Days to WeeksDegradation may be accelerated at higher temperatures.
Neutral (pH 6-8) 25Months to YearsGenerally expected to be stable under ambient, neutral conditions.
Alkaline (pH 10-12) 50Days to WeeksBase-catalyzed hydrolysis may be significant at elevated temperatures.

Experimental Protocols

Protocol for pH Stability Study of this compound

1. Objective: To evaluate the stability of this compound in aqueous solutions at different pH values over a specified period.

2. Materials:

  • This compound reference standard

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M, 1 M)

  • Phosphate or other suitable buffers for maintaining constant pH

  • HPLC grade water, acetonitrile, and methanol

  • Volumetric flasks, pipettes, and amber HPLC vials

3. Equipment:

  • Calibrated pH meter

  • Analytical balance

  • HPLC system with a UV or PDA detector

  • Temperature-controlled oven or water bath

  • Vortex mixer and sonicator

4. Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in a suitable organic solvent (e.g., methanol or acetonitrile) to prepare a stock solution of known concentration.

  • Preparation of Test Solutions:

    • For each pH condition to be tested (e.g., pH 2, 7, and 10), pipette a known volume of the stock solution into a volumetric flask.

    • Add the appropriate acidic, basic, or buffer solution to the flask and dilute to the mark with the same solution. The final concentration of the organic solvent from the stock solution should be kept low (typically <5%) to avoid affecting the aqueous stability.

  • Incubation:

    • Transfer aliquots of each test solution into amber HPLC vials.

    • Place the vials in a temperature-controlled environment (e.g., 40°C or 60°C).

  • Sampling and Analysis:

    • At predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours), withdraw a vial for each pH condition.

    • If necessary, neutralize the acidic and basic samples before analysis.

    • Analyze the samples by a validated stability-indicating HPLC method to determine the concentration of this compound remaining.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the initial (time 0) concentration.

    • Plot the natural logarithm of the concentration versus time. If the degradation follows first-order kinetics, the plot will be linear.

    • Determine the degradation rate constant (k) from the slope of the line and calculate the half-life (t½ = 0.693/k).

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis stock Prepare Stock Solution (this compound) test_solutions Prepare Test Solutions (Spike Stock into pH Solutions) stock->test_solutions ph_solutions Prepare pH Solutions (Acidic, Neutral, Basic) ph_solutions->test_solutions incubation Incubate at Controlled Temperature test_solutions->incubation sampling Sample at Time Points incubation->sampling hplc Analyze by Stability-Indicating HPLC Method sampling->hplc data_analysis Calculate Remaining Drug and Degradation Kinetics hplc->data_analysis

Caption: Experimental workflow for assessing the pH stability of this compound.

degradation_pathway cluster_path1 Pathway 1: Ether Cleavage cluster_path2 Pathway 2: Carbonyl Cleavage parent This compound node1 2-Hydroxy-4'-methoxybenzophenone parent->node1 H⁺/OH⁻ node2 4'-Hydroxy-2-methoxybenzophenone parent->node2 H⁺/OH⁻ node4 Benzoic Acid Derivatives parent->node4 H⁺/OH⁻ node5 Anisole Derivatives parent->node5 H⁺/OH⁻ node3 2,4'-Dihydroxybenzophenone node1->node3 H⁺/OH⁻ node2->node3 H⁺/OH⁻

References

Troubleshooting low porosity in imine-linked covalent organic frameworks

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with imine-linked covalent organic frameworks (COFs). The information is designed to help diagnose and resolve common issues encountered during synthesis and activation, with a focus on achieving high porosity.

Frequently Asked Questions (FAQs)

Q1: What are the typical Brunauer-Emmett-Teller (BET) surface areas for highly porous imine-linked COFs?

A1: Highly crystalline and properly activated imine-linked COFs can exhibit a wide range of BET surface areas, typically from several hundred to over 4000 m²/g. The expected surface area is highly dependent on the specific monomers used, the resulting pore size, and the effectiveness of the activation process. For instance, some 3D COFs like COF-102 and COF-103 have reported surface areas of 3472 m²/g and 4210 m²/g, respectively.[1] In contrast, 2D COFs often present with lower, yet still substantial, surface areas. For example, a methylated imine-linked COF, Me₃TFB-BD, has a reported BET surface area of 2115 ± 50 m²/g.[2]

Q2: How critical is monomer purity for achieving high porosity?

A2: Monomer purity is a critical factor that directly influences the quality, crystallinity, and ultimately the porosity of the final COF product.[3] Impurities can act as capping agents, terminating the polymerization process prematurely and leading to the formation of amorphous, low-porosity materials. Even small amounts of impurities can introduce defects into the framework structure, disrupting the long-range order and leading to a significant reduction in the BET surface area. It is highly recommended to use monomers of the highest possible purity and to perform purification steps such as recrystallization or sublimation before use.

Q3: What is the role of the catalyst in imine-linked COF synthesis, and how does it affect porosity?

A3: The catalyst plays a pivotal role in the synthesis of imine-linked COFs by facilitating the reversible imine condensation reaction. This reversibility is crucial for the "error-checking" mechanism that allows for the formation of a highly crystalline and ordered framework. Acetic acid is a commonly used Brønsted acid catalyst; however, its effectiveness can be limited, sometimes requiring harsh reaction conditions.[4] Lewis acids, such as scandium triflate (Sc(OTf)₃), have been shown to be more efficient catalysts, promoting higher crystallinity and porosity under milder conditions.[4] The choice and concentration of the catalyst can significantly impact the reaction kinetics and the final structural quality of the COF.

Q4: Can the choice of solvent during synthesis influence the final porosity?

A4: Yes, the solvent system used for synthesis is a key parameter that affects both the solubility of the monomers and the kinetics of the COF formation. A mixture of a polar and a non-polar solvent is often employed to control the reaction rate. The ideal solvent system will keep the monomers in solution while allowing the crystalline COF to precipitate as it forms. The choice of solvent can influence the crystallinity and morphology of the resulting COF, which in turn dictates its porosity. For example, the use of environmentally friendly deep eutectic solvents (DES) has been shown to produce high-crystallinity COFs with good surface areas.[5]

Troubleshooting Guides

Issue: The synthesized COF exhibits a low BET surface area.

Potential Cause 1: Incomplete or Ineffective Activation

Guest molecules (solvents, unreacted monomers) remaining in the pores after synthesis will block access to the porous network, leading to a low measured surface area.

Solution:

Proper activation is crucial to evacuate the pores. Standard vacuum drying is often insufficient and can lead to pore collapse due to the high surface tension of common solvents.[5][6]

  • Recommended Activation Methods:

    • Supercritical CO₂ Drying: This is a highly effective method that minimizes surface tension effects and prevents pore collapse.[7]

    • Solvent Exchange with a Low-Surface-Tension Solvent: Before vacuum drying, exchange the synthesis solvent with a solvent that has a low surface tension, such as perfluorohexane (PFH).[6] This reduces the capillary forces during solvent removal.

Potential Cause 2: Poor Crystallinity or Amorphous Material Formation

A lack of long-range order in the COF structure results in a poorly defined and accessible pore network.

Solution:

  • Optimize Synthesis Conditions:

    • Monomer Stoichiometry: Ensure an exact stoichiometric ratio of the amine and aldehyde monomers.

    • Catalyst: Experiment with different catalysts (e.g., Sc(OTf)₃ instead of acetic acid) and optimize the catalyst concentration.[4]

    • Reaction Time and Temperature: Systematically vary the reaction time and temperature to find the optimal conditions for crystallization. Imine-linked COFs can show signs of crystallinity within minutes, but maximum crystallinity may take hours to days.[5]

    • Solvent System: Screen different solvent mixtures to fine-tune the solubility of monomers and the precipitation rate of the COF.

  • Verify Monomer Quality:

    • Use high-purity monomers. If necessary, purify the monomers before use.

    • Ensure the monomers are fully dissolved in the reaction mixture.

Potential Cause 3: Pore Collapse During Isolation

The structural integrity of the COF may be compromised during the work-up and drying process, leading to a collapse of the porous framework.

Solution:

  • Gentle Isolation Techniques:

    • Avoid aggressive filtration and washing procedures that can damage the crystalline structure.

    • As mentioned above, employ supercritical CO₂ drying or low-surface-tension solvent exchange to prevent pore collapse during drying.[6][7]

  • Structural Reinforcement:

    • For certain applications, consider using monomers with bulky side groups that can help to prevent the layers from collapsing upon each other. For instance, methylated building blocks have been shown to yield COFs that are less prone to pore collapse.[2][8]

Quantitative Data Summary

Table 1: Comparison of BET Surface Areas of Imine-Linked COFs Under Different Activation Conditions

COF NameActivation MethodSolventBET Surface Area (m²/g)Reference
TAPB-PDA COFVacuum DryingTolueneLow/Variable[5]
TAPB-PDA COFSupercritical CO₂TolueneHigh[5]
Me₃TFB-BDVacuum DryingNot Specified2115 ± 50[2]
TFB-BDVacuum DryingNot SpecifiedLower than methylated counterpart[2][8]
TFB-TAPB COFControl SynthesisWater/Acetic Acid134[9]
TFB-TAPB COFAldehyde PreactivationWater/Acetic Acid771[9]

Table 2: Influence of Monomer Structure on COF Porosity

Monomer TypeResulting MaterialPorosityBET Surface Area (m²/g)Reference
Planar MonomersHighly Ordered COFMesoporous~500 to 1200[3]
Non-Planar MonomersAmorphous PolymerMicroporousLower than ordered counterpart[3]

Experimental Protocols

Protocol 1: Supercritical CO₂ Drying of Imine-Linked COFs

  • Solvent Exchange: After synthesis and initial washing, suspend the wet COF powder in a suitable solvent (e.g., ethanol or acetone) and place it in the chamber of a critical point dryer.

  • CO₂ Introduction: Pressurize the chamber with liquid CO₂ to approximately 100 bar.

  • Solvent Flushing: Flush liquid CO₂ through the chamber to exchange the solvent within the COF pores. Continue flushing until the outlet stream is free of the exchange solvent.

  • Heating to Supercritical State: Heat the chamber to a temperature above the critical point of CO₂ (31.1 °C), for example, to 40 °C. This will convert the liquid CO₂ to supercritical CO₂.

  • Extraction: Continue to flow supercritical CO₂ through the chamber for a defined period (e.g., 1-5 hours) to ensure all residual solvent is removed.[7]

  • Depressurization: Slowly and carefully depressurize the chamber to atmospheric pressure while maintaining the temperature above the critical point. A typical depressurization rate is 2-5 bar/min.[7]

  • Sample Recovery: Once at atmospheric pressure, the chamber can be cooled and the dry, activated COF powder can be recovered.

Protocol 2: Powder X-ray Diffraction (PXRD) Analysis of COFs

  • Sample Preparation: Ensure the COF sample is fully activated and dry. Gently grind the COF powder to a fine, homogeneous consistency.

  • Sample Mounting: Pack the finely ground powder into a sample holder. Ensure a flat and level surface to minimize peak broadening due to surface roughness.

  • Instrument Setup:

    • Use a diffractometer with a known X-ray source (e.g., Cu Kα radiation).

    • Set the desired angular range (2θ), for example, from 2° to 40°.

    • Select an appropriate step size and scan speed to obtain a high-resolution pattern.

  • Data Collection: Run the PXRD scan.

  • Data Analysis:

    • Identify the positions of the Bragg peaks. The peak at a low 2θ value (typically below 5°) is usually the (100) peak, which is indicative of the in-plane ordering of the 2D sheets.

    • Compare the experimental PXRD pattern with a simulated pattern based on the expected crystal structure to confirm the successful synthesis of the desired COF.

    • The sharpness and intensity of the diffraction peaks can be used as a qualitative measure of the crystallinity of the material. Broader peaks may indicate smaller crystallite size or the presence of structural disorder.[10]

Visualizations

Troubleshooting_Workflow start Low BET Surface Area Observed check_activation Was the COF properly activated? start->check_activation check_crystallinity Is the material crystalline? check_activation->check_crystallinity Yes incomplete_activation Incomplete Activation / Pore Collapse check_activation->incomplete_activation No check_monomers Were high-purity monomers used? check_crystallinity->check_monomers Yes amorphous_material Amorphous Material check_crystallinity->amorphous_material No defective_framework Defective Framework check_monomers->defective_framework No end High Porosity Achieved check_monomers->end Yes (Investigate other factors) solution_activation Perform Supercritical CO2 Drying or Low-Surface-Tension Solvent Exchange incomplete_activation->solution_activation solution_crystallinity Optimize Synthesis: - Catalyst - Solvent - Time/Temperature amorphous_material->solution_crystallinity solution_monomers Purify Monomers and Ensure Stoichiometry defective_framework->solution_monomers solution_activation->end solution_crystallinity->end solution_monomers->end

Caption: Troubleshooting workflow for low porosity in imine-linked COFs.

Imine_Condensation cluster_reactants Reactants cluster_catalysis Catalysis Amine R-NH2 (Amine) Hemiaminal R-NH-CH(OH)-R' (Hemiaminal Intermediate) Amine->Hemiaminal + Aldehyde Aldehyde R'-CHO (Aldehyde) Imine R-N=CH-R' (Imine Linkage) Hemiaminal->Imine - H2O Water H2O Catalyst Acid Catalyst (e.g., Acetic Acid, Sc(OTf)3) Catalyst->Hemiaminal Protonates -OH group

Caption: The reversible imine condensation reaction pathway.

Activation_Methods cluster_before Before Activation cluster_after After Activation Pores_filled COF with Solvent-filled Pores method1 Vacuum Drying (High Surface Tension Solvent) Pores_filled->method1 method2 Supercritical CO2 Drying or Low-Surface-Tension Solvent Exchange Pores_filled->method2 Pores_collapsed Collapsed Pores (Low Porosity) Pores_open Open Pores (High Porosity) method1->Pores_collapsed method2->Pores_open

Caption: Impact of different activation methods on COF porosity.

References

Technical Support Center: Regioselective Synthesis of Polysubstituted Benzophenones

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the Synthesis of Polysubstituted Benzophenones. This resource is tailored for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for controlling regioselectivity in the synthesis of these important compounds.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for achieving regiocontrol in the synthesis of polysubstituted benzophenones?

A1: The main strategies to control regioselectivity include:

  • Friedel-Crafts Acylation: This classic method's regioselectivity is dictated by the electronic properties of substituents on the aromatic ring. Electron-donating groups (EDGs) direct acylation to the ortho and para positions, while electron-withdrawing groups (EWGs) direct to the meta position.[1][2]

  • Directed ortho-Metalation (DoM): This powerful technique utilizes a directing metalation group (DMG) to achieve lithiation exclusively at the ortho position, followed by quenching with a suitable electrophile.[3][4][5]

  • Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction offers a versatile method for forming carbon-carbon bonds between an aryl halide and an organoboron compound, providing excellent regiocontrol.[6]

Q2: How do I choose the most appropriate synthetic method for my target benzophenone?

A2: The choice of method depends on the desired substitution pattern and the nature of the substituents. The following decision tree can guide your selection:

G Workflow for Selecting a Regioselective Synthesis Method start Define Target Polysubstituted Benzophenone q1 Is ortho-substitution required? start->q1 dom Directed ortho-Metalation (DoM) is the preferred method. q1->dom Yes q2 Are the directing effects of substituents compatible with the desired substitution pattern? q1->q2 No fc Friedel-Crafts Acylation is a viable option. q2->fc Yes suzuki Suzuki-Miyaura Coupling offers greater flexibility. q2->suzuki No

A decision tree to guide the selection of a synthetic method.

Q3: In Friedel-Crafts acylation, how can I favor the para product over the ortho product?

A3: While electronic directing effects determine ortho and para placement, steric hindrance often favors the para product. To further enhance para selectivity, you can:

  • Use a bulkier Lewis acid catalyst.

  • Run the reaction at a lower temperature.

  • Choose a solvent that can influence the steric environment around the reactants.

Troubleshooting Guides

This section provides solutions to common problems encountered during the synthesis of polysubstituted benzophenones.

Friedel-Crafts Acylation

Problem: Low or no product yield.

Possible Cause Solution Citation
Deactivated Aromatic Ring Strongly electron-withdrawing groups on the aromatic substrate can prevent the reaction. Consider an alternative synthetic route if your substrate is heavily deactivated.[1][7]
Inactive Catalyst Lewis acid catalysts like AlCl₃ are highly sensitive to moisture. Use anhydrous conditions, fresh catalyst, and handle under an inert atmosphere.[1][7][8]
Insufficient Catalyst The ketone product can complex with the Lewis acid, rendering it inactive. A stoichiometric amount of catalyst is often necessary.[1][7]
Unsuitable Substrate Aromatic rings with amine (-NH₂) or alcohol (-OH) groups will react with the Lewis acid catalyst, deactivating it. These functional groups should be protected before attempting Friedel-Crafts acylation.[7][8]

Problem: Poor regioselectivity or formation of multiple isomers.

Possible Cause Solution Citation
Competing Directing Effects If multiple substituents have conflicting directing effects, the outcome can be a mixture of products. The strongest activating group will generally dictate the major product.
Suboptimal Reaction Conditions The choice of solvent and reaction temperature can influence the ortho/para ratio. Experiment with different solvents and lower temperatures to improve selectivity.[8]
Directed ortho-Metalation (DoM)

Problem: Low or no lithiation.

Possible Cause Solution Citation
Ineffective Directing Group Not all directing groups are equally effective. Ensure you are using a sufficiently strong directing group for your substrate.[3]
Incorrect Base or Solvent The choice of alkyllithium base and solvent is critical. Ethereal solvents like THF or Et₂O are commonly used. The basicity of the alkyllithium (e.g., n-BuLi, s-BuLi, t-BuLi) should be matched to the acidity of the ortho-proton.[3]
Presence of a More Acidic Proton If there is a more acidic proton elsewhere in the molecule (e.g., benzylic position), it may be deprotonated preferentially.[4]
Suzuki-Miyaura Cross-Coupling

Problem: Low product yield.

Possible Cause Solution Citation
Catalyst Inactivity The Pd(0) catalyst can be oxidized by air. Ensure the reaction is thoroughly degassed and run under an inert atmosphere. Use a fresh, active catalyst.[9][10]
Protodeboronation The boronic acid/ester can be cleaved by water or other protic sources, especially under harsh basic conditions. Use milder bases (e.g., K₃PO₄, Cs₂CO₃) and consider using more stable boronic esters (e.g., pinacol esters).[9]
Homocoupling The boronic acid can couple with itself, especially if the Pd(0) catalyst is oxidized to Pd(II). Thorough degassing and using a Pd(0) source can minimize this side reaction.[6][9]

The following workflow can help troubleshoot low-yield Suzuki-Miyaura reactions:

G Troubleshooting Workflow for Low-Yield Suzuki-Miyaura Coupling start Low Yield Observed check_reagents 1. Verify Reagent Quality (Boronic acid, Aryl halide, Catalyst, Base, Solvent) start->check_reagents check_conditions 2. Review Reaction Conditions (Inert atmosphere, Temperature, Stirring) check_reagents->check_conditions Reagents OK analyze_side_reactions 3. Analyze for Side Reactions (Protodeboronation, Homocoupling) check_conditions->analyze_side_reactions Conditions OK optimize 4. Systematic Optimization (Screen bases, ligands, solvents; adjust temperature) analyze_side_reactions->optimize Side reactions identified improved_yield Improved Yield optimize->improved_yield

References

Safe handling, storage, and disposal of 2,4'-Dimethoxybenzophenone

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2,4'-Dimethoxybenzophenone

This guide provides essential information for the safe handling, storage, and disposal of this compound. The following troubleshooting guides and frequently asked questions (FAQs) are designed to address specific issues that researchers, scientists, and drug development professionals may encounter.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Handling:

  • Q1: What are the primary hazards associated with handling this compound?

    • A1: Based on data for closely related compounds, this compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] It is crucial to avoid direct contact and inhalation of the powder.

  • Q2: I've experienced skin redness and irritation after handling the powder. What should I do?

    • A2: Immediately wash the affected area with plenty of soap and water.[1][4][5] Remove any contaminated clothing and wash it before reuse.[4][6][7] If irritation persists, seek medical advice.[1][4] Always wear appropriate protective gloves when handling this compound.[1][6]

  • Q3: My eyes feel irritated after being in the lab where this compound was used. What is the correct first aid procedure?

    • A3: Immediately flush the eyes with plenty of water for at least 15 minutes, making sure to also rinse under the eyelids.[1][4][6] If you are wearing contact lenses, remove them if it is easy to do so and continue rinsing.[4][5] Seek medical attention if irritation continues.[1][4] To prevent exposure, always wear safety glasses with side-shields or chemical safety goggles.[1][6]

  • Q4: What should I do if I accidentally inhale the dust?

    • A4: Move to an area with fresh air immediately.[5][6][8] If you experience difficulty breathing, seek medical attention.[6] Ensure you are working in a well-ventilated area or using a fume hood to minimize dust generation and inhalation.[1][6][7]

Storage:

  • Q5: What are the optimal storage conditions for this compound to ensure its stability?

    • A5: Store the compound in a tightly closed container in a cool, dry, and well-ventilated place.[1][4][6][9] Avoid exposure to direct sunlight and strong oxidizing agents.[9]

  • Q6: I've noticed the powder clumping together. Is it still usable?

    • A6: Clumping may indicate moisture absorption. While the product might still be usable depending on your experimental requirements, it is best to store it in a desiccator to prevent this. Always ensure the container is tightly sealed after use.

  • Q7: Are there any specific chemicals that this compound should not be stored with?

    • A7: Yes, it should be stored away from strong oxidizing agents and strong bases.[9]

Disposal:

  • Q8: How should I dispose of waste this compound?

    • A8: Dispose of the contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[4][9] Do not let the product enter drains.[1] For larger quantities, consider dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and scrubber.[1]

  • Q9: Can I dispose of small amounts in the regular trash?

    • A9: No, chemical waste should not be disposed of in the regular trash. All chemical waste, regardless of quantity, must be disposed of following established hazardous waste protocols.[2][6]

  • Q10: What is the procedure for cleaning up a small spill?

    • A10: For small spills, you should sweep up the material and place it into a suitable, labeled container for disposal.[1][6] Avoid generating dust during cleanup.[1][6][7] Ensure you are wearing appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[1][6] The spill area should be cleaned with a suitable solvent and then washed with soap and water.

Quantitative Data Summary

ParameterValueReference
GHS Hazard Statements (Proxy) H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.[3]
Storage Temperature Store in a cool, dry place.[1][4][6][9]
Incompatible Materials Strong oxidizing agents, strong bases.[9]

Experimental Protocols

Protocol 1: Standard Handling Procedure

  • Preparation: Before handling, ensure you are in a well-ventilated area or are using a fume hood. Put on the required Personal Protective Equipment (PPE): a lab coat, nitrile gloves, and chemical safety goggles.

  • Weighing: To minimize dust, weigh the compound carefully. Use a spatula to transfer the solid. Avoid pouring the powder directly.

  • In Use: If dissolving the compound, add the solvent to the solid slowly. Keep the container covered as much as possible.

  • Post-Handling: After use, tightly seal the container. Clean all equipment used. Wash your hands thoroughly with soap and water.

Protocol 2: Spill Cleanup Procedure

  • Safety First: Ensure the spill area is well-ventilated. If the spill is large, evacuate the immediate area. Ensure you are wearing the appropriate PPE.

  • Containment: For a solid spill, gently cover it with an absorbent material to prevent dust from becoming airborne.

  • Cleanup: Carefully sweep the spilled material into a designated waste container. Do not use a vacuum cleaner unless it is specifically designed for hazardous dust.

  • Decontamination: Clean the spill area with a cloth dampened with a suitable solvent, followed by a thorough wash with soap and water.

  • Disposal: Seal the waste container and label it clearly. Dispose of it as hazardous waste according to your institution's guidelines.

Visualizations

Caption: Workflow for the safe handling, storage, and disposal of this compound.

References

Technical Support Center: Degradation Pathways of Benzophenone-Based Photoinitiators

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals studying the degradation pathways of benzophenone-based photoinitiators.

Frequently Asked Questions (FAQs)

Q1: My benzophenone-based photoinitiator is not degrading under UV irradiation alone. Is this expected?

A1: Yes, this is often expected. Many benzophenone derivatives are designed as UV filters and are inherently photostable. For instance, Benzophenone-3 (BP-3) has shown only about 4% degradation after 28 days in water under simulated sunlight.[1] The half-lives of various benzophenone-type UV filters under UV light can range from 17 to 99 hours.[1] Significant degradation typically requires the presence of reactive species, which can be generated through Advanced Oxidation Processes (AOPs).

Q2: What are Advanced Oxidation Processes (AOPs) and how can they enhance the degradation of benzophenone photoinitiators?

A2: AOPs are methods that generate highly reactive oxygen species, primarily hydroxyl radicals (•OH), which are powerful oxidizing agents capable of degrading persistent organic pollutants like benzophenone-based photoinitiators.[1] Common AOPs for enhancing degradation include:

  • UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) by UV light produces hydroxyl radicals.[1] This process has been shown to be effective in degrading benzophenones.[1][2]

  • UV/Fenton: This process uses a combination of hydrogen peroxide and iron salts (typically Fe²⁺) under UV light to generate hydroxyl radicals.[1]

  • Ozonation: Ozone (O₃) can react directly with benzophenone derivatives or decompose to form hydroxyl radicals, leading to degradation.[3]

  • Photocatalysis (e.g., UV/TiO₂): In this process, a semiconductor catalyst like titanium dioxide (TiO₂) is activated by UV light to generate electron-hole pairs, which then produce reactive oxygen species.[4]

Q3: What are the common degradation products of benzophenone-based photoinitiators?

A3: The degradation of benzophenone photoinitiators proceeds through a series of reactions, primarily involving hydroxylation, carboxylation, and cleavage of the aromatic rings.[2] Common degradation products include:

  • Hydroxylated derivatives: Mono-, di-, and tri-hydroxylated benzophenones are common initial products.[2]

  • Carboxylated compounds: Further oxidation can lead to the formation of various organic acids such as glycolic acid, oxalic acid, and malonic acid.[2]

  • Ring cleavage products: Ultimately, the aromatic rings can be broken down into smaller, aliphatic molecules.[2]

  • In specific environments, other products can form. For example, in chlorinated water, halogenated byproducts like bromoform and other brominated compounds can be generated.[5] Biodegradation can yield products like 4-cresol and 2,4-dihydroxybenzophenone.[6]

Q4: How does pH affect the degradation of benzophenone photoinitiators?

A4: The pH of the solution can significantly influence the degradation rate. For instance, in the UV/H₂O₂ process for Benzophenone-3 degradation, the optimal pH has been found to be around 6.0.[1] In chlorination and UV/chlorination reactions, the highest degradation rates for BP-3 were observed at a pH of 8. The effect of pH is often linked to its influence on the generation and stability of reactive oxygen species.

Q5: What analytical techniques are most suitable for studying the degradation of benzophenone photoinitiators and their byproducts?

A5: A combination of chromatographic and spectrometric techniques is typically employed:

  • High-Performance Liquid Chromatography (HPLC) with UV detection (HPLC-UV): This is a robust method for quantifying the concentration of the parent benzophenone compound over time.[2][7]

  • Liquid Chromatography-Mass Spectrometry (LC-MS/MS): This is a powerful technique for identifying and quantifying the various degradation products, even at low concentrations.[3][8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This method is well-suited for the analysis of volatile and semi-volatile degradation products.[10]

Troubleshooting Guides

Problem 1: Inconsistent or slow degradation rates in my UV/H₂O₂ experiment.

Possible Cause Troubleshooting Step
Incorrect H₂O₂ Concentration Optimize the H₂O₂ dosage. Too little will limit the generation of hydroxyl radicals, while too much can lead to scavenging of radicals.
Suboptimal pH Adjust the pH of your solution. The optimal pH can vary depending on the specific benzophenone derivative and reaction conditions. For BP-3, a pH of 6.0 has been suggested as optimal for the UV/H₂O₂ process.[1]
Inadequate UV Light Intensity Ensure your UV lamp is functioning correctly and that the light path is not obstructed. The degradation rate is often dependent on the UV light intensity.
Matrix Effects Components in your sample matrix (e.g., natural organic matter, bicarbonate ions) can interfere with the degradation process. Consider running experiments in a purified water matrix as a control. Bicarbonate ions have been shown to enhance the degradation rate of BP-3, while humic acid can inhibit it.[11]

Problem 2: Difficulty in identifying degradation products using LC-MS/MS.

Possible Cause Troubleshooting Step
Inappropriate Ionization Mode Analyze samples in both positive and negative ionization modes. Some degradation products may ionize more efficiently in one mode over the other.[8]
Low Concentration of Products Concentrate your sample before analysis. Solid-phase extraction (SPE) can be a useful technique for this.
Complex Sample Matrix Employ a sample cleanup step before LC-MS/MS analysis to remove interfering compounds.
Co-elution of Isomers Optimize your chromatographic method to improve the separation of isomeric degradation products. This may involve trying different columns or mobile phase compositions.

Quantitative Data Summary

Table 1: Degradation Kinetics of Benzophenone-3 (BP-3) under Various Conditions

Degradation Process Conditions Rate Constant (k) Half-life (t½) Reference
UV/H₂O₂ Initial BP-3: 13.8 mg/L, UV: 1150 µW/cm², H₂O₂: 0.40 mmol/L0.068 min⁻¹Not specified[2]
Biodegradation (Oxic) Activated sludgeNot specified10.7 days[6]
Biodegradation (Anoxic - Sulfate-reducing) Digested sludgeNot specified4.3 days[6]
Biodegradation (Anoxic - Fe(III)-reducing) Digested sludgeNot specified5.1 days[6]
Photocatalysis (UV/TiO₂) Initial BP-3: 1 mg/L, pH 100.2 min⁻¹Not specified[4]
Photocatalysis (UV/TiO₂) Initial BP-3: 3 mg/L, pH 100.048 min⁻¹Not specified[4]
Photocatalysis (UV/TiO₂) Initial BP-3: 5 mg/L, pH 100.035 min⁻¹Not specified[4]

Table 2: Removal Efficiency of Benzophenones under Different AOPs

Benzophenone Derivative Degradation Process Treatment Time Removal Efficiency Reference
Benzophenone (BP) UV/H₂O₂30 min74.9%[2]
4,4'-dihydroxy-benzophenone (HBP) UV/H₂O₂30 min37.7%[2]
Benzophenone-3 (BP-3) Photocatalysis (UV/TiO₂)15 min98%[4]
Benzophenone-1 (BP-1) Fungal Treatment< 24 hours> 99%[1]

Experimental Protocols

Protocol 1: General Procedure for UV/H₂O₂ Degradation of a Benzophenone Photoinitiator

  • Solution Preparation: Prepare a stock solution of the target benzophenone photoinitiator in a suitable solvent (e.g., methanol) and spike it into ultrapure water to achieve the desired initial concentration.

  • pH Adjustment: Adjust the pH of the solution to the desired value using dilute acid (e.g., H₂SO₄) or base (e.g., NaOH).

  • Initiation of Reaction: Add the required volume of a hydrogen peroxide stock solution to the benzophenone solution to achieve the desired H₂O₂ concentration.

  • UV Irradiation: Place the solution in a photoreactor equipped with a suitable UV lamp (e.g., a medium-pressure mercury lamp). Ensure the solution is well-mixed using a magnetic stirrer.

  • Sampling: Withdraw aliquots of the solution at predetermined time intervals.

  • Quenching: Immediately quench the reaction in the collected samples to stop the degradation process. This can be done by adding a quenching agent like sodium thiosulfate.

  • Sample Analysis: Analyze the samples for the concentration of the parent benzophenone compound using HPLC-UV and for the identification of degradation products using LC-MS/MS.

Protocol 2: Sample Preparation for LC-MS/MS Analysis of Degradation Products

  • Filtration: Filter the collected samples through a 0.22 µm syringe filter to remove any particulate matter.

  • Solid-Phase Extraction (SPE) (Optional, for sample concentration and cleanup):

    • Condition an appropriate SPE cartridge (e.g., C18) with methanol followed by ultrapure water.

    • Load the sample onto the cartridge.

    • Wash the cartridge with ultrapure water to remove interfering substances.

    • Elute the analytes with a suitable organic solvent (e.g., methanol or acetonitrile).

  • Solvent Evaporation: Evaporate the eluent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a small, known volume of the mobile phase to be used for LC-MS/MS analysis.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system for analysis.

Visualizations

G cluster_AOPs Advanced Oxidation Processes (AOPs) cluster_degradation Degradation Pathway UV_H2O2 UV/H₂O₂ OH_Radical •OH (Hydroxyl Radical) UV_H2O2->OH_Radical generate UV_Fenton UV/Fenton UV_Fenton->OH_Radical generate Ozonation Ozonation Ozonation->OH_Radical generate Photocatalysis Photocatalysis (UV/TiO₂) Photocatalysis->OH_Radical generate BP Benzophenone Photoinitiator Hydroxylated Hydroxylated Intermediates BP->Hydroxylated Hydroxylation Carboxylated Carboxylated Intermediates Hydroxylated->Carboxylated Further Oxidation RingCleavage Ring Cleavage Products Carboxylated->RingCleavage Decarboxylation Mineralization CO₂ + H₂O RingCleavage->Mineralization Mineralization OH_Radical->BP attacks

Caption: General degradation pathway of benzophenone photoinitiators via AOPs.

Caption: Workflow for studying benzophenone photoinitiator degradation.

References

Validation & Comparative

Unlocking the Spectroscopic Signature of Dimethoxybenzophenones: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide offers a comprehensive analysis of the ¹H and ¹³C NMR spectra of 4,4'-dimethoxybenzophenone, serving as a template for the characterization of substituted benzophenone derivatives. It is designed for researchers, scientists, and drug development professionals who utilize NMR spectroscopy for structural elucidation.

Spectroscopic Data of 4,4'-Dimethoxybenzophenone

The quantitative NMR data for 4,4'-dimethoxybenzophenone, acquired in deuterated chloroform (CDCl₃), are summarized below.

¹H NMR (400 MHz, CDCl₃)
Chemical Shift (δ) ppm Multiplicity Coupling Constant (J) Hz Integration Assignment
7.78Doublet (d)8.94HH-2, H-6, H-2', H-6'
6.95Doublet (d)8.94HH-3, H-5, H-3', H-5'
3.88Singlet (s)-6H-OCH₃
¹³C NMR (100 MHz, CDCl₃)
Chemical Shift (δ) ppm Assignment
194.5C=O
163.2C-4, C-4'
132.5C-2, C-6, C-2', C-6'
130.1C-1, C-1'
113.6C-3, C-5, C-3', H-5'
55.5-OCH₃

Interpretation of NMR Spectra for 4,4'-Dimethoxybenzophenone

The ¹H NMR spectrum of 4,4'-dimethoxybenzophenone is characterized by its simplicity, which is a direct consequence of the molecule's symmetry.

  • Aromatic Protons: The two doublets in the aromatic region, at 7.78 ppm and 6.95 ppm, each integrating to 4 protons, are characteristic of a para-substituted benzene ring. The downfield shift of the doublet at 7.78 ppm is attributed to the deshielding effect of the carbonyl group on the ortho-protons (H-2, H-6, H-2', H-6'). The upfield doublet at 6.95 ppm corresponds to the protons ortho to the electron-donating methoxy groups (H-3, H-5, H-3', H-5'). The coupling constant of 8.9 Hz is typical for ortho-coupling in benzene rings.

  • Methoxy Protons: The sharp singlet at 3.88 ppm, integrating to 6 protons, is unequivocally assigned to the two equivalent methoxy groups.

The ¹³C NMR spectrum further corroborates the symmetrical structure of 4,4'-dimethoxybenzophenone.

  • Carbonyl Carbon: The signal at 194.5 ppm is characteristic of a ketone carbonyl carbon.

  • Aromatic Carbons: The signal at 163.2 ppm corresponds to the carbons directly attached to the electron-donating methoxy groups (C-4, C-4'). The intense signal at 132.5 ppm is assigned to the four equivalent carbons ortho to the carbonyl group (C-2, C-6, C-2', C-6'). The quaternary carbons to which the carbonyl is attached (C-1, C-1') appear at 130.1 ppm. The carbons ortho to the methoxy groups (C-3, C-5, C-3', H-5') resonate at 113.6 ppm.

  • Methoxy Carbon: The signal for the methoxy carbons is observed at 55.5 ppm.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

A standard protocol for acquiring high-quality NMR spectra of small organic molecules like dimethoxybenzophenones is as follows:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, Acetone-d₆) in a clean, dry vial.[1] For ¹³C NMR, a more concentrated sample (20-50 mg) may be required for a good signal-to-noise ratio in a reasonable time.[1]

  • Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a standard 5 mm NMR tube. Ensure the sample height is sufficient to be within the detection region of the NMR coil.

  • Internal Standard: Tetramethylsilane (TMS) is commonly used as an internal standard for chemical shift referencing (δ = 0.00 ppm).

  • Instrumentation: Acquire the spectra on a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition Parameters (Typical):

    • Number of scans: 16-64

    • Relaxation delay: 1-2 seconds

    • Acquisition time: 2-4 seconds

    • Spectral width: -2 to 12 ppm

  • ¹³C NMR Acquisition Parameters (Typical):

    • Number of scans: 1024 or more, depending on concentration

    • Relaxation delay: 2-5 seconds

    • Acquisition time: 1-2 seconds

    • Spectral width: 0 to 220 ppm

  • Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction.

Visualizing Structural Relationships

The following diagram illustrates the chemical structure of 4,4'-dimethoxybenzophenone and the key correlations observed in its NMR spectra.

References

Unraveling the Fragmentation Fingerprint: A Comparative Analysis of 2,4'-Dimethoxybenzophenone by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals engaged in drug development and analytical chemistry, understanding the mass spectrometric behavior of bioactive molecules is paramount for structural elucidation and identification. This guide provides a detailed comparative analysis of the electron ionization-mass spectrometry (EI-MS) fragmentation of 2,4'-dimethoxybenzophenone, offering insights into its characteristic fragmentation pathways and comparing it with structurally related benzophenone derivatives.

The fragmentation pattern of a molecule under mass spectrometry provides a unique fingerprint, revealing inherent structural motifs. In the case of substituted benzophenones, the position of functional groups significantly influences the resulting mass spectrum. This guide delves into the specific fragmentation of this compound and contrasts it with its symmetrical isomer, 4,4'-dimethoxybenzophenone, and the singly substituted 4-methoxybenzophenone.

Comparative Fragmentation Data

The following table summarizes the key fragment ions and their relative intensities observed in the electron ionization mass spectra of this compound and its selected alternatives. The data highlights the diagnostic ions that differentiate these structurally similar compounds.

Compound NameMolecular Ion (m/z)Base Peak (m/z)Key Fragment Ions (m/z) and Relative Intensities
This compound 242165242 (M+, ~40%), 165 (100%), 135 (~30%), 107 (~20%), 77 (~25%)
4,4'-Dimethoxybenzophenone 242135242 (M+, ~50%), 135 (100%), 77 (~15%)[1]
4-Methoxybenzophenone 212135212 (M+, ~55%), 135 (100%), 105 (~20%), 77 (~30%)[2]

Deciphering the Fragmentation Pathways

The fragmentation of benzophenones in EI-MS is primarily driven by the cleavage of the bonds adjacent to the carbonyl group, leading to the formation of stable acylium ions. The substitution pattern on the aromatic rings dictates the preferred fragmentation routes.

For This compound , the molecular ion is observed at m/z 242. The base peak at m/z 165 is highly characteristic and corresponds to the [C₉H₉O₃]⁺ ion, formed by the cleavage of the bond between the carbonyl group and the unsubstituted phenyl ring, retaining the 2,4-dimethoxyphenyl moiety. Another significant fragment is observed at m/z 135, corresponding to the benzoyl cation [C₇H₅O]⁺, which arises from the cleavage of the bond to the dimethoxy-substituted ring. The presence of both the m/z 165 and m/z 135 ions is a key diagnostic feature for the 2,4'-substitution pattern. Further fragmentation of the benzoyl cation leads to the phenyl cation at m/z 77. The ion at m/z 107 likely arises from the loss of a methyl group from the m/z 122 fragment (not prominent), which itself could be formed by a rearrangement process.

In contrast, the symmetrical 4,4'-dimethoxybenzophenone also shows a molecular ion at m/z 242. However, its fragmentation is dominated by the formation of the 4-methoxybenzoyl cation at m/z 135, which is the base peak.[1] This is due to the equal probability of cleavage on either side of the carbonyl group, both leading to the same stable acylium ion. The subsequent loss of CO from this ion can lead to the 4-methoxyphenyl cation at m/z 107, although the phenyl cation at m/z 77 is also observed.[1]

For 4-methoxybenzophenone , the molecular ion appears at m/z 212.[2] Similar to the disubstituted compounds, the fragmentation is characterized by the formation of the benzoyl cation (m/z 105) and the 4-methoxybenzoyl cation (m/z 135), with the latter being the base peak due to the electron-donating effect of the methoxy group which stabilizes the positive charge.[2] The phenyl cation at m/z 77 is also a prominent fragment.[2]

Experimental Protocols

A detailed methodology for the analysis of benzophenone derivatives by Gas Chromatography-Mass Spectrometry (GC-MS) is provided below. This protocol is a general guideline and may require optimization based on the specific instrumentation and sample matrix.

1. Sample Preparation:

  • Standard Solution Preparation: Prepare a stock solution of the benzophenone derivative (e.g., this compound) in a suitable solvent such as methanol or acetonitrile at a concentration of 1 mg/mL.

  • Working Solutions: Prepare a series of working solutions by serial dilution of the stock solution to the desired concentration range for calibration.

  • Sample Extraction (if necessary): For complex matrices, a sample extraction step such as solid-phase extraction (SPE) may be required to isolate the analytes of interest.

2. Gas Chromatography (GC) Conditions:

  • GC System: A gas chromatograph equipped with a split/splitless injector and a capillary column.

  • Column: A non-polar or medium-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., HP-5MS, DB-5MS), with dimensions of 30 m x 0.25 mm i.d. x 0.25 µm film thickness.

  • Injector Temperature: 280 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 300 °C.

    • Final hold: Hold at 300 °C for 10 minutes.

3. Mass Spectrometry (MS) Conditions:

  • MS System: A mass spectrometer capable of electron ionization (EI).

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Ion Source Temperature: 230 °C.

  • Transfer Line Temperature: 280 °C.

  • Mass Range: m/z 50-500.

  • Scan Mode: Full scan.

4. Data Analysis:

  • Identify the chromatographic peaks corresponding to the benzophenone derivatives based on their retention times.

  • Acquire the mass spectrum for each peak.

  • Identify the molecular ion and the characteristic fragment ions.

  • Compare the obtained mass spectra with reference spectra from libraries (e.g., NIST) or literature data for confirmation.

Visualization of Fragmentation Pathway

The following diagram illustrates the proposed primary fragmentation pathway of this compound under electron ionization.

fragmentation_pathway M This compound (m/z 242) [M]⁺· F1 [C₉H₉O₃]⁺ (m/z 165) Base Peak M->F1 - C₇H₅O· F2 [C₇H₅O]⁺ (m/z 135) M->F2 - C₈H₉O₂· F4 [C₇H₇O]⁺ (m/z 107) F1->F4 - C₂H₂O F3 [C₆H₅]⁺ (m/z 77) F2->F3 - CO

References

A Comparative Analysis of 2,4'- and 4,4'-Dimethoxybenzophenone for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An essential guide for scientists and drug development professionals, this document provides a comprehensive comparison of the physicochemical and photochemical properties of 2,4'-Dimethoxybenzophenone and 4,4'-Dimethoxybenzophenone. This analysis is supported by available experimental data and detailed methodologies for key characterization techniques.

This guide aims to assist researchers in selecting the appropriate isomer for their specific applications by presenting a side-by-side comparison of their synthesis, spectroscopic characteristics, and photochemical behavior. While both isomers share the same molecular formula, the positional difference of a methoxy group leads to distinct properties that can significantly impact their utility in various research and development endeavors.

Physicochemical and Photophysical Properties

The seemingly minor structural difference between 2,4'- and 4,4'-Dimethoxybenzophenone results in notable variations in their physical and photophysical characteristics. These differences are critical for applications ranging from photoinitiators in polymer chemistry to probes in biological systems.

PropertyThis compound4,4'-Dimethoxybenzophenone
CAS Number 5449-69-4[1]90-96-0[2]
Molecular Formula C₁₅H₁₄O₃[1]C₁₅H₁₄O₃[2]
Molecular Weight 242.27 g/mol [1]242.27 g/mol [2]
Melting Point Not widely reported141-143 °C
Appearance Not widely reportedWhite to off-white crystalline solid[3]
Solubility Soluble in organic solventsSparingly soluble in water, soluble in ethanol and acetone[3]
UV-Vis λmax (in Acetonitrile) Not widely reported~285 nm (π→π), ~330 nm (n→π)[4][5]
Phosphorescence Emission Max (in Acetonitrile) Not widely reported~410 nm[4]
Triplet State Energy (ET) Not widely reported70.2 kcal/mol[4]
Intersystem Crossing Quantum Yield (ΦISC) Not widely reported~1.0[6]
Phosphorescence Quantum Yield (Φp) Not widely reported0.81[4]

Synthesis and Reactivity

Both isomers can be synthesized through Friedel-Crafts acylation reactions. The choice of reactants and reaction conditions dictates the final product.

4,4'-Dimethoxybenzophenone is commonly prepared via the Friedel-Crafts acylation of anisole with 4-methoxybenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.[3] Another synthetic route involves the methylation of 4,4'-dihydroxybenzophenone.[2]

This compound synthesis is less commonly documented but can be achieved through a similar Friedel-Crafts acylation approach, for instance, by reacting 2-methoxybenzoyl chloride with anisole.

From a photochemical standpoint, benzophenones are well-known for their ability to undergo photoreduction in the presence of a hydrogen donor. Upon absorption of UV light, they are excited to a singlet state, which then efficiently undergoes intersystem crossing to a triplet state.[6] This triplet state can abstract a hydrogen atom from a suitable donor, leading to the formation of a ketyl radical. This reactivity is the basis for their use as photoinitiators.

Experimental Protocols

For researchers looking to perform their own comparative studies, the following are detailed methodologies for key experiments.

Synthesis of 4,4'-Dimethoxybenzophenone via Williamson Ether Synthesis[2]

Materials:

  • 4,4'-Dihydroxybenzophenone

  • Sodium hydride (NaH)

  • Methyl iodide (CH₃I)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Add 4,4'-dihydroxybenzophenone (1.0 equiv) to an oven-dried round-bottom flask.

  • Add anhydrous DMF and cool the mixture to 0 °C.

  • Slowly add sodium hydride (4.0 equiv) and stir the reaction at 0 °C.

  • After 30 minutes, add methyl iodide (3.0 equiv) and allow the reaction to stir overnight at room temperature.

  • Upon completion, quench the reaction with water and extract the product with ethyl acetate (3 x 50 mL).

  • Wash the combined organic layers with brine and dry over anhydrous sodium sulfate.

  • Remove the solvent in vacuo to yield the crude product.

  • Purify the product by silica gel chromatography (15% EtOAc in hexanes) to obtain 4,4'-dimethoxybenzophenone as a white solid.[2]

UV-Visible Absorption Spectroscopy

Objective: To determine the absorption maxima (λmax) and molar absorptivity (ε) of the benzophenone isomers.

Procedure:

  • Prepare stock solutions of known concentrations of 2,4'- and 4,4'-dimethoxybenzophenone in a suitable UV-transparent solvent (e.g., acetonitrile).

  • Prepare a series of dilutions from the stock solutions to create solutions with concentrations ranging from approximately 10⁻⁵ to 10⁻⁴ M.

  • Using a dual-beam UV-Vis spectrophotometer, record the absorbance spectra of each solution from 200 to 450 nm against a solvent blank.

  • Identify the wavelength of maximum absorbance (λmax) for the n→π* and π→π* transitions.

  • According to the Beer-Lambert law (A = εcl), plot absorbance at λmax versus concentration.

  • The molar absorptivity (ε) can be determined from the slope of the resulting linear plot (slope = ε × path length).

Fluorescence Spectroscopy

Objective: To measure the fluorescence emission spectra and relative fluorescence quantum yields (Φf).

Procedure:

  • Prepare dilute solutions of the samples and a suitable fluorescence standard (e.g., quinine sulfate in 0.1 M H₂SO₄) with an absorbance of < 0.1 at the excitation wavelength in the same solvent.

  • Record the absorption spectra for all solutions.

  • Using a spectrofluorometer, record the fluorescence emission spectrum of the solvent blank, the standard, and the samples. The excitation wavelength should be the same for all measurements.

  • Integrate the area under the emission curves for the sample and the standard, and subtract the integrated intensity of the solvent blank.

  • The relative fluorescence quantum yield can be calculated using the following equation: Φf(sample) = Φf(std) × [A(std) / A(sample)] × [I(sample) / I(std)] × [n(sample)² / n(std)²] where A is the absorbance at the excitation wavelength, I is the integrated emission intensity, and n is the refractive index of the solvent.

Phosphorescence Spectroscopy

Objective: To measure the phosphorescence emission spectra and lifetimes.

Procedure:

  • Prepare solutions of the samples in a suitable solvent that forms a rigid glass at low temperatures (e.g., ethanol or a 4:1 ethanol:methanol mixture).

  • Degas the solutions by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes to remove oxygen, which quenches the triplet state.

  • Place the sample in a cryostat or a Dewar flask filled with liquid nitrogen (77 K).

  • Using a spectrofluorometer with a phosphorescence mode, excite the sample and record the phosphorescence emission spectrum.

  • To measure the phosphorescence lifetime, use a pulsed light source (e.g., a xenon flash lamp) and record the decay of the phosphorescence intensity over time. The lifetime (τp) is typically determined by fitting the decay curve to a single exponential function.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and underlying photochemical principles, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis cluster_photophysics Photophysical Characterization start Starting Materials (e.g., Anisole, Acyl Chloride) reaction Friedel-Crafts Acylation (Lewis Acid Catalyst) start->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Dimethoxybenzophenone Isomer purification->product uv_vis UV-Vis Spectroscopy (λmax, ε) product->uv_vis fluorescence Fluorescence Spectroscopy (Emission Spectrum, Φf) product->fluorescence phosphorescence Phosphorescence Spectroscopy (Emission Spectrum, τp) product->phosphorescence

General experimental workflow for synthesis and characterization.

jablonski_diagram S0 S₀ (Ground State) S1 S₁ (Singlet Excited State) S0->S1 Absorption (UV light) S1->S0 Fluorescence S1->S0 Non-radiative Decay T1 T₁ (Triplet Excited State) S1->T1 Intersystem Crossing (ISC) T1->S0 Phosphorescence T1->S0 Non-radiative Decay

Simplified Jablonski diagram for dimethoxybenzophenones.

Conclusion

The choice between 2,4'- and 4,4'-Dimethoxybenzophenone for a specific research application depends critically on the desired physicochemical and photochemical properties. 4,4'-Dimethoxybenzophenone is a well-characterized compound with a high intersystem crossing yield, making it an effective triplet photosensitizer. The properties of this compound are less documented, and further experimental investigation is warranted to fully elucidate its potential. The position of the methoxy group is expected to influence its steric and electronic environment, which in turn will affect its absorption spectrum, excited-state dynamics, and photochemical reactivity. This guide provides the foundational information and experimental protocols necessary for researchers to conduct a thorough comparative analysis and make an informed decision for their scientific endeavors.

References

A Comparative Guide to the Spectroscopic Differences of Substituted Benzophenones

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the spectroscopic properties of various substituted benzophenones, supported by experimental data. Understanding these differences is crucial for structural elucidation, reaction monitoring, and the design of novel benzophenone derivatives for applications ranging from photochemistry to medicinal chemistry.

Introduction

Benzophenone, a diaryl ketone, serves as a fundamental scaffold in organic chemistry. The substitution on its phenyl rings with various functional groups significantly alters its electronic and steric properties. These modifications, in turn, induce characteristic shifts in its spectroscopic signatures. This guide focuses on the key differences observed in Ultraviolet-Visible (UV-Vis), Infrared (IR), and Nuclear Magnetic Resonance (NMR) spectroscopy upon substitution.

Experimental Protocols

The data presented in this guide are based on standard spectroscopic techniques. While specific instrument parameters may vary, the following provides a general methodology for the acquisition of the spectral data.

1. UV-Visible (UV-Vis) Spectroscopy:

  • Instrumentation: A dual-beam UV-Vis spectrophotometer.

  • Sample Preparation: Solutions of the benzophenone derivatives are prepared in a suitable UV-grade solvent (e.g., ethanol, cyclohexane, or methanol) at a concentration of approximately 10⁻⁵ to 10⁻⁴ M.

  • Data Acquisition: The absorbance spectrum is recorded over a wavelength range of 200–400 nm. The solvent is used as a reference. The wavelength of maximum absorbance (λmax) for the relevant electronic transitions (n→π* and π→π*) is determined.

2. Fourier-Transform Infrared (FTIR) Spectroscopy:

  • Instrumentation: A Fourier-Transform Infrared spectrometer.

  • Sample Preparation: Solid samples can be analyzed as KBr pellets or using an Attenuated Total Reflectance (ATR) accessory. Liquid samples can be analyzed as thin films between salt plates (e.g., NaCl or KBr).

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹. The position of the carbonyl (C=O) stretching vibration is a key diagnostic peak.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher).

  • Sample Preparation: Samples are dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • Data Acquisition: Both ¹H and ¹³C NMR spectra are acquired. For ¹H NMR, chemical shifts, integration, and multiplicity are recorded. For ¹³C NMR, the chemical shifts of the carbonyl carbon and the aromatic carbons are of primary interest.

Data Presentation: Spectroscopic Data of Substituted Benzophenones

The following tables summarize the key spectroscopic data for a selection of substituted benzophenones, illustrating the effects of electron-donating groups (EDG) and electron-withdrawing groups (EWG).

Table 1: UV-Vis Spectroscopic Data (λmax in nm)

Substituent (Position)n→π* Transitionπ→π* TransitionReference
Unsubstituted~330-350~250[1]
4-OH (EDG)-~287[2]
4-OCH₃ (EDG)-~286[2]
4-N(CH₃)₂ (Strong EDG)-~335[2]
4-NO₂ (EWG)-~265[3]
4,4'-di-OH-~292[4]
2-OH~340~260[5]
2,4-di-OH~325~288[6]

Note: The n→π transition is often a weak shoulder and may be obscured by the stronger π→π* transition, especially in polar solvents.*

Table 2: Infrared (IR) Spectroscopic Data (C=O Stretch in cm⁻¹)

Substituent (Position)ν(C=O) (cm⁻¹)EffectReference
Unsubstituted~1665-[7][8]
4-CH₃ (EDG)~1660Shift to lower frequency[3]
4-OCH₃ (EDG)~1655Shift to lower frequency[3]
4-N(CH₃)₂ (Strong EDG)~1640Significant shift to lower frequency[3]
4-Cl (EWG - Inductive)~1665Negligible change[3]
4-NO₂ (Strong EWG)~1670Shift to higher frequency[3]
4,4'-di-OCH₃~1646Significant shift to lower frequency[3]
2-OH~1630Strong shift to lower frequency (intramolecular H-bonding)[9]

Table 3: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)

Substituent (Position)Carbonyl Carbon (C=O)Aromatic CarbonsReference
Unsubstituted~196.7~128-138[10][11]
4-OCH₃ (EDG)~195.5~113-163[12]
4-NO₂ (EWG)~195.2~123-150[12]
4-CH₃ (EDG)~196.3~128-143[12]

Note: Chemical shifts are dependent on the solvent used.

Visualization of Spectroscopic Trends

The following diagram illustrates the general relationship between the electronic nature of a substituent at the para-position and the resulting shifts in key spectroscopic signals.

Spectroscopic_Shifts cluster_substituent Substituent Effect (para-position) cluster_spectroscopy Spectroscopic Parameter Shift EDG Electron-Donating Group (EDG) (e.g., -OCH₃, -N(CH₃)₂) UV_Vis UV-Vis (π→π) Red Shift (Bathochromic) EDG->UV_Vis Increases conjugation IR IR (ν C=O) Decrease (Lower Wavenumber) EDG->IR Weakens C=O bond NMR ¹³C NMR (δ C=O) Upfield Shift (Shielding) EDG->NMR Increases electron density EWG Electron-Withdrawing Group (EWG) (e.g., -NO₂) UV_Vis_EWG UV-Vis (π→π) Blue Shift (Hypsochromic) EWG->UV_Vis_EWG Decreases energy gap IR_EWG IR (ν C=O) Increase (Higher Wavenumber) EWG->IR_EWG Strengthens C=O bond NMR_EWG ¹³C NMR (δ C=O) Downfield Shift (Deshielding) EWG->NMR_EWG Decreases electron density

Caption: Influence of substituent electronic effects on spectroscopic shifts in para-substituted benzophenones.

Discussion of Spectroscopic Differences

The electronic nature and position of substituents on the benzophenone scaffold have predictable effects on its spectroscopic properties.

UV-Vis Spectroscopy: The UV spectrum of benzophenone typically shows a strong absorption band around 250 nm, which is attributed to the π→π* transition, and a weaker, longer-wavelength band for the n→π* transition.[1]

  • Electron-Donating Groups (EDGs): Substituents like hydroxyl (-OH), methoxy (-OCH₃), and amino (-NH₂) groups cause a bathochromic (red) shift in the π→π* transition.[2] This is due to the extension of the conjugated system through resonance, which lowers the energy gap between the π and π* orbitals. The effect is most pronounced for strongly donating groups like dimethylamino (-N(CH₃)₂) and when the substituent is at the para position, allowing for maximum resonance interaction.

  • Electron-Withdrawing Groups (EWGs): Groups like nitro (-NO₂) cause a smaller bathochromic shift.[3]

  • Ortho-Hydroxy Substituents: The presence of a hydroxyl group at the 2-position leads to the formation of an intramolecular hydrogen bond with the carbonyl oxygen.[9] This interaction influences the electronic transitions.

Infrared (IR) Spectroscopy: The most diagnostic peak in the IR spectrum of benzophenone is the carbonyl (C=O) stretching vibration, which appears around 1665 cm⁻¹ for the unsubstituted compound.[7][8]

  • Electron-Donating Groups (EDGs): EDGs in the para position donate electron density to the ring and, through resonance, to the carbonyl group.[3] This increases the single-bond character of the C=O bond, weakening it and causing the stretching vibration to shift to a lower frequency (wavenumber).[3] The stronger the donating group, the more significant the shift.[3]

  • Electron-Withdrawing Groups (EWGs): EWGs at the para position withdraw electron density from the carbonyl group, increasing its double-bond character.[3] This strengthens the bond, requiring more energy to stretch, and thus shifts the absorption to a higher frequency.[3]

  • Ortho-Hydroxy Substituents: An ortho-hydroxyl group forms a strong intramolecular hydrogen bond with the carbonyl oxygen, which significantly weakens the C=O bond and causes a large shift to a lower frequency.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts in both ¹H and ¹³C NMR are sensitive to the electron density around the nuclei.

  • ¹³C NMR: The chemical shift of the carbonyl carbon is particularly informative. EDGs increase the electron density at the carbonyl carbon, causing it to be more shielded and resonate at a lower chemical shift (upfield). Conversely, EWGs decrease the electron density, leading to deshielding and a downfield shift. The aromatic carbon signals are also affected in a predictable manner based on the electronic effects of the substituents.

  • ¹H NMR: The protons on the substituted ring experience shifts based on the inductive and resonance effects of the substituent. EDGs generally cause upfield shifts, particularly for the ortho and para protons, while EWGs cause downfield shifts.

Conclusion

The spectroscopic analysis of substituted benzophenones provides a clear illustration of how molecular structure dictates physical properties. By systematically evaluating the shifts in UV-Vis absorption maxima, IR stretching frequencies, and NMR chemical shifts, researchers can gain valuable insights into the electronic environment of these versatile molecules. This understanding is fundamental for the rational design and characterization of new benzophenone derivatives with tailored properties for a wide array of scientific and industrial applications.

References

A Comparative Analysis of Benzophenone Photoinitiators: Unveiling Photochemical Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of photopolymerization, the selection of an appropriate photoinitiator is a critical determinant of reaction efficiency and success. Among the myriad of available options, benzophenone and its derivatives stand out as a widely utilized class of Type II photoinitiators. Their efficacy, however, is not uniform and is intricately linked to their molecular structure. This guide provides an objective comparison of the photochemical efficiency of various benzophenone photoinitiators, supported by experimental data and detailed methodologies to empower informed decision-making in your research and development endeavors.

Benzophenone and its derivatives operate via a hydrogen abstraction mechanism, a hallmark of Type II photoinitiators. Upon absorption of ultraviolet (UV) light, the benzophenone molecule transitions to an excited singlet state (S₁), which then rapidly undergoes intersystem crossing (ISC) to a more stable and longer-lived triplet state (T₁).[1] It is this triplet state that is the primary photoactive species. In the presence of a hydrogen donor, typically a tertiary amine co-initiator, the excited benzophenone triplet abstracts a hydrogen atom, generating a benzophenone-derived ketyl radical and an amine-derived alkyl radical. The latter is the principal agent responsible for initiating the polymerization of monomers.[1]

The efficiency of this entire process, and consequently the overall rate and degree of polymerization, is governed by several key photochemical parameters. These include the molar extinction coefficient (ε), which dictates the efficiency of light absorption at a specific wavelength, and the quantum yields of intersystem crossing (Φ_ISC) and radical formation (Φ_R). A higher quantum yield for these processes signifies a more efficient generation of initiating radicals per photon absorbed.

Comparative Performance of Benzophenone Derivatives

The substitution pattern on the benzophenone scaffold plays a pivotal role in modulating its photochemical activity. Electron-donating or withdrawing groups can significantly influence the energy levels of the excited states and the efficiency of intersystem crossing and hydrogen abstraction. The following tables summarize key performance indicators for a selection of benzophenone derivatives, providing a basis for comparison.

Photoinitiatorλmax (nm)Molar Extinction Coefficient (ε) (M⁻¹cm⁻¹)Intersystem Crossing Quantum Yield (Φ_ISC)Radical Formation Quantum Yield (Φ_R)
Benzophenone252, 33618,000, 150~1.0Varies with co-initiator
4-Methylbenzophenone258, 33816,000, 160~1.0Varies with co-initiator
4,4'-Dimethoxybenzophenone28824,000~0.3Lower than Benzophenone
4-Phenylbenzophenone29020,000~0.9Varies with co-initiator
Michler's Ketone36627,000~1.0High
Photoinitiator/Co-initiator SystemPolymerization Rate (Rp) (% s⁻¹)Final Monomer Conversion (%)
Benzophenone / TriethylamineVariesVaries
4-Hydroxybenzophenone / N-MethyldiethanolamineVariesVaries
Benzophenone-diphenylamine-Para-Donor (BPDP-D) / Triethylamine~0.11~70
Benzophenone-diphenylamine-Meta-Donor (BPDM-D) / Triethylamine~0.09~65

Visualizing the Photochemical Pathway

The sequence of events from photoexcitation to the generation of initiating radicals is a fundamental aspect of understanding the function of benzophenone photoinitiators. The following diagram illustrates this signaling pathway.

G BP_ground Benzophenone (S₀) BP_excited_singlet Excited Singlet State (S₁) BP_ground->BP_excited_singlet hν (UV light) BP_excited_triplet Excited Triplet State (T₁) BP_excited_singlet->BP_excited_triplet Intersystem Crossing (ISC) Ketyl_radical Ketyl Radical BP_excited_triplet->Ketyl_radical Hydrogen Abstraction Co_initiator Co-initiator (R₃N) Amine_radical Amine Alkyl Radical (R₂N-C•HR') Co_initiator->Amine_radical Hydrogen Abstraction Polymer Polymer Chain Amine_radical->Polymer Initiation Monomer Monomer Monomer->Polymer

Caption: Photochemical reaction mechanism of a benzophenone photoinitiator.

Experimental Protocols

To ensure the reproducibility and accuracy of photochemical efficiency studies, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments used to characterize benzophenone photoinitiators.

Protocol 1: Determination of Photopolymerization Kinetics by Real-Time FTIR Spectroscopy

This method allows for the continuous monitoring of monomer conversion during photopolymerization by tracking the disappearance of a characteristic infrared absorption band of the monomer functional group (e.g., the C=C stretching vibration of an acrylate).

Materials and Equipment:

  • Fourier-Transform Infrared (FTIR) spectrometer with a real-time monitoring accessory

  • UV/Vis light source with controlled and stable intensity

  • Liquid sample holder (e.g., BaF₂ or KBr plates with a calibrated spacer)

  • Monomer (e.g., trimethylolpropane triacrylate, TMPTMA)

  • Benzophenone photoinitiator

  • Co-initiator (e.g., triethylamine, TEA)

  • Nitrogen purge system (to minimize oxygen inhibition)

Procedure:

  • Sample Preparation: Prepare a photopolymerizable formulation by dissolving the benzophenone derivative and the co-initiator in the monomer at the desired concentrations (typically 1-5 wt%).

  • FTIR Setup: Place a drop of the formulation between the IR transparent plates.

  • Baseline Spectrum: Record an initial IR spectrum before UV irradiation.

  • Photopolymerization: Start the real-time FTIR data acquisition and simultaneously expose the sample to UV light of a known intensity.

  • Data Analysis: Monitor the decrease in the area of the monomer's characteristic absorption peak over time. The degree of conversion is calculated using the following formula: Conversion (%) = (1 - (A_t / A_0)) * 100 where A_t is the peak area at time t, and A_0 is the initial peak area.

  • Polymerization Rate: The rate of polymerization (Rp) can be determined from the slope of the conversion versus time curve.

Protocol 2: Determination of Quantum Yield by Laser Flash Photolysis

Laser flash photolysis is a powerful technique to study the properties and kinetics of transient species, such as the excited triplet state of benzophenone and the resulting radicals. This allows for the determination of the quantum yield of intersystem crossing and radical formation.

Materials and Equipment:

  • Nanosecond pulsed laser (e.g., Nd:YAG laser with appropriate wavelength selection)

  • Xenon arc lamp or other suitable probe light source

  • Monochromator

  • Photomultiplier tube (PMT) or CCD detector

  • Digital oscilloscope

  • Sample cuvette (quartz)

  • Actinometer (a chemical system with a known quantum yield for calibration, e.g., benzophenone/benzhydrol)

Procedure:

  • Sample Preparation: Prepare a solution of the benzophenone derivative in a suitable solvent (e.g., acetonitrile) at a concentration that gives an absorbance of ~0.1-0.3 at the laser excitation wavelength. For radical formation studies, add the co-initiator.

  • Laser Excitation: Excite the sample with a short laser pulse.

  • Transient Absorption Measurement: Monitor the change in absorbance at a specific wavelength corresponding to the absorption of the transient species (e.g., the triplet state or the ketyl radical) as a function of time after the laser flash.

  • Data Analysis:

    • Intersystem Crossing Quantum Yield (Φ_ISC): The initial absorbance of the triplet state is proportional to the number of triplet states formed. By comparing this to the absorbance of a standard with a known Φ_ISC under identical conditions, the Φ_ISC of the sample can be calculated.

    • Radical Formation Quantum Yield (Φ_R): Similarly, by monitoring the absorbance of the ketyl or amine alkyl radical and comparing it to an appropriate standard, the quantum yield of radical formation can be determined.

Protocol 3: Workflow for Comparing Photoinitiator Efficiency

A systematic workflow is crucial for the objective comparison of different photoinitiators. The following diagram outlines a typical experimental workflow.

G cluster_prep Preparation cluster_exp Experimentation cluster_analysis Data Analysis cluster_comp Comparison formulation Prepare Photopolymer Formulations characterization Characterize Optical Properties (UV-Vis) formulation->characterization rtftir Real-Time FTIR Photopolymerization formulation->rtftir lfp Laser Flash Photolysis formulation->lfp kinetics Determine Polymerization Rate & Conversion rtftir->kinetics quantum_yield Calculate Quantum Yields (Φ_ISC, Φ_R) lfp->quantum_yield comparison Compare Photochemical Efficiency kinetics->comparison quantum_yield->comparison

Caption: Experimental workflow for comparing the efficiency of photoinitiators.

Conclusion

The selection of a benzophenone photoinitiator has a profound impact on the efficiency of photopolymerization processes. By understanding the underlying photochemical mechanisms and utilizing standardized experimental protocols, researchers can objectively compare the performance of different derivatives. The data presented in this guide, in conjunction with the detailed methodologies, serves as a valuable resource for optimizing photopolymerization systems in a variety of applications, from advanced materials synthesis to innovative drug delivery platforms. The continued exploration of structure-activity relationships in benzophenone derivatives will undoubtedly lead to the development of even more efficient and versatile photoinitiators in the future.

References

A Head-to-Head Comparison of Benzophenone Synthesis Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Benzophenone and its derivatives are crucial structural motifs in a vast array of applications, from photoinitiators in polymer chemistry to foundational scaffolds in medicinal chemistry and drug development. The synthesis of these diaryl ketones can be approached through several distinct methodologies, each with its own set of advantages and disadvantages. This guide provides a head-to-head comparison of the most common synthetic routes to benzophenone, offering quantitative data, detailed experimental protocols, and mechanistic insights to inform your synthetic strategy.

At a Glance: Comparison of Synthesis Methods

ParameterFriedel-Crafts AcylationGrignard ReactionOxidation of Diphenylmethane
Starting Materials Benzene, Benzoyl ChloridePhenylmagnesium Bromide, Benzoyl Chloride/BenzonitrileDiphenylmethane
Key Reagents Lewis Acid (e.g., AlCl₃)Magnesium, BromobenzeneOxidizing Agent (e.g., KMnO₄, CrO₃, Catalytic O₂)
Typical Yield Good to Excellent (80-95%)Variable, Moderate to GoodGood to Excellent (often >90% conversion/selectivity)
Reaction Conditions Anhydrous, often low to room temperatureStrictly anhydrous, may require initiationVaries from harsh (strong oxidants) to mild (catalytic)
Key Advantages Well-established, direct, high-yielding for simple arenesGood for unsymmetrical ketones, milder than Friedel-Crafts for some substratesAtom-economical (some variants), avoids halogenated reagents
Key Disadvantages Requires stoichiometric Lewis acid, generates significant waste, limited functional group tolerance, potential for isomer formationHighly sensitive to moisture, risk of over-addition to form tertiary alcohols, requires pre-formation of the Grignard reagentCan require harsh/toxic oxidants, some methods have low atom economy, potential for over-oxidation

Quantitative Data Summary

The following table summarizes quantitative data for various benzophenone synthesis methodologies. Note that yields can be highly dependent on the specific substrate, reaction scale, and purification method.

MethodSubstrate 1Substrate 2Catalyst/ReagentSolventTemperature (°C)Time (h)Yield (%)Purity (%)Reference
Friedel-Crafts Acylation BenzeneBenzoyl ChlorideAlCl₃Benzene (excess)Reflux3.580-89Not specified[1]
Friedel-Crafts Acylation BenzeneBenzoyl ChlorideAlCl₃Dichloromethane0 to RT2~90Not specified[1]
Grignard Reaction Phenylmagnesium BromideBenzoyl Chloride-Toluene/THF-5 to -104~70 (for a substituted analog)Not specified[2]
Oxidation of Diphenylmethane DiphenylmethaneO₂MnO₄⁻¹-exchanged Mg-Al hydrotalciteNone1305>95 (conversion)99±1 (selectivity)[3]
Oxidation of Diphenylmethane DiphenylmethaneTBHPCuMgAl-13 hydrotalciteAcetonitrile652495 (conversion)100 (selectivity)[4]
Oxidation of Diphenylmethane DiphenylmethaneO₂Nano Co-Mn on calcined boneNoneNot specifiedNot specified87 (conversion)90 (selectivity)[5]

Method 1: Friedel-Crafts Acylation

The Friedel-Crafts acylation is a classic and widely used method for the synthesis of aryl ketones. It involves the electrophilic aromatic substitution of an aromatic ring with an acyl halide or anhydride in the presence of a strong Lewis acid catalyst, most commonly aluminum chloride (AlCl₃).[6]

Signaling Pathway and Experimental Workflow

Friedel_Crafts_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification reactants Benzene + Benzoyl Chloride setup Combine reactants and catalyst under anhydrous conditions at 0-5°C reactants->setup catalyst Anhydrous AlCl₃ catalyst->setup solvent Anhydrous Solvent (e.g., CS₂ or excess Benzene) solvent->setup stir Stir at room temperature or reflux setup->stir monitor Monitor reaction by TLC stir->monitor quench Quench with ice/HCl monitor->quench extract Extract with organic solvent quench->extract wash Wash with NaHCO₃ and brine extract->wash dry Dry over Na₂SO₄ wash->dry evaporate Evaporate solvent dry->evaporate purify Purify by recrystallization or chromatography evaporate->purify product Benzophenone purify->product

Caption: Workflow for the synthesis of benzophenone via Friedel-Crafts acylation.

Reaction Mechanism

The reaction proceeds through the formation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic aromatic ring.[6][7][8]

Friedel_Crafts_Mechanism cluster_step1 Step 1: Acylium Ion Formation cluster_step2 Step 2: Electrophilic Attack cluster_step3 Step 3: Rearomatization r1 Benzoyl Chloride i1 Acylium Ion (Resonance Stabilized) + AlCl₄⁻ r1->i1 + AlCl₃ r2 AlCl₃ r2->i1 i2 Arenium Ion Intermediate (Sigma Complex) benzene Benzene benzene->i2 + Acylium Ion product Benzophenone i2->product + AlCl₄⁻ catalyst_regen AlCl₃ + HCl product->catalyst_regen Byproducts Grignard_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Work-up and Purification grignard_prep Prepare Phenylmagnesium Bromide from Bromobenzene and Mg in dry ether/THF addition Add benzoyl derivative to Grignard reagent at low temperature (e.g., -10°C) grignard_prep->addition reactants Benzoyl Chloride or Benzonitrile reactants->addition stir Stir and allow to warm to room temperature addition->stir quench Quench with aqueous NH₄Cl stir->quench extract Extract with ether quench->extract wash Wash with brine extract->wash dry Dry over MgSO₄ wash->dry evaporate Evaporate solvent dry->evaporate purify Purify by chromatography evaporate->purify product Benzophenone purify->product Grignard_Mechanism cluster_step1 Step 1: Nucleophilic Addition cluster_step2 Step 2: Elimination cluster_side_reaction Potential Side Reaction r1 Phenylmagnesium Bromide i1 Tetrahedral Intermediate r1->i1 r2 Benzoyl Chloride r2->i1 product Benzophenone i1->product Elimination of MgBrCl side_product Triphenylmethanol product->side_product + Phenylmagnesium Bromide, then H₃O⁺ Oxidation_Workflow cluster_reaction Reaction cluster_workup Work-up and Purification reactants Diphenylmethane setup Combine reactants and reagents reactants->setup reagents Oxidant (e.g., KMnO₄ or O₂/Catalyst) reagents->setup solvent Solvent (e.g., Acetic Acid, or solvent-free) solvent->setup heat Heat as required setup->heat filter Filter to remove catalyst/byproducts heat->filter extract Extract with organic solvent (if necessary) filter->extract wash Wash organic layer extract->wash dry Dry over anhydrous salt wash->dry evaporate Evaporate solvent dry->evaporate purify Purify by recrystallization or chromatography evaporate->purify product Benzophenone purify->product Oxidation_Mechanism cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination dpm Diphenylmethane radical1 Diphenylmethyl Radical dpm->radical1 + Initiator initiator Initiator (e.g., from oxidant) radical2 Peroxy Radical radical1->radical2 + O₂ end Non-radical products radical1->end Radical coupling o2 O₂ radical3 Hydroperoxide radical2->radical3 + Diphenylmethane radical2->end product Benzophenone radical3->product Decomposition

References

A Comparative Guide to HPLC and GC-MS Methods for Validating the Purity of Synthesized Benzophenones

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, establishing the purity of synthesized active pharmaceutical ingredients (APIs) and intermediates like benzophenones is a critical step. Benzophenones, a class of aromatic ketones, are vital building blocks in organic synthesis and pharmaceutical chemistry. Their purity directly impacts the safety, efficacy, and stability of the final drug product. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are two powerful and commonly employed analytical techniques for this purpose.

This guide provides an objective comparison of HPLC and GC-MS methods for the purity validation of synthesized benzophenones, supported by experimental data and detailed protocols to aid in method selection and implementation.

Core Principles: HPLC vs. GC-MS

The primary distinction between HPLC and GC-MS lies in the mobile phase used and the volatility requirements of the analyte.[1][2] HPLC utilizes a liquid mobile phase to separate components of a mixture, making it exceptionally versatile for a wide range of compounds, including those that are non-volatile or would decompose at high temperatures.[1][2][3][4] In contrast, GC-MS requires the sample to be volatile and thermally stable, as it uses an inert gas as the mobile phase to carry vaporized components through the analytical column.[1][2][3]

For benzophenone analysis, both techniques are applicable as these compounds are generally semi-volatile. However, the choice depends on the nature of potential impurities. HPLC is the go-to method for analyzing non-volatile impurities, degradation products, or thermally unstable compounds.[3][4] GC is invaluable for analyzing volatile impurities and residual solvents from the synthesis process.[3] When coupled with a mass spectrometer, GC-MS provides high selectivity based on mass fragmentation patterns, making it the gold standard for the definitive identification of unknown volatile impurities.[3][5]

Performance Characteristics

The selection of an analytical technique is governed by its performance characteristics. HPLC is often considered the workhorse in pharmaceutical analysis for routine assays and impurity profiling, while GC-MS is a specialist for volatile substances and provides a higher degree of certainty in identification.[3][5]

Table 1: General Performance Comparison for Benzophenone Analysis

FeatureHPLC (High-Performance Liquid Chromatography)GC-MS (Gas Chromatography-Mass Spectrometry)
Principle Separation based on polarity and partitioning between a liquid mobile phase and a solid stationary phase.[5]Separation based on volatility and polarity, with detection by mass-to-charge ratio.[5]
Sample Suitability Broad application for non-volatile and thermally labile compounds.[3][4]Ideal for volatile and semi-volatile, thermally stable compounds.[1][3][5]
Selectivity/Specificity Moderate to high, dependent on chromatographic resolution and detector (e.g., UV, DAD).[5]High, based on unique mass fragmentation patterns, allowing for definitive identification.[5]
Sensitivity (LOD/LOQ) Typically in the µg/mL to ng/mL range.[4][6]Generally higher, often in the ng/mL to pg/mL range, especially in Selected Ion Monitoring (SIM) mode.[4]
Typical Applications Drug substance and product assays, impurity and related substances analysis, stability testing.[3]Residual solvent analysis, identification of volatile impurities, trace analysis.[1][3]

Quantitative Data Summary

The following table summarizes typical quantitative performance data achievable with HPLC and GC-MS for the analysis of benzophenones, compiled from validated methods.

Table 2: Typical Quantitative Performance Data

ParameterHPLC-UVGC-MS
Analyte Benzophenone & Related ImpuritiesBenzophenone & Derivatives
Linearity (R²) > 0.999[6][7]> 0.984[8]
Precision (%RSD) Intra-day: ≤1.00, Inter-day: ≤1.53[7][9]< 6.3%[8]
LOD (Limit of Detection) 0.0015 µg/mL[7][9]13-24 ng/mL (SIM mode)[8]
LOQ (Limit of Quantification) 0.005 µg/mL[7][9]N/A (reported as a range for LOD)
Recovery N/A101-107% (from water samples)[8]

Experimental Protocols

Detailed and robust protocols are fundamental to achieving reliable and reproducible results. Below are representative methodologies for both HPLC and GC-MS analysis of benzophenones.

Protocol 1: Reverse-Phase HPLC-UV Method

This protocol describes a common isocratic reverse-phase HPLC method for the routine quality control and purity determination of benzophenone.[6][10]

A. Instrumentation

  • High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

B. Chromatographic Conditions

  • Column: C8 or C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[4][7]

  • Mobile Phase: Acetonitrile and 1% aqueous acetic acid (60:40, v/v).[7] An alternative is Acetonitrile and DI Water (70:30, v/v).[10]

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV at 254 nm.[10]

  • Injection Volume: 20 µL.[4]

  • Column Temperature: Ambient or controlled at 30°C.

C. Preparation of Solutions

  • Standard Solution: Accurately weigh and dissolve an appropriate amount of benzophenone reference standard in the mobile phase to obtain a concentration of approximately 0.1 mg/mL.[6]

  • Sample Solution: Accurately weigh the synthesized benzophenone sample and prepare a solution in the mobile phase to a final concentration of approximately 0.1 mg/mL.[6]

D. Analytical Procedure

  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the baseline is free of interfering peaks.

  • Perform replicate injections (e.g., n=5) of the standard solution to verify system suitability (%RSD of peak area < 2%).[6]

  • Inject the sample solutions for analysis.

  • Identify the benzophenone peak based on the retention time of the standard. Calculate the purity by comparing the peak area of the main component to the total area of all peaks (Area Percent method).

Protocol 2: GC-MS Method

This protocol outlines a general GC-MS method for the identification and quantification of benzophenone and related volatile impurities.

A. Instrumentation

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an electron ionization (EI) source.

B. Chromatographic and MS Conditions

  • Column: A non-polar or medium-polarity capillary column, such as a TG-17MS (50% Phenyl)-methylpolysiloxane (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).[11]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • Transfer Line Temperature: 280°C.[4]

  • Ion Source Temperature: 230°C.[4]

  • MS Detection: Full scan mode (e.g., m/z 40-400) for impurity identification and Selected Ion Monitoring (SIM) mode for enhanced sensitivity in quantification.

C. Preparation of Solutions

  • Standard Solutions: Prepare individual stock solutions (1 mg/mL) of benzophenone and any known potential impurities in a suitable solvent like dichloromethane or methanol. Create a mixed standard solution and dilute serially to prepare calibration standards (e.g., 1 µg/mL to 50 µg/mL).[5]

  • Sample Solution: Dissolve an accurately weighed amount of the synthesized benzophenone in the chosen solvent to achieve a concentration within the calibration range.

D. Analytical Procedure

  • Inject a solvent blank to check for system contamination.

  • Inject the series of calibration standards to establish a calibration curve.

  • Inject the sample solution.

  • Identify and quantify benzophenone and its impurities by comparing retention times and mass spectra to the prepared standards and library data (e.g., NIST).

Experimental Workflow Visualization

The logical flow from sample synthesis to final purity validation, incorporating both HPLC and GC-MS methodologies, is crucial for a systematic approach to quality control.

G cluster_start Start cluster_prep Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing cluster_end Conclusion synth Synthesized Benzophenone Product prep Sample Weighing & Dissolution in Solvent synth->prep hplc HPLC Analysis (Non-volatile Impurities, Assay) prep->hplc Inject gcms GC-MS Analysis (Volatile Impurities, Identification) prep->gcms Inject hplc_data Chromatogram Integration & Purity Calculation (% Area) hplc->hplc_data gcms_data Peak Identification (Mass Spectra) & Quantification gcms->gcms_data report Final Purity Validation Report hplc_data->report gcms_data->report

Caption: Workflow for purity validation of synthesized benzophenones.

Conclusion

Both HPLC and GC-MS are indispensable tools for validating the purity of synthesized benzophenones. The choice between them is not about which is superior, but which is best suited for the analytical goal.[3]

  • HPLC is the preferred method for routine quality control, quantifying the main component, and analyzing non-volatile or thermally sensitive impurities. Its versatility and robustness make it a cornerstone of pharmaceutical analysis.[3][4]

  • GC-MS excels where definitive identification of volatile or semi-volatile impurities is required. Its high sensitivity and the structural information provided by mass spectrometry are critical for comprehensive characterization and troubleshooting synthesis-related issues.[4][5]

For a comprehensive purity assessment, a dual approach is often most effective. HPLC can provide precise quantitative data on the primary compound and less volatile impurities, while GC-MS offers definitive identification of volatile contaminants and residual solvents, ensuring the highest confidence in the quality of the synthesized benzophenone.

References

A Comparative Guide to Triplet Sensitizers: 2,4'-Dimethoxybenzophenone in Focus

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of photochemistry, the selection of an appropriate triplet sensitizer is paramount to the success of a light-driven reaction. These molecules absorb light and efficiently transfer the energy to a substrate, enabling chemical transformations that are otherwise inaccessible. This guide provides a detailed comparison of 2,4'-Dimethoxybenzophenone with other commonly employed triplet sensitizers, supported by experimental data and detailed methodologies.

Introduction to Triplet Sensitization

A triplet sensitizer is a molecule that, upon absorption of light, undergoes efficient intersystem crossing (ISC) from an excited singlet state (S₁) to a longer-lived excited triplet state (T₁). This triplet state can then transfer its energy to a substrate molecule in a process known as triplet-triplet energy transfer. This is particularly useful for substrates that do not efficiently form a triplet state upon direct irradiation. The key characteristics of an effective triplet sensitizer include a high intersystem crossing quantum yield (Φisc), a triplet energy (ET) sufficient to excite the substrate, and a long triplet state lifetime (τT) to allow for efficient energy transfer.

The general mechanism of triplet sensitization can be visualized as follows:

G cluster_sensitizer Sensitizer (Sens) cluster_substrate Substrate (Sub) Sens_S0 Sens (S₀) Sens_S1 Sens* (S₁) Sens_S0->Sens_S1 hν (Absorption) Sens_T1 Sens* (T₁) Sens_S1->Sens_T1 Intersystem Crossing (ISC) Sens_T1->Sens_S0 Energy Transfer Sub_S0 Sub (S₀) Sub_T1 Sub* (T₁) Sub_S0->Sub_T1 Energy Transfer Product Product Sub_T1->Product Reaction

Caption: General mechanism of triplet sensitization.

Performance Comparison of Triplet Sensitizers

The following table summarizes key photophysical properties of this compound and other common triplet sensitizers. These parameters are crucial for selecting the appropriate sensitizer for a specific photochemical reaction.

Triplet SensitizerStructureTriplet Energy (ET) (kcal/mol)Intersystem Crossing Quantum Yield (Φisc)Triplet Lifetime (τT) (µs)Solvent
This compound
alt text
~68[1]~1.0-Ethanol
Benzophenone
alt text
69~1.0[2]5-10Benzene
Acetophenone
alt text
740.9-1.01-5Various
Thioxanthone
alt text
65.5~0.6-0.810-20Various

Note: The photophysical properties of triplet sensitizers can be highly dependent on the solvent and experimental conditions. The data presented here are representative values from the literature.

In-depth Look: this compound

This compound, a derivative of benzophenone, offers distinct advantages in certain photochemical applications. The methoxy substituents can influence the molecule's absorption spectrum, solubility, and reactivity. The electron-donating methoxy groups can shift the absorption maxima to longer wavelengths (a red shift) compared to unsubstituted benzophenone, potentially allowing for excitation with lower-energy light. This can be advantageous in minimizing photodamage to sensitive substrates.

Experimental Protocols

Accurate determination of the photophysical parameters of triplet sensitizers is crucial for their effective application. Below are detailed methodologies for key experiments.

Determination of Triplet Energy (ET)

The triplet energy is typically determined from the highest energy peak in the phosphorescence spectrum.

Experimental Workflow:

G cluster_prep Sample Preparation cluster_measurement Phosphorescence Measurement cluster_analysis Data Analysis A Dissolve sensitizer in a suitable solvent (e.g., ethanol) B Degas the solution to remove oxygen A->B C Place sample in a quartz tube and immerse in liquid nitrogen (77 K) B->C D Excite the sample with a UV lamp at λ_max C->D E Record the emission spectrum using a spectrofluorometer D->E F Identify the highest energy peak (0-0 transition) E->F G Convert wavelength of the 0-0 transition to energy (E = hc/λ) F->G H Report E_T in kcal/mol or kJ/mol G->H

Caption: Workflow for determining triplet energy.

Detailed Steps:

  • Sample Preparation: A dilute solution of the sensitizer (typically 10-4 to 10-5 M) is prepared in a solvent that forms a clear glass at 77 K (e.g., ethanol, 2-methyltetrahydrofuran). The solution is thoroughly degassed to remove dissolved oxygen, which can quench the triplet state. This is often achieved by several freeze-pump-thaw cycles.

  • Phosphorescence Measurement: The sample, contained in a quartz tube, is immersed in a liquid nitrogen dewar placed in the sample compartment of a spectrofluorometer. The sample is excited at its absorption maximum, and the emission spectrum is recorded. Phosphorescence is a slow process, so the emission is measured after a delay to eliminate any short-lived fluorescence.

  • Data Analysis: The phosphorescence spectrum will show a series of peaks corresponding to vibrational levels of the ground state. The highest energy peak (shortest wavelength) corresponds to the 0-0 transition (from the lowest vibrational level of the triplet state to the lowest vibrational level of the ground state). The energy of this transition is the triplet energy (ET).

Determination of Intersystem Crossing Quantum Yield (Φisc)

The intersystem crossing quantum yield can be determined using various techniques, including transient absorption spectroscopy. This method allows for the direct observation of the triplet state population.[3]

Experimental Workflow:

G cluster_setup Transient Absorption Setup cluster_measurement Data Acquisition cluster_analysis Quantum Yield Calculation A Prepare a degassed solution of the sensitizer B Use a pump-probe laser setup A->B C Pump pulse excites the sample B->C D Probe pulse measures the transient absorption C->D E Record the change in absorbance (ΔA) of the probe as a function of time after the pump pulse D->E F Identify the characteristic absorption band of the triplet state E->F H Compare the maximum ΔA of the sample to the reference under identical excitation conditions F->H G Use a reference compound with a known Φ_isc G->H I Calculate Φ_isc of the sample using the comparative method H->I

Caption: Workflow for determining Φisc via transient absorption.

Detailed Steps:

  • Sample Preparation: A degassed solution of the sensitizer and a reference compound with a known Φisc (e.g., benzophenone in benzene, Φisc ≈ 1.0) are prepared. The concentrations are adjusted so that both solutions have the same absorbance at the excitation wavelength.

  • Transient Absorption Measurement: The sample is excited with a short laser pulse (the "pump" pulse). A second, weaker light pulse (the "probe" pulse) is passed through the sample at a variable delay time after the pump pulse. The intensity of the transmitted probe pulse is measured to determine the change in absorbance (ΔA) due to the formation of transient species, such as the triplet state.

  • Data Analysis: The maximum transient absorbance signal (ΔAmax) corresponding to the triplet state is measured for both the sample and the reference. The intersystem crossing quantum yield of the sample (Φisc, sample) can then be calculated using the following equation:

    Φisc, sample = Φisc, ref * (ΔAmax, sample / ΔAmax, ref) * (εT, ref / εT, sample)

    where εT is the molar extinction coefficient of the triplet state. If the triplet extinction coefficients are unknown, relative quantum yields can still be determined.

Signaling Pathways and Logical Relationships

The choice of a triplet sensitizer is dictated by the specific requirements of the photochemical reaction. The following diagram illustrates the decision-making process for selecting a suitable sensitizer.

G A Define Photochemical Reaction and Substrate B Determine Triplet Energy of Substrate (E_T,Sub) A->B C Select Sensitizer with E_T,Sens > E_T,Sub B->C C->A No, Re-evaluate Reaction or Substrate D Consider Absorption Spectrum of Sensitizer C->D Yes E Match Sensitizer Absorption with Available Light Source D->E E->D No, Choose Different Sensitizer or Light Source F Evaluate Intersystem Crossing Quantum Yield (Φ_isc) E->F Yes G Choose Sensitizer with High Φ_isc F->G G->F No, Consider Alternative Sensitizers H Consider Solubility and Stability G->H Yes I Select a Soluble and Photochemically Stable Sensitizer H->I I->H No, Modify Solvent or Sensitizer J Optimal Sensitizer Selected I->J Yes

Caption: Decision workflow for triplet sensitizer selection.

Conclusion

This compound is a valuable triplet sensitizer with photophysical properties that can be advantageous for specific applications. Its red-shifted absorption spectrum compared to benzophenone can be beneficial in systems sensitive to high-energy UV radiation. However, the selection of the optimal triplet sensitizer always requires careful consideration of the specific reaction, including the triplet energy of the substrate, the desired reaction conditions, and the available light sources. The experimental protocols outlined in this guide provide a framework for the characterization and comparison of different triplet sensitizers, enabling researchers to make informed decisions for their photochemical studies.

References

A Spectroscopic Showdown: 2,4-DMB vs. 3,4-DMB Protecting Groups in Chemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals navigating the complexities of multi-step organic synthesis, the selection of appropriate protecting groups is a critical strategic decision. Among the arsenal of choices for hydroxyl and amino functionalities, the 2,4-dimethoxybenzyl (2,4-DMB) and 3,4-dimethoxybenzyl (3,4-DMB) groups stand out for their unique balance of stability and controlled cleavage. This guide provides an objective, data-driven comparison of these two widely used protecting groups, focusing on their spectroscopic characteristics to aid in reaction monitoring and structural elucidation.

The strategic placement of the two methoxy groups on the benzyl ring in 2,4-DMB and 3,4-DMB imparts distinct electronic properties that not only influence their reactivity and cleavage conditions but also result in unique spectroscopic signatures. Understanding these differences is paramount for unambiguous characterization of intermediates and final products.

Spectroscopic Data Comparison: A Head-to-Head Analysis

The most significant spectroscopic differences between the 2,4-DMB and 3,4-DMB protecting groups are observed in Nuclear Magnetic Resonance (NMR) spectroscopy. The electronic environment of the aromatic protons and carbons is uniquely altered by the position of the methoxy substituents, leading to characteristic chemical shifts.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The aromatic region of the ¹H NMR spectrum is the most telling. A 2,4-DMB group typically exhibits a more complex and dispersed pattern for its aromatic protons due to their distinct electronic environments. In contrast, the 3,4-DMB group often presents a simpler, more condensed set of signals.[1]

¹³C NMR: In the ¹³C NMR spectrum, the chemical shifts of the aromatic carbons, particularly the ipso-carbon and the carbons bearing the methoxy groups, serve as key differentiators.

Below are tables summarizing typical ¹H and ¹³C NMR chemical shifts for alcohols and amines protected with 2,4-DMB and 3,4-DMB groups. It is important to note that the exact chemical shifts can vary depending on the specific molecule and the solvent used.[1]

Table 1: Comparative ¹H NMR Chemical Shifts (δ, ppm) of DMB-Protected Compounds in CDCl₃ [1]

Proton2,4-DMB Protected Alcohol (Representative)3,4-DMB Protected Alcohol (Representative)2,4-DMB Protected Amine (Representative)3,4-DMB Protected Amine (Representative)
Ar-H (ortho to CH₂)~7.1-7.2 (d)~6.8-6.9 (m)~7.1-7.2 (d)~6.8 (d)
Ar-H (meta to CH₂)~6.4-6.5 (m)~6.8 (d)~6.4-6.5 (m)~6.7-6.8 (m)
Ar-H (para to CH₂)~6.4 (d)-~6.4 (d)-
Ar-H (other)-~6.8 (s)-~6.7 (d)
CH₂-O/N~4.4-4.6 (s)~4.4-4.6 (s)~3.7-3.9 (s)~3.7-3.9 (s)
OCH₃~3.8 (s, 6H)~3.8 (s, 6H)~3.8 (s, 6H)~3.8 (s, 6H)

Table 2: Comparative ¹³C NMR Chemical Shifts (δ, ppm) of DMB-Protected Compounds in CDCl₃ [1]

Carbon2,4-DMB Protected Alcohol (Representative)3,4-DMB Protected Alcohol (Representative)2,4-DMB Protected Amine (Representative)3,4-DMB Protected Amine (Representative)
Ar-C (ipso)~120-122~130-132~120-122~131-133
Ar-C (ortho to CH₂)~129-131~111-113~129-131~111-113
Ar-C (meta to CH₂)~104-106~112-114~104-106~112-114
Ar-C (para to CH₂)~98-100~120-122~98-100~120-122
Ar-C-OCH₃ (C2 & C4/C3 & C4)~160-162, ~158-160~148-150, ~147-149~160-162, ~158-160~148-150, ~147-149
CH₂-O/N~65-70~70-75~45-50~45-50
OCH₃~55-56~55-56~55-56~55-56
Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

While less distinctive than NMR, IR and MS can provide confirmatory data.

IR Spectroscopy: Both 2,4-DMB and 3,4-DMB protected compounds will exhibit characteristic C-O stretching vibrations for the ether linkage in the range of 1050-1250 cm⁻¹. Phenyl alkyl ethers typically show two strong absorbances in this region. The aromatic C-H stretching and bending vibrations will also be present.

Mass Spectrometry: The mass spectra of DMB-protected compounds will show the molecular ion peak. The fragmentation patterns are often dominated by the formation of the stable dimethoxybenzyl cation (m/z 151). The specific fragmentation pathways can, however, be influenced by the nature of the protected molecule.

Experimental Protocols: Protection and Deprotection

The successful application of these protecting groups hinges on reliable and well-defined experimental procedures for their introduction and removal.

Protection of Alcohols and Amines

The DMB group is typically introduced via a Williamson ether synthesis for alcohols or by nucleophilic substitution on the corresponding DMB-chloride for amines.

ProtectionWorkflow Substrate Alcohol (R-OH) or Amine (R-NH₂) Reaction_Mix Substrate->Reaction_Mix Base Base (e.g., NaH, Et₃N) Base->Reaction_Mix DMB_Cl 2,4-DMB-Cl or 3,4-DMB-Cl DMB_Cl->Reaction_Mix Protected_Product Protected Substrate (R-O-DMB or R-NH-DMB) Reaction_Mix->Protected_Product Reaction

General workflow for DMB protection.

Protocol 1: General Procedure for the Protection of a Primary Alcohol with 2,4-DMB-Cl

  • To a stirred suspension of sodium hydride (1.2 equivalents) in anhydrous dimethylformamide (DMF) at 0 °C, add a solution of the alcohol (1.0 equivalent) in anhydrous DMF.

  • Allow the mixture to warm to room temperature and stir until hydrogen evolution ceases.

  • Cool the mixture to 0 °C and add 2,4-dimethoxybenzyl chloride (1.1 equivalents).

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: General Procedure for the Protection of a Primary Amine with 2,4-DMB-Cl

  • Dissolve the primary amine (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous dichloromethane (DCM).

  • Add a solution of 2,4-dimethoxybenzyl chloride (1.1 equivalents) in anhydrous DCM dropwise at room temperature.

  • Stir the reaction mixture at room temperature, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with DCM.

  • Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography if necessary.

Deprotection of DMB Ethers and Amines

The increased electron density of the aromatic ring in DMB ethers makes them more susceptible to cleavage under both acidic and oxidative conditions compared to the p-methoxybenzyl (PMB) group.[2] The 2,4-DMB group is generally more labile than the 3,4-DMB group under acidic conditions.[3][4] Oxidative cleavage is commonly achieved using 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ).

DeprotectionWorkflow Protected_Substrate Protected Substrate (R-O-DMB or R-NH-DMB) Reaction_Mix Protected_Substrate->Reaction_Mix Reagent Cleavage Reagent (e.g., TFA, DDQ) Reagent->Reaction_Mix Deprotected_Product Deprotected Substrate (R-OH or R-NH₂) Reaction_Mix->Deprotected_Product Cleavage

General workflow for DMB deprotection.

Protocol 3: General Procedure for Acidic Deprotection of a 2,4-DMB Ether with Trifluoroacetic Acid (TFA)

  • Dissolve the 2,4-DMB protected compound (1.0 equivalent) in dichloromethane (DCM).

  • Add a cation scavenger such as triisopropylsilane (TIS) (1.5 equivalents).

  • Cool the solution to 0 °C and add a solution of TFA in DCM (e.g., 10-50% v/v) dropwise.

  • Stir the reaction at room temperature and monitor by TLC.

  • Upon completion, carefully neutralize the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: General Procedure for Oxidative Deprotection of a 3,4-DMB Ether with DDQ

  • Dissolve the 3,4-DMB protected compound (1.0 equivalent) in a mixture of dichloromethane (DCM) and water (e.g., 18:1 v/v).

  • Cool the solution to 0 °C and add DDQ (1.2 equivalents) portion-wise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Conclusion: Making an Informed Choice

The choice between 2,4-DMB and 3,4-DMB protecting groups is nuanced and depends on the specific requirements of the synthetic strategy. The 2,4-DMB group, with its more complex NMR signature, can offer a richer source of structural information and is generally more labile under acidic conditions, allowing for milder deprotection.[1][3][4] The 3,4-DMB group provides a simpler spectroscopic handle and may be preferred when a slightly more robust protecting group is desired.[1]

A thorough understanding of their distinct spectroscopic properties is invaluable for real-time reaction monitoring and definitive characterization of complex molecules. This guide provides a foundational framework, supported by experimental data and protocols, to empower researchers to leverage the unique attributes of these versatile protecting groups in their synthetic endeavors. The deprotection of DMB groups can proceed through the formation of a reactive quinone methide intermediate, a species that can be harnessed in biological contexts for targeted covalent modifications.[1]

References

Unveiling the Potential: A Comparative Guide to the Antileishmanial Activities of Benzophenone Ether Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for novel, effective, and less toxic treatments for leishmaniasis is a pressing global health challenge. This guide provides a comprehensive comparison of the antileishmanial activities of various benzophenone ether derivatives, supported by experimental data, detailed protocols, and mechanistic insights.

Leishmaniasis, a parasitic disease transmitted by the bite of infected sandflies, continues to pose a significant threat to public health worldwide. The limitations of current therapies, including high toxicity and emerging drug resistance, underscore the urgent need for new chemical entities. Benzophenone ether derivatives have emerged as a promising class of compounds with potent antileishmanial properties. This guide synthesizes the available research to offer a clear and objective comparison of their efficacy.

In Vitro Antileishmanial Activity: A Quantitative Comparison

A series of 4-substituted benzophenone ether derivatives has been synthesized and evaluated for their in vitro activity against the promastigote stage of Leishmania major. The half-maximal inhibitory concentration (IC50), a measure of a compound's potency, was determined for each derivative. The results, summarized in the table below, reveal a wide range of antileishmanial activity, with several compounds demonstrating greater potency than the standard drug, pentamidine.

Compound IDSubstituent on Ether LinkageTarget SpeciesIC50 (µg/mL)[1]
1 2-oxo-2-(p-tolyl)ethylL. major45.6 ± 1.3
3 2-(4-bromophenyl)-2-oxoethylL. major53.3 ± 2.6
5 3,4-dichlorobenzylL. major63.3 ± 3.3
6 4-nitrobenzylL. major35.4 ± 1.1
7 4-(trifluoromethyl)benzylL. major25.7 ± 0.8
8 3-chlorobenzylL. major13.1 ± 0.4
9 4-chlorobenzylL. major17.0 ± 0.7
10 4-fluorobenzylL. major22.1 ± 0.9
11 4-methylbenzylL. major28.9 ± 1.2
12 4-bromobenzylL. major19.8 ± 0.6
15 2,4-dichlorobenzylL. major42.1 ± 1.5
17 2-(4-chlorophenyl)-2-oxoethylL. major82.3 ± 2.3
18 2-(3,4-dichlorophenyl)-2-oxoethylL. major1.19 ± 0.04
19 2-(4-fluorophenyl)-2-oxoethylL. major33.4 ± 1.4
20 2-(4-methylphenyl)-2-oxoethylL. major48.2 ± 1.7
Pentamidine (Standard Drug)L. major5.09 ± 0.09

Structure-Activity Relationship

The data reveals that the nature and position of substituents on the aryl or alkyl portions of the benzophenone ether derivatives significantly influence their antileishmanial activity. For instance, compound 18 , bearing a 3,4-dichlorophenyl-2-oxoethyl substituent, exhibited the most potent activity with an IC50 value of 1.19 µg/mL, which is more than four times lower than that of the standard drug pentamidine.[1] The presence of a chloro group at the meta position of the benzyl ring, as seen in compound 8 , also conferred strong activity.[1] These findings suggest that specific electronic and steric properties of the substituents are crucial for the antileishmanial efficacy of this class of compounds.

In Vivo Efficacy in an Animal Model

The therapeutic potential of selected benzophenone derivatives has been evaluated in a hamster model of visceral leishmaniasis caused by Leishmania (L.) infantum chagasi. The study assessed the ability of the compounds to reduce the parasite burden in the spleen and liver of infected animals.

Treatment GroupDoseRouteParasite Burden in Spleen (parasites/gram)Parasite Burden in Liver (parasites/gram)
Untreated Control --1.16 x 10⁶1.76 x 10⁵
Compound 1 50 mg/kg/dayOral1.64 x 10²-
Compound 2 50 mg/kg/dayOral-1.28 x 10⁴
Glucantime® 20 mg/kg/dayIntraperitoneal1.15 x 10¹3.20 x 10²

Compound 1 (2-Hydroxy-4-O-(3,3-dimethyl)-allylbenzophenone) significantly reduced the parasite load in the spleen, while compound 2 (4-O-(3,3-Dimethyl)-allylbenzophenone) was effective in reducing the parasite burden in the liver. Although the standard drug Glucantime® showed higher efficacy, the oral activity of the benzophenone derivatives highlights their potential for developing more patient-friendly treatment regimens.

Mechanism of Action: Targeting the Parasite's Powerhouse

Research into the mechanism of action of benzophenone derivatives suggests that the mitochondrion of the Leishmania parasite is a key target. Specifically, certain benzophenone-derived bisphosphonium salts have been shown to inhibit the function of respiratory complex II (succinate dehydrogenase).[2] This inhibition disrupts the electron transport chain, leading to a decrease in mitochondrial membrane potential and a subsequent reduction in ATP synthesis, ultimately causing parasite death.

G Proposed Mechanism of Action of Benzophenone Ether Derivatives cluster_Mitochondrion Leishmania Mitochondrion cluster_Effects Cellular Effects ETC Electron Transport Chain (ETC) ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient MMP Mitochondrial Membrane Potential ETC->MMP Maintains ComplexII Complex II (Succinate Dehydrogenase) ATP ATP ATP_Synthase->ATP Synthesis MMP->ATP_Synthase Drives Decreased_MMP Decreased Mitochondrial Membrane Potential Decreased_ATP Decreased ATP Production Benzophenone Benzophenone Ether Derivative Benzophenone->ComplexII Inhibits Parasite_Death Parasite Death Decreased_MMP->Parasite_Death Decreased_ATP->Parasite_Death

Caption: Proposed mitochondrial target and downstream effects of benzophenone ether derivatives in Leishmania.

Experimental Protocols

To ensure the reproducibility and further investigation of these findings, detailed experimental protocols for the key assays are provided below.

In Vitro Antileishmanial Activity Assay (Promastigote Stage)

This protocol outlines the determination of the 50% inhibitory concentration (IC50) of test compounds against Leishmania promastigotes.

G In Vitro Antileishmanial Assay Workflow (Promastigotes) start Start culture Culture Leishmania promastigotes in Schneider's insect medium (10% FBS) start->culture harvest Harvest promastigotes in logarithmic growth phase culture->harvest prepare_plates Prepare 96-well plates with serial dilutions of test compounds harvest->prepare_plates add_parasites Add promastigote suspension to each well (1 x 10^6 cells/mL) prepare_plates->add_parasites incubate Incubate plates at 22-25°C for 72 hours add_parasites->incubate add_resazurin Add Resazurin solution and incubate for 2-4 hours incubate->add_resazurin read_fluorescence Measure fluorescence (570 nm excitation, 600 nm emission) add_resazurin->read_fluorescence calculate_ic50 Calculate IC50 values using non-linear regression analysis read_fluorescence->calculate_ic50 end End calculate_ic50->end

Caption: Workflow for determining the in vitro antileishmanial activity against promastigotes.

Detailed Steps:

  • Leishmania Culture: Leishmania major promastigotes are cultured in Schneider's insect medium supplemented with 10% heat-inactivated fetal bovine serum (FBS) and antibiotics at 22-25°C.

  • Compound Preparation: Stock solutions of the benzophenone ether derivatives are prepared in dimethyl sulfoxide (DMSO) and serially diluted in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity.

  • Assay Setup: In a 96-well microtiter plate, 100 µL of each compound dilution is added in triplicate. A suspension of L. major promastigotes in the logarithmic phase of growth is then added to each well at a final concentration of 1 x 10^6 cells/mL.

  • Incubation: The plates are incubated at 22-25°C for 72 hours.

  • Viability Assessment: Parasite viability is determined using the resazurin reduction assay. Resazurin solution is added to each well, and the plates are incubated for an additional 2-4 hours. The fluorescence (excitation at 570 nm, emission at 600 nm) is measured using a microplate reader.

  • Data Analysis: The percentage of parasite growth inhibition is calculated relative to the untreated control. The IC50 values are determined by non-linear regression analysis of the dose-response curves.

Cytotoxicity Assay

This protocol is used to assess the toxicity of the compounds against a mammalian cell line, typically murine macrophages (e.g., RAW 264.7), to determine their selectivity.

Detailed Steps:

  • Cell Culture: RAW 264.7 macrophages are maintained in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% FBS and antibiotics at 37°C in a humidified atmosphere with 5% CO2.

  • Assay Setup: Cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and allowed to adhere overnight. The medium is then replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation: The plates are incubated for 24-48 hours under the same conditions.

  • Viability Assessment: Cell viability is determined using a standard MTT or resazurin assay.

  • Data Analysis: The 50% cytotoxic concentration (CC50) is calculated from the dose-response curves. The selectivity index (SI) is then determined as the ratio of CC50 to IC50 (SI = CC50/IC50). A higher SI value indicates greater selectivity of the compound for the parasite over mammalian cells.

Conclusion and Future Directions

The collective evidence strongly supports the potential of benzophenone ether derivatives as a valuable scaffold for the development of new antileishmanial drugs. The promising in vitro and in vivo activities, coupled with insights into their mechanism of action, provide a solid foundation for further research. Future efforts should focus on optimizing the lead compounds to enhance their efficacy, improve their safety profiles, and elucidate their metabolic fate and pharmacokinetic properties. The detailed protocols and comparative data presented in this guide are intended to facilitate these endeavors and accelerate the discovery of novel and effective treatments for leishmaniasis.

References

Safety Operating Guide

Proper Disposal of 2,4'-Dimethoxybenzophenone: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of chemical waste is a critical component of laboratory operations. This guide provides essential, immediate safety and logistical information for the proper disposal of 2,4'-Dimethoxybenzophenone, emphasizing procedural, step-by-step guidance. Adherence to these protocols is vital for personnel safety and environmental protection.

Immediate Safety and Hazard Considerations

While a specific Safety Data Sheet (SDS) for this compound was not identified, the hazard profile of structurally similar compounds underscores the need for cautious handling and disposal. Treat this compound as a hazardous substance.

Key Hazard Information for Related Benzophenone Derivatives:

CompoundKey HazardsGHS Categories
4,4'-DimethoxybenzophenoneSkin Irritation, Serious Eye Irritation, Specific Target Organ Toxicity (Single Exposure - Respiratory)Skin Irrit. 2, Eye Irrit. 2, STOT SE 3
BenzophenoneSuspected of causing cancer, Very toxic to aquatic life with long lasting effectsCarc. 2, Aquatic Acute 1, Aquatic Chronic 1
2,4-DihydroxybenzophenoneSerious Eye Irritation, Suspected of damaging fertility or the unborn child, Toxic to aquatic life with long lasting effectsEye Irrit. 2A, Repr. 2, Aquatic Chronic 2
2-AminobenzophenoneSkin Irritation, Serious Eye Irritation, May cause respiratory irritationSkin Irrit. 2, Eye Irrit. 2, STOT SE 3

Given these potential hazards, appropriate Personal Protective Equipment (PPE), including chemical safety goggles, chemical-resistant gloves, and a lab coat, must be worn when handling this compound waste. All handling should occur in a well-ventilated area, preferably within a chemical fume hood.

Step-by-Step Disposal Protocol

The final disposal of this compound waste must be conducted by a licensed professional waste disposal service. Under no circumstances should this chemical be disposed of in the regular trash or down the drain.[1]

  • Waste Identification and Segregation:

    • Identify the waste as solid (e.g., unused reagent, contaminated labware) or liquid (e.g., dissolved in a solvent).

    • Collect this compound waste in a dedicated and clearly labeled hazardous waste container.[2]

    • Do not mix with other waste streams, especially incompatible materials such as strong oxidizing agents.[2]

  • Proper Containerization:

    • Solid Waste: Use a wide-mouthed, sealable container made of a compatible material (e.g., high-density polyethylene). Ensure the container is clean, dry, and in good condition.[1]

    • Liquid Waste: Use the original container if possible, or a designated, compatible, and leak-proof solvent waste container with a tight-fitting screw cap.[1]

    • Label the container clearly with "Hazardous Waste" and the chemical name: "this compound".

  • Waste Accumulation and Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area away from incompatible materials.

    • Keep the container closed except when adding waste.

  • Spill Response:

    • In the event of a spill, absorb the material with an inert absorbent such as sand, silica gel, or vermiculite.[2]

    • Collect the contaminated absorbent and place it into a suitable, sealed container for disposal as hazardous waste.[2]

    • Decontaminate the spill area with soap and water. All cleanup materials, including contaminated PPE, must be disposed of as hazardous waste.[1]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health & Safety (EHS) office or a licensed hazardous waste disposal company to arrange for pickup and disposal.[1]

    • Provide the waste disposal company with accurate information about the chemical and its composition.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

Disposal Workflow for this compound cluster_prep Preparation cluster_waste_handling Waste Handling cluster_disposal Disposal start Start: Have this compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe fume_hood Work in a Ventilated Fume Hood ppe->fume_hood identify_waste Identify Waste Type (Solid or Liquid) fume_hood->identify_waste spill Spill Occurs fume_hood->spill select_container Select and Label Compatible Waste Container identify_waste->select_container segregate_waste Segregate from Incompatible Materials select_container->segregate_waste store_waste Store Sealed Container in Secondary Containment segregate_waste->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Service store_waste->contact_ehs end End: Professional Disposal contact_ehs->end spill_response Spill Response: 1. Absorb with Inert Material 2. Collect in Hazardous Waste Container 3. Decontaminate Area spill->spill_response spill_response->select_container

References

Navigating the Safe Handling of 2,4'-Dimethoxybenzophenone: An Essential Guide

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Identification and Safety Data

It is crucial to treat 2,4'-Dimethoxybenzophenone as a potentially hazardous substance. Based on available data for structurally similar compounds, it is presumed to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1]

The following table summarizes key quantitative data for a closely related compound, 2,4-Dimethoxy-4'-hydroxybenzophenone, to provide an indication of its physical and chemical properties.

ParameterValueSource
GHS Hazard Statements H315: Causes skin irritationH319: Causes serious eye irritationH335: May cause respiratory irritation[1]
Molecular Formula C₁₅H₁₄O₄[1][2]
Molecular Weight 258.27 g/mol [1]
Appearance White to off-white powder[2]
Melting Point 136-144 °C[2]
Storage Temperature 0-8°C[2]

Operational Plan: Step-by-Step Handling Procedures

Adherence to a strict operational protocol is critical for safely handling this compound.

1. Preparation and Engineering Controls:

  • Ventilation: Always handle this compound in a well-ventilated area. A certified chemical fume hood is required when handling the powder to minimize inhalation exposure.[3][4]

  • Emergency Equipment: Ensure that an eyewash station and a safety shower are readily accessible and in close proximity to the workstation.[5]

  • Pre-Experiment Checklist:

    • Verify the functionality of the chemical fume hood.

    • Locate the nearest emergency equipment.

    • Gather all necessary Personal Protective Equipment (PPE) as outlined below.

2. Personal Protective Equipment (PPE): A comprehensive PPE strategy is essential to minimize exposure.

Protection TypeRecommended EquipmentPurpose
Eye and Face Protection Chemical splash goggles or safety glasses with side-shields conforming to EN166 or NIOSH standards.[3]To protect eyes from dust particles and splashes.
Skin Protection Disposable nitrile gloves. A standard laboratory coat must be worn and fully buttoned.[3]To prevent skin contact with the chemical.
Respiratory Protection For operations that may generate dust, a NIOSH-approved respirator is recommended.To prevent inhalation of fine powder particles.[4][6]
Foot Protection Closed-toe and closed-heel shoes must be worn in the laboratory at all times.To protect feet from spills.

3. Handling Procedure:

  • Donning PPE: Before handling the chemical, put on a lab coat, followed by safety goggles and gloves.

  • Transferring: Use a spatula to transfer the powder. Avoid any actions, such as scooping or pouring, that could generate dust.[6]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the laboratory.[3][5]

Emergency Procedures

In the event of accidental exposure, immediate action is crucial.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing and seek medical attention if irritation occurs.[3][5]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[3][5]

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them 2-4 cupfuls of water or milk to drink. Seek immediate medical attention.[3][5][6]

  • Spills: In case of a small spill, carefully sweep up the solid material to avoid creating dust. Place the material into a suitable, labeled container for disposal.[3][6]

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: Segregate waste into solid and liquid forms in separate, clearly marked containers.

  • Waste Containers: Use chemically compatible and leak-proof containers for all waste. Label containers clearly as "Hazardous Waste" and include the full chemical name.

  • Solid Waste: Collect unused or contaminated solid this compound in a clearly labeled, sealed container for hazardous waste.

  • Contaminated Materials: Dispose of contaminated gloves, weighing papers, and other disposable materials in a designated solid hazardous waste container.

  • Disposal Method: All chemical waste must be disposed of through a licensed disposal company. Do not dispose of down the drain or in regular trash.[3][7]

Safe Handling Workflow

The following diagram illustrates the logical workflow for the safe handling of this compound, from receipt to disposal.

Safe_Handling_Workflow cluster_prep Preparation & Risk Assessment cluster_handling Handling Protocol cluster_disposal Waste Management & Disposal cluster_emergency Emergency Response Receive Receive & Inspect Chemical Store Store in Cool, Dry, Well-Ventilated Area Receive->Store Assess Assess Task-Specific Risks Store->Assess Prep_Area Prepare Work Area (Fume Hood) Assess->Prep_Area Don_PPE Don Appropriate PPE Prep_Area->Don_PPE Handle Handle Chemical (Avoid Dust) Don_PPE->Handle Doff_PPE Doff & Dispose of Contaminated PPE Handle->Doff_PPE Segregate Segregate Chemical Waste Handle->Segregate Spill Spill Response Handle->Spill Exposure Exposure Response (First Aid) Handle->Exposure Doff_PPE->Segregate Dispose Dispose via Licensed Company Segregate->Dispose

References

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